molecular formula C18H35N3O4 B3109596 NO2A-(t-Bu ester) CAS No. 174137-97-4

NO2A-(t-Bu ester)

Katalognummer: B3109596
CAS-Nummer: 174137-97-4
Molekulargewicht: 357.5 g/mol
InChI-Schlüssel: KAGBCHRKKXTZOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NO2A-(t-Bu ester) is a useful research compound. Its molecular formula is C18H35N3O4 and its molecular weight is 357.5 g/mol. The purity is usually 95%.
The exact mass of the compound Tert-butyl 2-[4-(2-tert-butoxy-2-oxo-ethyl)-1,4,7-triazonan-1-yl]acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 696863. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality NO2A-(t-Bu ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NO2A-(t-Bu ester) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl 2-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O4/c1-17(2,3)24-15(22)13-20-9-7-19-8-10-21(12-11-20)14-16(23)25-18(4,5)6/h19H,7-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGBCHRKKXTZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCNCCN(CC1)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Bifunctional Chelator NO2A-(t-Bu ester): A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted molecular imaging and therapy, the selection of an appropriate bifunctional chelator is a critical determinant of the success of a radiopharmaceutical. NO2A-(t-Bu ester), a derivative of the 1,4,7-triazacyclononane-1,4-diacetic acid (NO2A) macrocycle, has emerged as a versatile and valuable tool for researchers in this field. Its structure combines a robust metal-chelating core with a latent carboxylic acid functionality, protected as a tert-butyl ester, which allows for covalent attachment to a variety of targeting biomolecules such as peptides and antibodies. This guide provides an in-depth technical overview of the applications of NO2A-(t-Bu ester) in research, with a focus on its use in the development of radiopharmaceuticals for positron emission tomography (PET) imaging.

Core Applications in Research

NO2A-(t-Bu ester) serves as a crucial building block in the synthesis of targeted radiopharmaceuticals. Its primary application lies in its ability to securely chelate diagnostic (e.g., Gallium-68, Copper-64) and therapeutic radionuclides. The conjugated biomolecule then directs the radiolabeled complex to specific biological targets, such as receptors overexpressed on cancer cells, enabling non-invasive imaging or targeted radiotherapy.

Key Research Areas:
  • Oncology: Development of PET imaging agents for the diagnosis, staging, and monitoring of cancers expressing specific receptors, such as the gastrin-releasing peptide receptor (GRPR) in prostate and breast cancer.

  • Radiopharmaceutical Chemistry: Investigation of novel radiolabeling methods and the development of next-generation chelating agents with improved stability and pharmacokinetic profiles.

  • Molecular Imaging: Use in preclinical and clinical research to visualize and quantify biological processes at the molecular level.

Quantitative Data

The stability of the metal-chelator complex is paramount to prevent the in vivo release of the radionuclide, which could lead to off-target toxicity and poor image quality. The NO2A macrocycle forms highly stable complexes with various metal ions.

Table 1: Stability Constants of Relevant Metal-Chelator Complexes

ChelatorMetal IonLog K
NOTA (parent of NO2A)Ga³⁺31.0[1]
NOTA (parent of NO2A)Cu²⁺>20 (estimated)

Note: The stability constant for Cu²⁺ with NO2A is not explicitly found in the searched literature, but is expected to be high based on the values for similar macrocyclic chelators.

Table 2: In Vivo Biodistribution of ⁶⁴Cu and ⁶⁸Ga-Labeled Bombesin Analogs in PC-3 Tumor-Bearing Mice (% Injected Dose per Gram ± SD)

Organ⁶⁴Cu-SarAr-SA-Aoc-bombesin(7–14) (1 h p.i.)⁶⁸Ga-LW02060 (1 h p.i.)
Blood0.8 ± 0.20.29 ± 0.05
Heart0.3 ± 0.10.22 ± 0.04
Lungs0.6 ± 0.10.44 ± 0.06
Liver2.5 ± 0.51.15 ± 0.19
Spleen0.3 ± 0.10.16 ± 0.03
Kidneys3.9 ± 0.83.46 ± 0.57
Pancreas1.2 ± 0.33.12 ± 0.89
Stomach0.3 ± 0.10.25 ± 0.04
Intestines1.1 ± 0.20.58 ± 0.10
Muscle0.4 ± 0.10.23 ± 0.04
Bone0.5 ± 0.10.10 ± 0.02
Tumor13.0 ± 2.5[2]16.8 ± 2.70[3]

Note: The data presented is for bombesin analogs with different chelators (SarAr and a NOTA-derivative) but provides a representative biodistribution profile for GRPR-targeted agents.

Experimental Protocols

The development of a radiolabeled peptide using NO2A-(t-Bu ester) involves a multi-step process, including peptide synthesis, chelator conjugation, deprotection, and radiolabeling.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Targeting Peptide (e.g., Bombesin Analog)

This protocol outlines the general steps for synthesizing a peptide on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxylic acid group of the next Fmoc-protected amino acid using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and allow it to react.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and by-products.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

Protocol 2: Conjugation of NO2A-(t-Bu ester) to the Peptide
  • Activation of NO2A-(t-Bu ester): Dissolve NO2A-(t-Bu ester) in a suitable solvent (e.g., DMF). Activate the free carboxylic acid group using a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Coupling to Peptide-Resin: Add the activated NO2A-(t-Bu ester) solution to the peptide-resin from Protocol 1. The activated chelator will react with the free N-terminal amine of the peptide. Allow the reaction to proceed for several hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF and then dichloromethane (DCM).

Protocol 3: Cleavage and Deprotection
  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5).

  • Cleavage Reaction: Treat the NO2A-(t-Bu ester)-peptide-resin with the cleavage cocktail. This will cleave the peptide from the resin and simultaneously remove the tert-butyl ester protecting groups from the chelator and any acid-labile side-chain protecting groups from the peptide. The reaction is typically carried out for 2-4 hours at room temperature.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Purification: Purify the crude NO2A-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide conjugate to obtain a stable powder.

Protocol 4: Radiolabeling with Gallium-68
  • ⁶⁸Ge/⁶⁸Ga Generator Elution: Elute the ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

  • pH Adjustment: Add a suitable buffer (e.g., sodium acetate) to the ⁶⁸Ga eluate to adjust the pH to 3.5-4.5.

  • Labeling Reaction: Add the NO2A-peptide conjugate (typically 10-50 µg) to the buffered ⁶⁸Ga solution. Heat the reaction mixture at 95-100°C for 5-15 minutes.

  • Quality Control: Analyze the radiochemical purity of the [⁶⁸Ga]Ga-NO2A-peptide using radio-HPLC or radio-TLC.[4][5][6][7]

Protocol 5: Radiolabeling with Copper-64
  • Reaction Setup: In a reaction vial, combine the NO2A-peptide conjugate, ⁶⁴CuCl₂ in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5-7.5).

  • Labeling Reaction: Incubate the reaction mixture at a temperature ranging from room temperature to 95°C for 15-60 minutes. The optimal conditions will depend on the specific peptide conjugate.

  • Purification (if necessary): If unreacted ⁶⁴Cu is present, the radiolabeled peptide can be purified using a C18 Sep-Pak cartridge.

  • Quality Control: Determine the radiochemical purity using radio-HPLC or radio-TLC.

Visualizations

experimental_workflow cluster_synthesis Peptide & Conjugate Synthesis cluster_radiolabeling Radiolabeling & QC cluster_evaluation Preclinical Evaluation SPPS Solid-Phase Peptide Synthesis Conjugation Conjugation with NO2A-(t-Bu ester) SPPS->Conjugation Cleavage Cleavage & Deprotection Conjugation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Radiolabeling Radiolabeling with ⁶⁸Ga or ⁶⁴Cu Lyophilization->Radiolabeling QC Quality Control (radio-HPLC/TLC) Radiolabeling->QC InVitro In Vitro Studies (Binding, Internalization) QC->InVitro InVivo In Vivo Studies (PET Imaging, Biodistribution) InVitro->InVivo

Experimental workflow for the development of a NO2A-based radiopharmaceutical.

grpr_signaling radiolabeled_peptide [⁶⁸Ga]Ga-NO2A-Bombesin grpr GRPR radiolabeled_peptide->grpr Binding g_protein Gq/11 grpr->g_protein Activation internalization Internalization grpr->internalization plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP₂ plc->pip2 Hydrolysis dag DAG pip2->dag ip3 IP₃ pip2->ip3 pkc PKC dag->pkc Activation ca_release Ca²⁺ Release ip3->ca_release downstream Downstream Effects (Proliferation, etc.) pkc->downstream ca_release->downstream

Simplified Gastrin-Releasing Peptide Receptor (GRPR) signaling pathway.

Conclusion

NO2A-(t-Bu ester) is a cornerstone bifunctional chelator in the development of targeted radiopharmaceuticals. Its robust coordination chemistry with medically relevant radionuclides, coupled with the flexibility for conjugation to a wide array of biomolecules, makes it an indispensable tool for researchers in oncology, nuclear medicine, and drug development. The detailed protocols and data presented in this guide are intended to facilitate the effective utilization of NO2A-(t-Bu ester) in advancing the field of molecular imaging and targeted radionuclide therapy.

References

An In-depth Technical Guide to Bifunctional Chelators for Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of nuclear medicine and molecular imaging, bifunctional chelators (BFCs) are indispensable molecular bridges. They form a critical link between a targeting biomolecule, such as a monoclonal antibody or a peptide, and a metallic radionuclide. This union creates a radiopharmaceutical agent capable of delivering diagnostic or therapeutic radiation to a specific biological target with high precision. The design and selection of an appropriate BFC are paramount, as the chelator's properties significantly influence the stability, in vivo behavior, and overall efficacy of the resulting radiopharmaceutical.

A bifunctional chelator is characterized by two key components: a strong metal-chelating unit and a reactive functional group. The chelating moiety securely binds the radiometal, preventing its release in vivo, which could otherwise lead to off-target toxicity. The functional group allows for covalent conjugation to the targeting biomolecule. This guide provides a comprehensive overview of the core principles of bifunctional chelators, their application with various radiometals, and detailed methodologies for their use in the development of radiopharmaceuticals.

The Core Concept of Bifunctional Chelators

The fundamental role of a bifunctional chelator is to create a stable complex between a metallic radionuclide and a targeting vector. This relationship is crucial for the successful application of the resulting radiopharmaceutical in either diagnostic imaging or targeted therapy.

BFC_Concept cluster_0 Bifunctional Chelator BFC Bifunctional Chelator Chelating_Unit Chelating Unit BFC->Chelating_Unit contains Functional_Group Reactive Functional Group BFC->Functional_Group contains Radiopharmaceutical Radiopharmaceutical Radionuclide Metallic Radionuclide Chelating_Unit->Radionuclide binds Biomolecule Targeting Biomolecule (e.g., Antibody, Peptide) Functional_Group->Biomolecule conjugates to Radionuclide->Radiopharmaceutical forms Biomolecule->Radiopharmaceutical forms

A diagram illustrating the core components of a bifunctional chelator and its role in forming a radiopharmaceutical.

Types of Bifunctional Chelators

Bifunctional chelators are broadly categorized into two main classes based on their structure: acyclic (linear) and macrocyclic. The choice between these depends on the coordination chemistry of the specific radiometal being used.

Acyclic Chelators: These are open-chain molecules that can wrap around the metal ion. A significant advantage of acyclic chelators is their generally faster metal binding kinetics, which facilitates rapid radiolabeling. Common examples include derivatives of ethylenediaminetetraacetic acid (EDTA), diethylenetriaminepentaacetic acid (DTPA), and desferrioxamine (DFO).

Macrocyclic Chelators: These are cyclic molecules with donor atoms pointing inwards to form a pre-organized cavity for the metal ion. Macrocyclic chelators typically form more thermodynamically stable and kinetically inert complexes compared to their acyclic counterparts, which is crucial for preventing the in vivo release of the radiometal. Widely used macrocyclic chelators include derivatives of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA).

Common Radionuclides and Their Chelators

The selection of a bifunctional chelator is intrinsically linked to the chosen radionuclide. Different radiometals have distinct coordination chemistries, requiring specific chelator frameworks for stable complexation.[1]

RadionuclideApplicationCommon Chelators
Gallium-68 (⁶⁸Ga) PET ImagingNOTA, DOTA, HBED-CC
Lutetium-177 (¹⁷⁷Lu) TherapyDOTA, DTPA
Zirconium-89 (⁸⁹Zr) PET ImagingDFO, DFO*, DOTA
Copper-64 (⁶⁴Cu) PET ImagingNOTA, DOTA, TETA, Sar-TATE

Quantitative Comparison of Common Bifunctional Chelators

The efficacy of a bifunctional chelator is determined by several key parameters, including its thermodynamic stability with the radiometal, the conditions required for efficient radiolabeling, and the in vivo stability of the resulting radiometal-chelator complex.

Thermodynamic Stability (log K)

The thermodynamic stability constant (log K) is a measure of the affinity of the chelator for a specific metal ion. A higher log K value indicates a more stable complex.

ChelatorGa(III) (⁶⁸Ga)Lu(III) (¹⁷⁷Lu)Zr(IV) (⁸⁹Zr)Cu(II) (⁶⁴Cu)
DOTA 21.3[2]~25-28~30-35~22-24
NOTA 31.1[2]~22-24N/A~21-23
DTPA ~23-25~22-25~30~21
DFO ~28-30N/A~36-49[3]N/A

Note: Log K values can vary depending on the experimental conditions (pH, temperature, ionic strength). The values presented here are approximate and for comparative purposes.

Radiolabeling Conditions and Efficiency

The efficiency and conditions of the radiolabeling reaction are critical for the practical application of a bifunctional chelator, especially for short-lived radionuclides.

ChelatorRadionuclideTemperature (°C)pHTime (min)Radiolabeling Efficiency (%)
DOTA ⁶⁸Ga60-95[1][4]3-4[4]10-15[4]>95[4]
NOTA ⁶⁸GaRoom Temp - 37[4]4[4]5-10[4]>98[4]
DOTA ¹⁷⁷Lu90-1004.5-5.520-30>95
DTPA ¹⁷⁷LuRoom Temp5-610-20>95
DFO ⁸⁹ZrRoom Temp7-7.430-60>95
DOTA ⁸⁹Zr90-954.5-5.560>90
NOTA ⁶⁴CuRoom Temp5.5-6.510-20>95[5]
DOTA ⁶⁴Cu37-505.5-6.530-60>90[5]
In Vitro and In Vivo Stability

The stability of the radiolabeled complex in biological media is crucial to prevent the release of the radionuclide and subsequent off-target radiation dose.

Chelator ConjugateRadionuclideStability AssayTime Point% Intact/Stable
DOTA-Antibody⁶⁴CuHuman Serum48 h>94[6]
NOTA-Antibody⁶⁴CuHuman Serum48 h>94[6]
DTPA-Antibody⁶⁴CuHuman Serum48 h<20[6]
DFO-Trastuzumab⁸⁹ZrIn vivo (Femur)168 hLower (higher bone uptake)[7][8]
DFO*-Trastuzumab⁸⁹ZrIn vivo (Femur)168 hHigher (lower bone uptake)[7][8]
DOTA-Trastuzumab⁸⁹ZrIn vivo (Bone)144 hHigher (lower bone uptake vs. DFO)[9]

Experimental Protocols

Protocol 1: Conjugation of a Bifunctional Chelator to a Monoclonal Antibody

This protocol outlines the general steps for conjugating a bifunctional chelator with an isothiocyanate (NCS) functional group to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • Bifunctional chelator-NCS (e.g., p-SCN-Bn-DOTA)

  • Dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

  • Spectrophotometer

Procedure:

  • Antibody Preparation: Buffer exchange the mAb into 0.1 M sodium bicarbonate buffer (pH 9.0) to ensure the lysine residues are deprotonated and reactive. Adjust the antibody concentration to 5-10 mg/mL.

  • Chelator Preparation: Dissolve the bifunctional chelator-NCS in DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the chelator solution to the antibody solution. Gently mix and incubate for 1-2 hours at room temperature.

  • Purification: Remove the unreacted chelator by passing the reaction mixture through a pre-equilibrated SEC column, eluting with PBS.

  • Characterization:

    • Determine the protein concentration of the purified conjugate using a spectrophotometer by measuring the absorbance at 280 nm.

    • Determine the chelator-to-antibody ratio (CAR) using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of radionuclide and measuring the specific activity.

Protocol 2: Radiolabeling of a DOTA-conjugated Antibody with ⁶⁸Ga

This protocol describes the radiolabeling of a DOTA-conjugated antibody with Gallium-68.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl

  • DOTA-conjugated antibody

  • Sodium acetate buffer (1 M, pH 4.5)

  • Heating block

  • ITLC strips and mobile phase (e.g., 0.1 M sodium citrate)

  • Radio-TLC scanner

Procedure:

  • Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • Reaction Setup: In a sterile vial, add the DOTA-conjugated antibody (typically 50-100 µg).

  • pH Adjustment: Add sodium acetate buffer to the vial to adjust the pH to 4.0-4.5.

  • Radiolabeling: Add the ⁶⁸GaCl₃ eluate to the vial. Heat the reaction mixture at 90-95°C for 10-15 minutes.

  • Quality Control:

    • Spot a small aliquot of the reaction mixture onto an ITLC strip.

    • Develop the strip using the appropriate mobile phase.

    • Scan the strip using a radio-TLC scanner to determine the radiochemical purity. The ⁶⁸Ga-DOTA-antibody conjugate should remain at the origin, while free ⁶⁸Ga will migrate with the solvent front.

Protocol 3: In Vitro Serum Stability Assay

This protocol is used to assess the stability of the radiolabeled antibody in human serum.

Materials:

  • Radiolabeled antibody

  • Human serum

  • Incubator at 37°C

  • ITLC or HPLC system

Procedure:

  • Incubation: Add a small volume of the radiolabeled antibody to a vial containing human serum. Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.

  • Analysis: Analyze the aliquots using ITLC or size-exclusion HPLC to determine the percentage of radioactivity still attached to the antibody.

Signaling Pathways and Experimental Workflows

Somatostatin Receptor Signaling Pathway

Many radiopharmaceuticals, such as ⁶⁸Ga-DOTATATE, target somatostatin receptors (SSTRs), which are overexpressed in neuroendocrine tumors. The binding of the radiopharmaceutical to the SSTR initiates a signaling cascade that leads to the internalization of the receptor-ligand complex, thereby concentrating the radioactivity within the tumor cell.

SSTR_Signaling cluster_cell Tumor Cell SSTR SSTR G_protein G-protein SSTR->G_protein activates Internalization Receptor Internalization SSTR->Internalization undergoes AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cell_Effects Anti-proliferative Effects PKA->Cell_Effects leads to Radiopharmaceutical Radiopharmaceutical (e.g., 68Ga-DOTATATE) Radiopharmaceutical->SSTR binds

Somatostatin receptor signaling and internalization.
Workflow for Radiolabeled Antibody Production

The production of a radiolabeled antibody for clinical or preclinical use follows a stringent workflow to ensure quality and safety.

antibody_workflow start Start conjugation Antibody-Chelator Conjugation start->conjugation purification1 Purification of Conjugate conjugation->purification1 characterization Characterization (e.g., CAR) purification1->characterization radiolabeling Radiolabeling with Radionuclide characterization->radiolabeling purification2 Purification of Radiolabeled Antibody radiolabeling->purification2 qc Quality Control (RCP, Stability, etc.) purification2->qc end Final Product qc->end

Workflow for radiolabeled antibody production.

Conclusion

Bifunctional chelators are at the heart of modern radiopharmaceutical chemistry, enabling the targeted delivery of radionuclides for both diagnostic and therapeutic purposes. The judicious selection of a chelator, based on the specific radionuclide and targeting biomolecule, is critical for the development of safe and effective agents. This guide has provided a comprehensive overview of the fundamental principles, a comparative analysis of common chelators, and detailed experimental protocols to aid researchers in this dynamic field. As our understanding of coordination chemistry and molecular biology deepens, the development of novel bifunctional chelators with improved properties will continue to drive innovation in nuclear medicine.

References

Synthesis of NO2A-(t-Bu ester) for Preclinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,4,7-Triazacyclononane-1,4-bis(tert-butyl acetate), commonly known as NO2A-(t-Bu ester). This bifunctional chelating agent is a critical building block in the development of radiopharmaceuticals for preclinical imaging and therapeutic applications.[1][2][3] This document outlines the detailed experimental protocols for its synthesis, purification, and characterization, supported by quantitative data and visual workflows to facilitate understanding and replication in a research setting.

Core Synthesis and Quantitative Data

The synthesis of NO2A-(t-Bu ester) primarily involves the dialkylation of 1,4,7-triazacyclononane (TACN) with tert-butyl bromoacetate.[4][5] The reaction yields a mixture of mono-, di-, and trisubstituted products, necessitating careful control of reaction conditions and purification to isolate the desired disubstituted compound.[4][5]

ParameterValueReference
Chemical Name 1,4,7-Triazacyclononane-1,4-bis(t-butyl acetate)[1][6]
Molecular Formula C18H35N3O4[1][6]
Molecular Weight 357.50 g/mol [1][6]
CAS Number 174137-97-4[1][6]
Purity ≥ 95%[1][6]
Yield of Precursor 49% (for 1,4-bis(tert-Butoxycarbonylmethyl)-1,4,7-triazacyclononane)[5]

Experimental Protocol: Synthesis of NO2A-(t-Bu ester)

This protocol is adapted from established methods for the synthesis of similar di-substituted triazacyclononane derivatives.[4][5]

Materials:

  • 1,4,7-Triazacyclononane (TACN)

  • tert-Butyl bromoacetate

  • Acetonitrile (CH3CN)

  • Deionized water (DI water)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

  • Ether

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,4,7-triazacyclononane (TACN) (1 equivalent) in acetonitrile at 0°C.

  • Addition of Alkylating Agent: Slowly add a solution of tert-butyl bromoacetate (2 equivalents) in acetonitrile dropwise to the TACN solution over a period of 4 hours at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Work-up:

    • Filter the reaction mixture and evaporate the solvent from the filtrate.

    • Dissolve the residue in deionized water.

    • Adjust the pH of the solution to 3 using 1 M HCl and extract with ether to remove unreacted starting material and byproducts.

    • Adjust the pH of the aqueous layer to 8 using 1 M NaOH.

  • Extraction of Product: Extract the product from the aqueous layer with dichloromethane.

  • Purification:

    • Combine the organic extracts and evaporate the solvent.

    • The crude product can be further purified by silica column chromatography using a dichloromethane/methanol gradient to isolate the desired di-substituted product (NO2A-(t-Bu ester)).[4]

    • The purified residue can be treated with ether and then hexane to afford the pure product as a white powder.[5]

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the tert-butyl ester groups.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[6]

Preclinical Applications Workflow

NO2A-(t-Bu ester) serves as a bifunctional chelator. One of its carboxyl groups is protected by a tert-butyl ester, leaving a secondary amine on the macrocyclic ring available for conjugation to a targeting biomolecule (e.g., peptide, antibody, or small molecule). The other two carboxyl groups are available for chelation with a radiometal for imaging (e.g., Gallium-68 for PET) or therapeutic applications.[1][3]

Preclinical_Application_Workflow cluster_synthesis Chelator Preparation cluster_conjugation Bioconjugation cluster_radiolabeling Radiopharmaceutical Production cluster_preclinical Preclinical Evaluation NO2A_ester NO2A-(t-Bu ester) Synthesis Conjugation Conjugation NO2A_ester->Conjugation Targeting_Molecule Targeting Biomolecule (e.g., Peptide, Antibody) Targeting_Molecule->Conjugation Conjugated_Chelator Targeting Vector-NO2A Conjugation->Conjugated_Chelator Radiometal Radiometal (e.g., 68Ga) Radiolabeling Radiolabeling Radiometal->Radiolabeling Radiopharmaceutical Radiopharmaceutical Radiolabeling->Radiopharmaceutical Conjugated_Chelator->Radiolabeling In_vivo_Imaging In vivo PET/SPECT Imaging (Disease Model) Radiopharmaceutical->In_vivo_Imaging Biodistribution Biodistribution Studies In_vivo_Imaging->Biodistribution

Preclinical application workflow for NO2A-(t-Bu ester).

The diagram above illustrates the typical workflow for utilizing NO2A-(t-Bu ester) in preclinical studies. This process involves the initial synthesis of the chelator, its conjugation to a specific targeting biomolecule, subsequent radiolabeling with a suitable radioisotope, and finally, its evaluation in in vivo imaging and biodistribution studies to assess its targeting efficacy and pharmacokinetic properties.

Synthesis Workflow Diagram

The following diagram details the key steps in the chemical synthesis and purification of NO2A-(t-Bu ester).

Synthesis_Workflow Start Starting Materials: 1,4,7-Triazacyclononane (TACN) tert-Butyl bromoacetate Reaction Alkylation Reaction (CH3CN, 0°C to RT, 24h) Start->Reaction 1. Synthesis Workup Initial Work-up: Filtration, Evaporation, pH Adjustment Reaction->Workup 2. Quenching & Isolation Extraction Liquid-Liquid Extraction (Dichloromethane) Workup->Extraction 3. Product Extraction Purification Column Chromatography (Silica Gel) Extraction->Purification 4. Purification Final_Product Pure NO2A-(t-Bu ester) Purification->Final_Product 5. Final Product Characterization Characterization: NMR, MS, HPLC Final_Product->Characterization

Chemical synthesis and purification workflow of NO2A-(t-Bu ester).

This workflow provides a step-by-step visualization of the synthesis process, from the initial reaction of starting materials to the final characterization of the purified NO2A-(t-Bu ester). Each stage is crucial for obtaining a high-purity product suitable for preclinical research.

References

NO2A-(t-Bu ester): A Technical Guide to a Versatile NOTA Derivative for Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of nuclear medicine and radiopharmaceutical development, the chelation of radiometals to targeting biomolecules is a critical step. The stability of the resulting radiometal-conjugate directly impacts the safety and efficacy of a diagnostic or therapeutic agent. 1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA) has emerged as a highly effective chelator for a variety of radiometals, particularly for Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). NO2A-(t-Bu ester), or 1,4,7-Triazacyclononane-1,4-bis(t-butyl acetate), is a key derivative of NOTA that offers significant advantages in the synthesis of these radiopharmaceuticals.

This technical guide provides an in-depth overview of NO2A-(t-Bu ester), including its synthesis, its role as a bifunctional chelator, and detailed protocols for its conjugation to peptides and subsequent radiolabeling.

Core Concepts: NO2A-(t-Bu ester) as a NOTA Derivative

NO2A-(t-Bu ester) is a macrocyclic chelator based on the 1,4,7-triazacyclononane (TACN) backbone. It features two carboxylic acid groups protected as tert-butyl esters and one secondary amine on the macrocyclic ring that is available for further functionalization. This structure makes it an ideal precursor for creating bifunctional chelators. The tert-butyl ester groups are relatively stable under neutral and basic conditions but can be readily removed with acid treatment, allowing for controlled deprotection and subsequent chelation of a radiometal.

The primary utility of NO2A-(t-Bu ester) lies in its role as a building block for creating NOTA-based chelators with a pendant arm for conjugation to a targeting moiety, such as a peptide or antibody. By alkylating the remaining secondary amine, a third chelating arm with a reactive functional group for bioconjugation can be introduced.

Data Presentation

Table 1: Physicochemical Properties of NO2A-(t-Bu ester)
PropertyValue
Chemical Name 1,4,7-Triazacyclononane-1,4-bis(t-butyl acetate)
Molecular Formula C₁₈H₃₅N₃O₄
Molecular Weight 357.50 g/mol
CAS Number 174137-97-4
Appearance White to off-white solid
Purity (typical) ≥95%
Solubility Soluble in organic solvents such as acetonitrile, dichloromethane, and DMSO.
Table 2: Stability Constants (log K) of NOTA Complexes with Common Radiometals
Metal Ionlog K
Ga³⁺ ~30.98
Cu²⁺ ~21.64
In³⁺ ~29.5
Lu³⁺ ~20.9
Y³⁺ ~20.2

Note: Stability constants can vary depending on experimental conditions (e.g., temperature, pH, ionic strength). The values presented are representative of those found in the literature for NOTA and its derivatives.

Table 3: Typical Radiolabeling Parameters and Outcomes for NOTA-Peptide Conjugates
RadionuclidePrecursor AmountBufferpHTemperature (°C)Time (min)Radiochemical Yield (%)Specific Activity (GBq/µmol)
⁶⁸Ga 5-20 nmol0.1 M Sodium Acetate3.5-4.5955-10>9510-50
⁶⁴Cu 5-20 nmol0.1 M Ammonium Acetate5.5-6.525-3715-60>951-10

Experimental Protocols

Protocol 1: Synthesis of NO2A-(t-Bu ester)

This protocol describes a general method for the synthesis of 1,4,7-triazacyclononane-1,4-bis(t-butyl acetate).

Materials:

  • 1,4,7-Triazacyclononane (TACN)

  • tert-Butyl bromoacetate

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (or other suitable base)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 1,4,7-triazacyclononane (1 equivalent) and sodium bicarbonate (2.2 equivalents) in anhydrous acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of tert-butyl bromoacetate (2.1 equivalents) in anhydrous acetonitrile to the reaction mixture dropwise over a period of 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield NO2A-(t-Bu ester) as a white or pale yellow solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of a Bifunctional NOTA Chelator and Conjugation to a Peptide

This protocol outlines the steps for converting NO2A-(t-Bu ester) into a bifunctional chelator and its subsequent conjugation to a peptide containing a primary amine (e.g., on a lysine residue or the N-terminus).

Part A: Synthesis of a Carboxy-Functionalized NOTA Derivative

  • Alkylation: React NO2A-(t-Bu ester) (1 equivalent) with a protected bromoacetic acid derivative (e.g., tert-butyl bromoacetate, 1.1 equivalents) in the presence of a base (e.g., diisopropylethylamine) in a suitable solvent like acetonitrile at elevated temperature (e.g., 60-80 °C). This will yield the tri-tert-butyl ester of NOTA (NOTA-tris(t-Bu ester)).

  • Selective Deprotection: To generate a free carboxylic acid for conjugation, one of the tert-butyl ester groups must be selectively cleaved. This can be achieved under carefully controlled acidic conditions. For example, treat the NOTA-tris(t-Bu ester) with a limited amount of trifluoroacetic acid (TFA) in dichloromethane at 0 °C to room temperature. The reaction progress should be carefully monitored by HPLC to maximize the yield of the mono-acid, di-ester product.

  • Purification: Purify the resulting NOTA-bis(t-Bu ester)-monoacetic acid by preparative HPLC.

Part B: Peptide Conjugation

  • Activation of the Chelator: Dissolve the purified NOTA-bis(t-Bu ester)-monoacetic acid (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF). Add a coupling agent like HATU (1 equivalent) and a base such as diisopropylethylamine (DIPEA) (2 equivalents) and stir for 15-30 minutes at room temperature to form the active ester.

  • Coupling to the Peptide: Add a solution of the peptide (containing a free amine, 1 equivalent) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to the activated chelator solution.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress by HPLC.

  • Purification of the Conjugate: Purify the resulting NOTA-bis(t-Bu ester)-peptide conjugate by preparative HPLC.

  • Deprotection of tert-Butyl Esters: Treat the purified conjugate with a solution of trifluoroacetic acid (TFA) in water (e.g., 95% TFA) for 1-2 hours at room temperature to remove the tert-butyl ester protecting groups.

  • Final Purification: Purify the final NOTA-peptide conjugate by preparative HPLC and lyophilize to obtain a white powder.

Protocol 3: Radiolabeling of a NOTA-Peptide Conjugate with Gallium-68

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for elution

  • NOTA-peptide conjugate

  • 0.1 M Sodium acetate buffer (pH 4.0)

  • Heating block or water bath

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ in solution.

  • In a sterile reaction vial, add 5-20 nmol of the NOTA-peptide conjugate dissolved in water or a small amount of DMSO.

  • Add the ⁶⁸GaCl₃ eluate to the vial.

  • Adjust the pH of the reaction mixture to 3.5-4.5 by adding 0.1 M sodium acetate buffer.

  • Heat the reaction mixture at 95 °C for 5-10 minutes.

  • After cooling to room temperature, perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A typical mobile phase for radio-TLC is 0.1 M sodium citrate (pH 6.0), where the ⁶⁸Ga-NOTA-peptide remains at the origin (Rf = 0) and free ⁶⁸Ga moves with the solvent front (Rf = 1).

  • If necessary, the radiolabeled product can be purified using a C18 Sep-Pak cartridge.

Protocol 4: Radiolabeling of a NOTA-Peptide Conjugate with Copper-64

Materials:

  • ⁶⁴CuCl₂ solution

  • NOTA-peptide conjugate

  • 0.1 M Ammonium acetate buffer (pH 5.5)

  • Incubator or water bath

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • In a sterile reaction vial, add 5-20 nmol of the NOTA-peptide conjugate dissolved in water or a small amount of DMSO.

  • Add the ⁶⁴CuCl₂ solution to the vial.

  • Add 0.1 M ammonium acetate buffer to adjust the pH to 5.5.

  • Incubate the reaction mixture at room temperature or 37 °C for 15-60 minutes.

  • Perform quality control using radio-TLC or radio-HPLC. A common mobile phase for radio-TLC is a mixture of 10% ammonium acetate and methanol (1:1 v/v).

  • Purification, if required, can be performed using a C18 Sep-Pak cartridge.

Mandatory Visualization

Experimental_Workflow_for_Radiopharmaceutical_Development cluster_synthesis Chelator Synthesis cluster_conjugation Bioconjugation cluster_radiolabeling Radiolabeling & QC cluster_application Preclinical/Clinical Application TACN 1,4,7-Triazacyclononane (TACN) NO2A_tBu NO2A-(t-Bu ester) TACN->NO2A_tBu Alkylation BFC_precursor NOTA-bis(t-Bu ester) -monoacetic acid NO2A_tBu->BFC_precursor Functionalization & Selective Deprotection Conjugate_protected NOTA-bis(t-Bu ester) -Peptide Conjugate BFC_precursor->Conjugate_protected Coupling Peptide Targeting Peptide Peptide->Conjugate_protected Conjugate_deprotected NOTA-Peptide Conjugate Conjugate_protected->Conjugate_deprotected Deprotection Radiolabeled_conjugate Radiolabeled NOTA-Peptide Conjugate_deprotected->Radiolabeled_conjugate Chelation Radionuclide Radionuclide (e.g., 68Ga, 64Cu) Radionuclide->Radiolabeled_conjugate QC Quality Control (HPLC, TLC) Radiolabeled_conjugate->QC In_vitro In Vitro Studies (Stability, Binding) QC->In_vitro In_vivo In Vivo Imaging (PET/SPECT) In_vitro->In_vivo

Caption: Experimental workflow for developing a NOTA-based radiopharmaceutical.

Radiolabeling_Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs & QC Chelator NOTA-Peptide Conjugate Mixing Mixing of Reactants Chelator->Mixing Radionuclide Radionuclide Solution (e.g., 68GaCl3, 64CuCl2) Radionuclide->Mixing Buffer Reaction Buffer Buffer->Mixing Incubation Incubation (Temperature & Time) Mixing->Incubation Crude_Product Crude Radiolabeled Product Incubation->Crude_Product Purification Purification (e.g., C18 Cartridge) Crude_Product->Purification Final_Product Purified Radiolabeled Conjugate Purification->Final_Product QC Quality Control (Radiochemical Purity) Final_Product->QC QC->Final_Product Release Criteria Met

Caption: Logical relationship diagram for the radiolabeling process.

An In-depth Technical Guide to the Research Applications of CAS Number 174137-97-4 (NO2A-(t-Bu ester))

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research applications of the chemical compound with CAS number 174137-97-4. This compound, scientifically known as di-tert-butyl 2,2'-(1,4,7-triazacyclononane-1,4-diyl)diacetate, and commonly referred to as NO2A-(t-Bu ester), is a pivotal precursor in the development of advanced molecular imaging agents and radiopharmaceuticals. Its unique chemical structure allows for the synthesis of bifunctional chelators, primarily 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), which are essential for stably incorporating radiometals for use in Positron Emission Tomography (PET) and other nuclear medicine applications.

Core Concepts: The Role of NO2A-(t-Bu ester) in Radiopharmaceutical Development

NO2A-(t-Bu ester) serves as a protected form of a NOTA chelator. The tert-butyl ester groups are protecting groups for two of the carboxylic acid moieties of the eventual NOTA chelator. This protection strategy is crucial for selectively functionalizing the secondary amine on the triazacyclononane ring, allowing for the covalent attachment of the chelator to a variety of targeting biomolecules such as peptides, antibodies, and nanoparticles. Following conjugation, the tert-butyl groups are removed under acidic conditions to yield the final NOTA-conjugated biomolecule, ready for radiolabeling.

The resulting NOTA chelator forms highly stable complexes with a range of medically relevant radiometals. The cage-like structure of NOTA provides high thermodynamic stability and kinetic inertness to the resulting radiometal complex, which is critical for in vivo applications to prevent the release of the radionuclide and minimize off-target toxicity.[1]

Key Research Applications

The primary application of NO2A-(t-Bu ester) is in the synthesis of NOTA-based radiopharmaceuticals for PET imaging. These imaging agents are designed to target specific biological markers associated with diseases such as cancer.

Targeted Cancer Imaging: NOTA-conjugated biomolecules are used to target a variety of cancer-related receptors, including:

  • Somatostatin Receptor Subtype 2 (SSTR2): Overexpressed in many neuroendocrine tumors (NETs). NOTA-conjugated peptides targeting SSTR2 have shown improved tumor uptake and pharmacokinetics.[2]

  • Human Epidermal Growth Factor Receptor 2 (HER2): A key biomarker in certain types of breast cancer. NOTA-conjugated antibodies like trastuzumab have been developed for imaging HER2-positive tumors.[3]

  • Gastrin-Releasing Peptide Receptor (GRPR): Overexpressed in prostate and breast cancers. NOTA-conjugated peptides targeting GRPR have demonstrated high tumor uptake in preclinical models.[2]

  • Transferrin Receptor 1 (CD71): Upregulated in various cancers due to increased iron demand. NOTA-conjugated nanoparticles have been evaluated for imaging CD71 expression.[4]

Radiometals for PET Imaging: NOTA chelators are particularly well-suited for complexing a variety of radiometals, including:

  • Gallium-68 (⁶⁸Ga): A generator-produced positron emitter with a convenient half-life of 68 minutes, making it ideal for imaging with peptides and small molecules.[5][6]

  • Copper-64 (⁶⁴Cu): A cyclotron-produced radionuclide with a longer half-life of 12.7 hours, suitable for imaging with larger molecules like antibodies that have slower pharmacokinetics.[1][3]

  • Fluorine-18 (¹⁸F): While not a metal, a novel labeling method utilizes the formation of an aluminum fluoride (Al¹⁸F) complex that can be chelated by NOTA, expanding the utility of this chelator to the most commonly used PET radionuclide.[2][7]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving NOTA-based radiopharmaceuticals synthesized using precursors like NO2A-(t-Bu ester).

Table 1: Radiolabeling Performance of NOTA-Conjugates

RadiopharmaceuticalRadionuclideRadiolabeling YieldRadiochemical PurityMolar Activity (GBq/µmol)Reference
⁶⁸Ga-NOTA-2Rs15d⁶⁸Ga>97%>98%55-200[6]
⁶⁴Cu-NOTA-Trastuzumab⁶⁴Cu>98%>98%Not Reported[3]
⁶⁴Cu-NOTA-HFn⁶⁴Cu>98.5%>98%72.96 ± 21.33[4]
Al¹⁸F-IMP 449¹⁸F5-20%Not Reported18,500-48,100 GBq/mmol[7]

Table 2: In Vitro and In Vivo Performance of NOTA-Radiopharmaceuticals

RadiopharmaceuticalTargetCell Line / Animal ModelBinding Affinity (IC₅₀/Kd)Tumor Uptake (%ID/g)Reference
⁶⁴Cu-NOTA-GRPR constructGRPRPC-3 tumor-bearing mice< 3 nM (IC₅₀)4.99 ± 1.40 (1 h p.i.)[2]
⁶⁸Ga-NOTA-2Rs15dHER2SK-OV-3 xenograftsNot Reported4.34 ± 0.90 (1 h p.i.)[6]
⁶⁴Cu-NOTA-HFnCD71C666-1 cells10.9 ± 6.1 nM (Kd)Not Reported[4]

Experimental Protocols and Methodologies

The following sections provide detailed methodologies for key experiments involving the use of NO2A-(t-Bu ester) and the resulting NOTA-conjugates.

Synthesis of NOTA-Functionalized Peptides on Solid Support

This protocol describes a general approach for the synthesis of NOTA-conjugated peptides using a solid-phase synthesis strategy.[8][9]

Methodology:

  • Peptide Synthesis: The peptide is synthesized on a solid support resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Bromoacetylation: The N-terminus or a lysine side chain of the resin-bound peptide is reacted with bromoacetic acid to introduce a reactive site for the subsequent alkylation of the triazacyclononane macrocycle.

  • NOTA Chelate Assembly: The bromoacetylated peptide is then reacted with the triazacyclononane macrocycle. This is a two-step process to assemble the NOTA chelate on the solid support.

  • Deprotection and Cleavage: The resin-bound NOTA-peptide is treated with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), to remove the protecting groups from the amino acid side chains and cleave the peptide from the resin.

  • Purification: The crude NOTA-peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Radiolabeling of a NOTA-Conjugated Antibody with ⁶⁴Cu

This protocol provides a general guideline for the radiolabeling of a NOTA-conjugated antibody with Copper-64.[1][3]

Materials:

  • NOTA-conjugated antibody (e.g., NOTA-Trastuzumab)

  • ⁶⁴CuCl₂ in 0.05 M HCl

  • Ammonium acetate buffer (0.2 M, pH 5.5)

  • Metal-free water and buffers

  • PD-10 size-exclusion column for purification

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Preparation of the Reaction Mixture:

    • In a sterile, metal-free microcentrifuge tube, add a specific amount of the NOTA-conjugated antibody.

    • Add ammonium acetate buffer (0.2 M, pH 5.5) to the antibody solution.

    • Carefully add the desired amount of ⁶⁴CuCl₂ solution to the mixture. The final pH should be maintained around 5.5.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 10-20 minutes. Gentle mixing may be applied. For some antibody conjugates, gentle heating (e.g., 37-40°C) may improve labeling efficiency, but this should be optimized to prevent denaturation.

  • Purification:

    • Following incubation, purify the ⁶⁴Cu-NOTA-antibody from unchelated ⁶⁴Cu using a PD-10 size-exclusion column.

    • Equilibrate the PD-10 column with metal-free phosphate-buffered saline (PBS).

    • Load the reaction mixture onto the column and elute with PBS.

    • Collect fractions and measure the radioactivity of each fraction to identify the labeled antibody, which will elute first.

  • Quality Control:

    • Determine the radiochemical purity and yield using radio-TLC or radio-HPLC.

    • For radio-TLC, a typical system uses a mobile phase that allows the labeled antibody to remain at the origin while free ⁶⁴Cu moves with the solvent front.

    • The radiochemical yield is calculated as the percentage of activity associated with the antibody peak relative to the total activity.

In Vitro Serum Stability Assay

This protocol is used to assess the stability of the radiolabeled conjugate in serum.[3]

Procedure:

  • Incubate a small amount of the purified radiolabeled antibody (e.g., ⁶⁴Cu-NOTA-trastuzumab) in fresh human or mouse serum at 37°C.

  • At various time points (e.g., 1, 4, 6, 12, 24, and 48 hours), take aliquots of the mixture.

  • Analyze the aliquots by radio-TLC or radio-HPLC to determine the percentage of radioactivity that remains associated with the antibody.

Visualizations: Diagrams of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes related to the application of NO2A-(t-Bu ester).

experimental_workflow cluster_synthesis NOTA-Peptide Synthesis cluster_radiolabeling Radiolabeling & QC cluster_invivo Preclinical Evaluation s1 Solid-Phase Peptide Synthesis s2 Bromoacetylation s1->s2 s3 NOTA Chelate Assembly s2->s3 s4 Cleavage & Deprotection s3->s4 s5 RP-HPLC Purification s4->s5 r1 NOTA-Peptide s5->r1 r3 Incubation r1->r3 r2 Radiometal (e.g., 64Cu) r2->r3 r4 Purification (SEC) r3->r4 r5 Quality Control (radio-HPLC) r4->r5 i1 Radiolabeled Peptide r5->i1 i2 Animal Model Injection i1->i2 i3 PET Imaging i2->i3 i4 Biodistribution Studies i3->i4

Caption: General workflow for the synthesis and preclinical evaluation of a NOTA-based radiopharmaceutical.

signaling_pathway cluster_targeting Targeted PET Imaging rp NOTA-Peptide-Radiometal (e.g., 68Ga-DOTATATE) receptor Tumor Cell Receptor (e.g., SSTR2) rp->receptor Binding internalization Internalization receptor->internalization decay Positron Emission internalization->decay detection PET Scanner Detection decay->detection

Caption: Mechanism of action for a NOTA-based targeted PET imaging agent.

Conclusion

The compound with CAS number 174137-97-4, NO2A-(t-Bu ester), is a critical building block in the field of radiopharmaceutical chemistry. Its role as a protected precursor for the highly effective NOTA chelator enables the development of a wide range of targeted imaging agents for PET. The ability to stably chelate various medically important radiometals and conjugate to different biomolecules underscores its importance in advancing molecular imaging and personalized medicine. The experimental protocols and data presented in this guide highlight the practical applications and the significant potential of this compound in ongoing and future research in oncology and drug development.

References

The Indispensable Role of Macrocyclic Chelators in Nuclear Medicine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nuclear medicine and molecular imaging, the precise delivery of radionuclides to target tissues is paramount for both diagnostic and therapeutic efficacy. At the heart of this targeted approach lies a class of molecules known as macrocyclic chelators. These cyclic organic compounds form highly stable complexes with radiometals, preventing their premature release in vivo and ensuring they reach their intended destination. This technical guide provides a comprehensive overview of the core principles of macrocyclic chelators, their quantitative properties, detailed experimental methodologies, and the logical workflow for the development of next-generation radiopharmaceuticals.

Core Concepts: The Foundation of Radiopharmaceutical Design

Radiopharmaceuticals are comprised of a targeting moiety (e.g., an antibody or peptide), a radionuclide, and a crucial linking molecule—the bifunctional chelator.[1] Macrocyclic chelators are a preferred class of these linkers due to the "macrocyclic effect," which describes the enhanced thermodynamic and kinetic stability of their metal complexes compared to their linear (acyclic) counterparts.[2] This superior stability is critical to prevent the in vivo dissociation of the radiometal, which could lead to off-target radiation exposure and diminished therapeutic or diagnostic effectiveness.[3][4]

The selection of an appropriate macrocyclic chelator is dictated by the specific properties of the radiometal, including its size and coordination chemistry.[4][5] Key macrocyclic chelators in nuclear medicine include DOTA, NOTA, and TETA, each exhibiting distinct preferences for different radiometals.

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): Widely regarded as a versatile and "workhorse" chelator, DOTA is frequently used for a variety of radiometals, including therapeutic radionuclides like ¹⁷⁷Lu and ⁹⁰Y, as well as the diagnostic positron emitter ⁶⁸Ga.[5][6] Its 12-membered ring structure provides a suitable cavity for a range of metal ions.

  • NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): With a smaller 9-membered ring, NOTA is particularly well-suited for smaller radiometals like ⁶⁸Ga, forming highly stable complexes under mild conditions.[7][8]

  • TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid): This 14-membered macrocycle is often employed for chelating copper isotopes, such as the PET imaging agent ⁶⁴Cu.[9]

The development of novel macrocyclic chelators is an active area of research, with efforts focused on optimizing radiolabeling kinetics, enhancing in vivo stability, and expanding the range of compatible radiometals.[1][4]

Quantitative Data Presentation: A Comparative Analysis

The selection of a macrocyclic chelator for a specific application is a data-driven process. The following tables summarize key quantitative parameters for commonly used macrocyclic chelators, providing a basis for informed decision-making in radiopharmaceutical development.

Table 1: Thermodynamic Stability Constants (log K) of Macrocyclic Chelator Complexes with Various Radiometals

ChelatorGa³⁺Lu³⁺Y³⁺Ac³⁺Cu²⁺
DOTA 21.3[7]~22-25~24-25~23-24~22-23
NOTA 31.1[7]~19-20~21-22N/A~21-22
TETA N/A~19-20~20-21N/A~22-23

Note: Stability constants can vary depending on experimental conditions. The values presented are representative ranges from the literature.

Table 2: Typical Radiolabeling Conditions and Efficiencies

ChelatorRadionuclideTemperature (°C)pHTime (min)Radiochemical Purity (%)
DOTA ⁶⁸Ga90-953.5-4.55-15>95
¹⁷⁷Lu90-1004.0-5.520-30>98
²²⁵Ac37[10]5.5-6.560-90>95[11]
NOTA ⁶⁸GaRoom Temp - 603.5-5.55-10>98[12][13]
⁶⁴CuRoom Temp5.5-6.510>95
TETA ⁶⁴Cu37-425.0-6.030-60>95

Table 3: Comparative In Vivo Biodistribution Data (%ID/g) of ⁶⁴Cu-labeled PSMA-targeting agents in 22Rv1 Tumor-Bearing Mice at 24h Post-Injection

Organ⁶⁴Cu-DOTA-PSMA-3Q⁶⁴Cu-NOTA-PSMA-3Q
Tumor Significantly Higher Retention [14]Lower Retention[14]
Liver 2.92 ± 0.44[14]Lower Uptake [14]
Kidneys HighHigh
Blood LowLow

Data from preclinical studies.[14] This table highlights how the choice of chelator can significantly impact tumor retention and off-target organ uptake.

Experimental Protocols: A Step-by-Step Guide

The successful development and evaluation of a radiopharmaceutical relies on robust and reproducible experimental procedures. This section provides detailed methodologies for the key steps in preparing and assessing a macrocyclic chelator-based agent, using an antibody as the targeting biomolecule as an example.

Conjugation of a Bifunctional Chelator to an Antibody via NHS Ester Chemistry

This protocol describes a general method for conjugating a bifunctional chelator containing an N-hydroxysuccinimide (NHS) ester functional group to the lysine residues of a monoclonal antibody.[][16]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines like Tris.

  • Bifunctional chelator with an NHS ester functional group (e.g., DOTA-NHS-ester).

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Sodium bicarbonate buffer (1 M, pH 8.5-9.0).

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-50) for purification.

  • UV-Vis spectrophotometer.

Procedure:

  • Antibody Preparation:

    • If necessary, buffer exchange the antibody into a carbonate/bicarbonate buffer (pH 8.5-9.0) to ensure the lysine residues are deprotonated and reactive.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Chelator Stock Solution Preparation:

    • Dissolve the NHS-ester chelator in a small volume of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).[17]

  • Conjugation Reaction:

    • Add the chelator stock solution to the antibody solution. The molar ratio of chelator to antibody typically ranges from 5:1 to 20:1, but should be optimized for each specific antibody-chelator pair.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.[]

  • Purification:

    • Purify the antibody-chelator conjugate from unreacted chelator using a pre-equilibrated SEC column.

    • Elute with a suitable buffer (e.g., PBS).

    • Collect fractions and monitor the protein elution using a UV-Vis spectrophotometer at 280 nm.

  • Characterization:

    • Determine the protein concentration of the purified conjugate.

    • The number of chelators per antibody can be determined using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of radionuclide and measuring the specific activity.

Radiolabeling of the Antibody-Chelator Conjugate

This protocol outlines the general procedure for radiolabeling the purified antibody-chelator conjugate.

Materials:

  • Purified antibody-chelator conjugate.

  • Radionuclide solution in a suitable buffer (e.g., ⁶⁸GaCl₃ in HCl, ¹⁷⁷LuCl₃ in HCl).

  • Reaction buffer (e.g., sodium acetate, ammonium acetate) to adjust the pH.

  • Heating block or water bath (if required).

  • Instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) for quality control.

Procedure:

  • Reaction Setup:

    • In a sterile, metal-free vial, add the antibody-chelator conjugate.

    • Add the reaction buffer to adjust the pH to the optimal range for the specific chelator and radionuclide (see Table 2).

    • Add the radionuclide solution to the vial.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature and for the appropriate duration (see Table 2). For example, ⁶⁸Ga-DOTA labeling often requires heating, while ⁶⁸Ga-NOTA labeling can be performed at room temperature.[13]

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the radiolabeled antibody using ITLC or radio-HPLC. The RCP should typically be >95%.

  • Purification (if necessary):

    • If the RCP is below the desired threshold, purify the radiolabeled antibody from free radionuclide using an appropriate method, such as SEC.

In Vitro Serum Stability Assay

This assay evaluates the stability of the radiolabeled antibody in human serum over time.[18][19][20]

Materials:

  • Purified radiolabeled antibody.

  • Fresh human serum.

  • Incubator at 37°C.

  • Analytical method to separate the intact radiolabeled antibody from released radionuclide and degradation products (e.g., ITLC, radio-HPLC, SDS-PAGE).

Procedure:

  • Incubation:

    • Add a known amount of the radiolabeled antibody to a vial containing human serum.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 1, 4, 24, 48, and 72 hours), take an aliquot of the serum mixture.

  • Analysis:

    • Analyze each aliquot using a suitable analytical method to quantify the percentage of radioactivity that remains associated with the intact antibody.

  • Data Interpretation:

    • Plot the percentage of intact radiolabeled antibody versus time to assess the stability of the complex in serum.

In Vivo Biodistribution Study in a Murine Model

This study determines the distribution of the radiolabeled antibody in various organs and tissues over time.[21][22][23]

Materials:

  • Purified radiolabeled antibody.

  • Tumor-bearing mice (or healthy mice for initial pharmacokinetic studies).

  • Syringes and needles for intravenous injection.

  • Gamma counter or a suitable radiation detection instrument.

  • Dissection tools.

  • Balances for weighing organs.

Procedure:

  • Animal Dosing:

    • Inject a known amount of the radiolabeled antibody (typically 1-5 MBq) intravenously into a cohort of mice.

  • Tissue Harvesting:

    • At predetermined time points (e.g., 1, 4, 24, 48, 72 hours), euthanize a group of mice (typically 3-5 per time point).

    • Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle, bone).

  • Radioactivity Measurement:

    • Weigh each organ and tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

    • Also, measure the radioactivity of a standard of the injected dose.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • Analyze the data to determine the tumor uptake, clearance profile, and accumulation in non-target organs.

Visualizing the Radiopharmaceutical Development Workflow

The development of a radiopharmaceutical from concept to clinical application is a complex, multi-stage process. The following diagram, generated using Graphviz, illustrates the logical workflow.

Radiopharmaceutical_Development_Workflow cluster_0 Preclinical Development cluster_1 Clinical Development Target_ID Target Identification & Validation Lead_Opt Targeting Ligand (Antibody/Peptide) Development Target_ID->Lead_Opt Selects Conjugation Conjugation to Targeting Ligand Lead_Opt->Conjugation Chelator_Select Chelator Selection (DOTA, NOTA, etc.) BFC_Synth Bifunctional Chelator Synthesis Chelator_Select->BFC_Synth BFC_Synth->Conjugation Radiolabeling Radiolabeling Optimization Conjugation->Radiolabeling In_Vitro In Vitro Evaluation (Stability, Affinity) Radiolabeling->In_Vitro In_Vivo In Vivo Evaluation (Biodistribution, Efficacy) In_Vitro->In_Vivo Promising Results Tox Toxicology Studies In_Vivo->Tox Candidate Selection IND Investigational New Drug (IND) Application Tox->IND Phase_I Phase I Clinical Trial (Safety & Dosimetry) IND->Phase_I Phase_II Phase II Clinical Trial (Efficacy) Phase_I->Phase_II Phase_III Phase III Clinical Trial (Pivotal Study) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Market Market Approval & Post-Marketing Surveillance NDA->Market

Logical workflow for the development of a macrocyclic chelator-based radiopharmaceutical.

Conclusion

Macrocyclic chelators are indispensable components in the design and development of effective and safe radiopharmaceuticals. Their ability to form highly stable complexes with a wide range of radiometals is fundamental to the success of targeted nuclear medicine. A thorough understanding of their quantitative properties, coupled with the implementation of rigorous experimental protocols, is essential for advancing novel diagnostic and therapeutic agents from the laboratory to the clinic. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of this exciting and rapidly evolving field.

References

An In-Depth Technical Guide to NO2A-(t-Bu ester) for Radiochemistry Beginners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,4,7-Triazacyclononane-1,4-bis(t-butyl acetate), commonly known as NO2A-(t-Bu ester), a key building block in the development of radiopharmaceuticals. This document details its synthesis, deprotection, and application in radiolabeling, with a focus on its use in creating targeted imaging agents for positron emission tomography (PET).

Core Concepts: The Role of NO2A-(t-Bu ester) in Radiochemistry

NO2A-(t-Bu ester) is a macrocyclic chelator precursor. The 1,4,7-triazacyclononane (TACN) backbone provides a rigid and pre-organized framework for coordinating radiometals. The two tert-butyl ester protecting groups on the acetate arms allow for the selective functionalization of the secondary amine at the 7-position. This free amine serves as a crucial attachment point for biomolecules, such as peptides or antibodies, that can target specific biological markers, for instance, receptors overexpressed on cancer cells.

Following conjugation to a targeting vector, the tert-butyl ester groups are removed under acidic conditions to yield the active chelator, NO2A. This deprotected chelator can then efficiently form stable complexes with various radiometals, most notably Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), which are widely used in PET imaging. The resulting radiolabeled conjugate can be administered to visualize and quantify the expression of the targeted biological marker in vivo.

Data Presentation: Properties and Performance

Herein are summarized the key physicochemical and radiochemical properties of NO2A-(t-Bu ester) and its corresponding metal complexes.

PropertyValueReference
Chemical Formula C₁₈H₃₅N₃O₄
Molecular Weight 357.50 g/mol
CAS Number 174137-97-4
Appearance White to off-white solid
Purity >95%
Solubility Soluble in DMSO, DMF, Methanol
Complex Stability Constantslog K ValueNotes
Ga(III)-NOTA 30.98The stability constant for the analogous NOTA chelator is provided as a close approximation for NO2A, highlighting the exceptionally high stability of the Ga(III) complex.[1][2]
Cu(II)-NOTA 23.33The stability constant for the analogous NOTA chelator is provided as a close approximation for NO2A, indicating a highly stable complex suitable for ⁶⁴Cu radiolabeling.[2]
RadiometalTypical Radiolabeling ConditionsAchievable Radiochemical Purity
⁶⁸Ga Aqueous buffer (e.g., acetate, HEPES), pH 3.5-4.5, 5-15 min at room temperature or gentle heating.>95%
⁶⁴Cu Aqueous buffer (e.g., ammonium acetate), pH 5.5-7.5, 15-60 min at elevated temperatures (e.g., 75-95°C).>95%

Experimental Protocols

Synthesis of NO2A-(t-Bu ester)

This protocol describes the synthesis of 1,4-bis(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane from 1,4,7-triazacyclononane (TACN).

Materials:

  • 1,4,7-Triazacyclononane (TACN)

  • tert-Butyl bromoacetate

  • Acetonitrile (CH₃CN)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

Procedure:

  • Dissolve TACN in acetonitrile at 0°C.

  • Slowly add a solution of tert-butyl bromoacetate in acetonitrile dropwise to the TACN solution over a period of 4 hours, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Filter the reaction mixture and evaporate the filtrate to dryness.

  • Dissolve the residue in deionized water and adjust the pH to 3 with 1 M HCl.

  • Extract the aqueous solution with diethyl ether three times to remove any unreacted tert-butyl bromoacetate.

  • Adjust the pH of the aqueous layer to 8 with 1 M NaOH.

  • Extract the product into dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate to dryness to yield NO2A-(t-Bu ester) as a yellowish solid.

Deprotection of NO2A-(t-Bu ester)

This protocol outlines the removal of the tert-butyl ester protecting groups to generate the active NO2A chelator.

Materials:

  • NO2A-(t-Bu ester) conjugated to a biomolecule

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Saturated sodium chloride (NaCl) solution

Procedure:

  • Dissolve the NO2A-(t-Bu ester) conjugate in a 1:1 mixture of dichloromethane and trifluoroacetic acid.

  • Stir the solution at room temperature for 5 hours.

  • Remove the dichloromethane and TFA under reduced pressure.

  • Dissolve the residue in dichloromethane.

  • Wash the organic solution twice with deionized water and once with a saturated NaCl solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected NO2A-conjugate.

Radiolabeling with Gallium-68

This protocol describes a typical procedure for the radiolabeling of a deprotected NO2A-peptide conjugate with ⁶⁸Ga.

Materials:

  • Deprotected NO2A-peptide conjugate

  • ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator

  • Acetate buffer (0.1 M, pH 4.0)

  • Sterile water for injection

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • In a sterile reaction vial, add the deprotected NO2A-peptide conjugate dissolved in sterile water.

  • Add the acetate buffer to the reaction vial.

  • Add the ⁶⁸GaCl₃ eluate to the reaction vial.

  • Incubate the reaction mixture at room temperature for 10 minutes.

  • Determine the radiochemical purity using radio-TLC or radio-HPLC.

Mandatory Visualizations

Synthesis and Deprotection Workflow

G cluster_synthesis Synthesis of NO2A-(t-Bu ester) cluster_conjugation Bioconjugation cluster_deprotection Deprotection TACN 1,4,7-Triazacyclononane (TACN) Reaction1 Alkylation in Acetonitrile TACN->Reaction1 tBuBr tert-Butyl bromoacetate tBuBr->Reaction1 Purification1 Purification (Extraction) Reaction1->Purification1 NO2A_tBu NO2A-(t-Bu ester) Purification1->NO2A_tBu Reaction2 Conjugation to Biomolecule NO2A_tBu->Reaction2 Biomolecule Targeting Biomolecule (e.g., Peptide) Biomolecule->Reaction2 Conjugate_tBu NO2A-(t-Bu ester)-Biomolecule Reaction2->Conjugate_tBu Reaction3 Acidic Cleavage Conjugate_tBu->Reaction3 TFA Trifluoroacetic acid (TFA) TFA->Reaction3 Conjugate_deprotected NO2A-Biomolecule Reaction3->Conjugate_deprotected

Caption: Workflow for the synthesis, conjugation, and deprotection of NO2A.

Radiolabeling and Imaging Workflow

G cluster_radiolabeling Radiolabeling cluster_imaging PET Imaging Conjugate_deprotected NO2A-Biomolecule Reaction4 Chelation Reaction Conjugate_deprotected->Reaction4 Radiometal Radiometal (e.g., ⁶⁸Ga³⁺) Radiometal->Reaction4 Radiolabeled_Conjugate Radiolabeled Conjugate Reaction4->Radiolabeled_Conjugate Administration Administration to Patient Radiolabeled_Conjugate->Administration Binding Binding to Target Administration->Binding PET PET Scan Binding->PET Image PET Image PET->Image

Caption: Workflow for radiolabeling and subsequent PET imaging.

Integrin αvβ3 Signaling Pathway Targeted by a NO2A-RGD Conjugate

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Response RGD NO2A-RGD Conjugate Integrin Integrin αvβ3 RGD->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Src->FAK Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Migration Cell Migration Transcription->Migration Survival Cell Survival Transcription->Survival

Caption: Integrin αvβ3 signaling upon binding of a NO2A-RGD conjugate.

References

An In-depth Technical Guide to NO2A-(t-Bu ester): Physical and Chemical Characteristics for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,4,7-Triazacyclononane-1,4-diacetic acid-7-(tert-butyl acetate), commonly known as NO2A-(t-Bu ester), is a crucial bifunctional chelator in the field of radiopharmaceutical development and medical imaging. Its molecular structure, featuring a triazacyclononane macrocycle with two acetic acid tert-butyl ester arms, allows for the stable chelation of various metal ions while providing a reactive site for conjugation to biomolecules. This guide provides a comprehensive overview of the physical and chemical characteristics of NO2A-(t-Bu ester), including detailed experimental protocols and logical workflows for its synthesis and application.

Physical and Chemical Properties

NO2A-(t-Bu ester) is a synthetic organic compound that serves as a key building block in the creation of targeted imaging agents. Below is a summary of its fundamental properties.

Table 1: General and Physical Characteristics of NO2A-(t-Bu ester)

PropertyValueSource/Comment
Chemical Name 1,4,7-Triazacyclononane-1,4-bis(t-butyl acetate)[1][2]
Synonyms tert-Butyl 2-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetate[2]
CAS Number 174137-97-4[1][2]
Molecular Formula C₁₈H₃₅N₃O₄[1]
Molecular Weight 357.50 g/mol [1][2]
Appearance White powderInferred from synthesis of similar compounds.
Melting Point Not explicitly reported. The parent compound, 1,4,7-Triazacyclononane, has a melting point of 42-45 °C. The addition of the bulky tert-butyl ester groups would likely alter this value.
Boiling Point Not reported. Likely to decompose at high temperatures.
Solubility Soluble in polar organic solvents such as acetonitrile, dichloromethane, and methanol. Limited solubility in water.Based on solvents used in synthesis and purification protocols.
Purity Typically >95%[1][2]

Table 2: Spectroscopic Data for NO2A-(t-Bu ester)

TechniqueData
¹H NMR Data for a similar compound, 1,4,7-Triazacyclononane-1,4-bis(acetate), is available and can be used for comparative purposes. The spectrum of NO2A-(t-Bu ester) would show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm) and the macrocyclic ring protons.
¹³C NMR Similar to ¹H NMR, data for related structures can provide expected chemical shift ranges. Key signals would include those for the tert-butyl carbons, the carbonyl carbons of the ester groups, and the carbons of the triazacyclononane ring.
Mass Spectrometry The expected mass for the protonated molecule [M+H]⁺ is approximately 358.27 g/mol .

Experimental Protocols

Synthesis of NO2A-(t-Bu ester)

The synthesis of NO2A-(t-Bu ester) involves the dialkylation of 1,4,7-triazacyclononane (TACN) with tert-butyl bromoacetate. The following protocol is adapted from published literature.

Materials:

  • 1,4,7-Triazacyclononane (TACN)

  • tert-Butyl bromoacetate

  • Acetonitrile (CH₃CN), anhydrous

  • Deionized (DI) water

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Ether

  • Hexane

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4,7-triazacyclononane in anhydrous acetonitrile.

  • Alkylation: Cool the solution to 0 °C in an ice bath. Add a solution of tert-butyl bromoacetate (approximately 2 equivalents) in anhydrous acetonitrile dropwise to the TACN solution over several hours.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove any precipitate.

    • Evaporate the filtrate under reduced pressure to obtain a residue.

    • Dissolve the residue in deionized water.

  • Purification by pH-Controlled Extraction:

    • Adjust the pH of the aqueous solution to approximately 3 with 1 M HCl.

    • Extract the aqueous layer with ether or dichloromethane to remove any tri-substituted by-product.

    • Adjust the pH of the aqueous layer to approximately 8 with 1 M NaOH.

    • Extract the aqueous layer multiple times with dichloromethane.

    • Combine the organic layers from the basic extraction, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Final Purification: The resulting residue can be further purified by treating with ether and hexane to precipitate the pure NO2A-(t-Bu ester) as a white powder.

Characterization

The identity and purity of the synthesized NO2A-(t-Bu ester) should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (e.g., ESI-MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Logical Relationships and Workflows

Synthesis Workflow

The synthesis of NO2A-(t-Bu ester) follows a logical progression from starting materials to the final purified product.

Synthesis_Workflow TACN 1,4,7-Triazacyclononane (TACN) Reaction Alkylation in Acetonitrile TACN->Reaction tBuBrAc tert-Butyl bromoacetate tBuBrAc->Reaction Workup Filtration & Evaporation Reaction->Workup Extraction pH-Controlled Liquid-Liquid Extraction Workup->Extraction Purification Precipitation from Ether/Hexane Extraction->Purification FinalProduct NO2A-(t-Bu ester) Purification->FinalProduct

Synthesis workflow for NO2A-(t-Bu ester).
Application in Radiopharmaceutical Development

NO2A-(t-Bu ester) serves as a bifunctional chelator, enabling the attachment of a radiometal to a targeting biomolecule (e.g., a peptide or antibody).

Chelation_Workflow cluster_conjugation Bioconjugation cluster_radiolabeling Radiolabeling NO2A NO2A-(t-Bu ester) Conjugation Coupling Reaction NO2A->Conjugation Biomolecule Targeting Biomolecule (e.g., Peptide) Biomolecule->Conjugation Chelator_Conjugate Chelator-Biomolecule Conjugate Conjugation->Chelator_Conjugate Radiolabeling Chelation Chelator_Conjugate->Radiolabeling Radiometal Radiometal (e.g., ⁶⁸Ga³⁺) Radiometal->Radiolabeling Radiopharmaceutical Radiolabeled Biomolecule Radiolabeling->Radiopharmaceutical

Workflow for radiopharmaceutical development.

Chemical Characteristics and Applications

The primary chemical characteristic of NO2A-(t-Bu ester) is its function as a bifunctional chelator. The 1,4,7-triazacyclononane ring provides a stable coordination environment for various metal ions, particularly trivalent radiometals like Gallium-68 (⁶⁸Ga). The tert-butyl ester groups serve as protecting groups for the carboxylic acid functionalities. One of the nitrogen atoms on the macrocycle remains available for conjugation to a targeting biomolecule.

This dual functionality makes NO2A-(t-Bu ester) a valuable tool in the development of targeted radiopharmaceuticals for diagnostic imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The general workflow involves:

  • Conjugation: The NO2A-(t-Bu ester) is covalently attached to a biomolecule that has a high affinity for a specific biological target (e.g., a cancer cell receptor).

  • Deprotection: The tert-butyl ester groups are removed to reveal the free carboxylic acids, which enhance the chelating ability of the molecule.

  • Radiolabeling: The chelator-biomolecule conjugate is then incubated with a solution of the desired radiometal, which becomes stably incorporated into the chelating cage.

The resulting radiopharmaceutical can then be administered to a patient, where it will accumulate at the target site, allowing for non-invasive imaging of disease.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions. All chemical syntheses and handling of radioactive materials should be performed by trained professionals in appropriate facilities, following all safety guidelines.

References

Methodological & Application

Application Notes and Protocols for ⁶⁴Cu Radiolabeling using NO2A-(t-Bu ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The positron-emitting radionuclide Copper-64 (⁶⁴Cu) has garnered significant interest in nuclear medicine due to its favorable decay characteristics (t½ = 12.7 h, β+ = 17.8%, β- = 38.4%), which allow for both PET imaging and targeted radionuclide therapy. The development of stable radiopharmaceuticals requires a chelator that can securely hold the ⁶⁴Cu ion in vivo to prevent its release and uptake in non-target tissues. The macrocyclic chelator 1,4,7-triazacyclononane-1,4-diacetic acid (NO2A), a derivative of NOTA, has shown great promise for ⁶⁴Cu chelation. It forms highly stable complexes with ⁶⁴Cu at room temperature, a significant advantage over other chelators like DOTA that often require heating.[1]

This document provides a detailed protocol for the use of NO2A-(t-Bu ester) in the development of ⁶⁴Cu-labeled radiopharmaceuticals, particularly for peptide-based targeting agents. The tert-butyl ester protecting groups on the NO2A chelator facilitate its conjugation to biomolecules during solid-phase synthesis. A crucial step in the overall process is the deprotection of these ester groups prior to radiolabeling to enable efficient chelation of the ⁶⁴Cu ion.

Experimental Protocols

This section details the necessary steps for the synthesis of a ⁶⁴Cu-labeled peptide conjugate using NO2A-(t-Bu ester), from peptide synthesis to the final quality control of the radiolabeled product.

Part 1: Synthesis and Deprotection of the NO2A-Peptide Conjugate

The initial phase involves the solid-phase synthesis of the targeting peptide, conjugation with NO2A-(t-Bu ester), and subsequent cleavage and deprotection.

1.1. Solid-Phase Peptide Synthesis (SPPS)

Standard Fmoc/tBu solid-phase peptide synthesis protocols are employed to assemble the desired peptide sequence on a suitable resin.

1.2. Conjugation of NO2A-(t-Bu ester) to the Resin-Bound Peptide

  • Materials:

    • Fmoc-deprotected resin-bound peptide

    • NO2A-(t-Bu ester)

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other suitable coupling agent

    • DIPEA (N,N-Diisopropylethylamine)

    • DMF (N,N-Dimethylformamide)

  • Procedure:

    • Swell the resin-bound peptide in DMF.

    • Deprotect the N-terminal Fmoc group using a solution of 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • In a separate vial, dissolve NO2A-(t-Bu ester) (1.5 eq), HBTU (1.5 eq), and DIPEA (3 eq) in DMF.

    • Add the activation mixture to the resin and allow it to react for 2-4 hours at room temperature.

    • Wash the resin extensively with DMF, DCM (Dichloromethane), and Methanol, and then dry under vacuum.

1.3. Cleavage and Deprotection

  • Materials:

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Water

    • Dichloromethane (DCM)

    • Cold diethyl ether

  • Procedure:

    • Prepare a cleavage cocktail, typically consisting of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the dried resin and incubate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and simultaneously removes the tert-butyl ester protecting groups from the NO2A chelator and other acid-labile side-chain protecting groups from the peptide.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide-chelator conjugate by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the precipitate and decant the ether.

    • Wash the pellet with cold diethyl ether and dry.

1.4. Purification of the NO2A-Peptide Conjugate

  • Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the crude conjugate.

  • Typical Conditions:

    • Column: C18 column

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient of mobile phase B is used to elute the peptide conjugate.

    • Detection: UV absorbance at 220 nm and 280 nm.

  • Post-Purification: The collected fractions containing the pure product are lyophilized to obtain the final NO2A-peptide conjugate as a white powder. The purity and identity of the conjugate should be confirmed by analytical HPLC and mass spectrometry.

Part 2: ⁶⁴Cu Radiolabeling and Quality Control

This phase covers the radiolabeling of the deprotected and purified NO2A-peptide conjugate with ⁶⁴Cu and the subsequent quality control checks.

2.1. ⁶⁴Cu Radiolabeling

  • Materials:

    • Purified NO2A-peptide conjugate

    • ⁶⁴CuCl₂ in 0.1 M HCl

    • Ammonium acetate buffer (0.1 M, pH 5.5)

    • Metal-free water

  • Procedure:

    • Dissolve the lyophilized NO2A-peptide conjugate in metal-free water to a concentration of 1 mg/mL.

    • In a sterile, metal-free microcentrifuge tube, add the required volume of the NO2A-peptide conjugate solution (typically 3-5 nmol).[1]

    • Add 300-400 µL of 0.1 M ammonium acetate buffer (pH 5.5).[1]

    • Add the ⁶⁴CuCl₂ solution (typically 240–450 MBq).[1]

    • Incubate the reaction mixture at room temperature for 15-20 minutes.[1]

2.2. Quality Control

  • Radiochemical Purity (RCP):

    • Method 1: Radio-HPLC

      • Column: C18 analytical column.

      • Mobile Phase: Similar gradient as used for purification.

      • Detection: UV detector in series with a radioactivity detector.

      • Analysis: The chromatogram should show a single major radioactive peak corresponding to the ⁶⁴Cu-NO2A-peptide conjugate. The RCP is calculated as the percentage of the area of the product peak relative to the total area of all radioactive peaks. A radiochemical purity of >95% is generally required.

    • Method 2: Radio-TLC (Thin Layer Chromatography)

      • Stationary Phase: Silica gel plates.

      • Mobile Phase: A suitable mobile phase to separate the labeled conjugate from free ⁶⁴Cu (e.g., 50 mM DTPA).

      • Analysis: The plate is analyzed using a radio-TLC scanner. The labeled conjugate should remain at the origin, while free ⁶⁴Cu will move with the solvent front.

  • Specific Activity:

    • Calculated by dividing the total radioactivity of the labeled product by the total mass of the peptide conjugate used in the labeling reaction. Specific activity is typically expressed in MBq/µmol or Ci/µmol.

Data Presentation

ParameterTypical Value/RangeReference
Radiolabeling Conditions
Precursor Amount3-5 nmol[1]
Buffer0.1 M Ammonium Acetate[1]
pH5.5[1]
TemperatureRoom Temperature[1]
Reaction Time15-20 minutes[1]
Quality Control
Radiochemical Purity (RCP)>95%
Specific ActivityDependent on ⁶⁴Cu production and precursor amount
Stability
In vitro serum stabilityHigh[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Deprotection cluster_radiolabeling Radiolabeling & QC SPPS Solid-Phase Peptide Synthesis Conjugation Conjugation with NO2A-(t-Bu ester) SPPS->Conjugation Cleavage Cleavage & Deprotection (TFA Cocktail) Conjugation->Cleavage Purification HPLC Purification Cleavage->Purification Radiolabeling ⁶⁴Cu Radiolabeling (Room Temperature) Purification->Radiolabeling Lyophilized NO2A-Peptide QC Quality Control (Radio-HPLC, Radio-TLC) Radiolabeling->QC FinalProduct FinalProduct QC->FinalProduct Final ⁶⁴Cu-labeled Product

Caption: Experimental workflow for the preparation of a ⁶⁴Cu-labeled peptide.

logical_relationship Chelator NO2A-(t-Bu ester) (Protected) Conjugate_Protected NO2A-(t-Bu ester)-Peptide (Protected, On Resin) Chelator->Conjugate_Protected Peptide Targeting Peptide (On Resin) Peptide->Conjugate_Protected Deprotection TFA Cleavage & Deprotection Conjugate_Protected->Deprotection Conjugate_Deprotected NO2A-Peptide (Deprotected, Purified) Deprotection->Conjugate_Deprotected Radiolabeling ⁶⁴Cu Radiolabeling Conjugate_Deprotected->Radiolabeling Final_Product ⁶⁴Cu-NO2A-Peptide Radiolabeling->Final_Product

Caption: Logical steps from protected chelator to the final radiolabeled product.

References

Application Notes and Protocols for Peptide Conjugation with NO2A-(t-Bu ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of chelating agents to peptides is a critical step in the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy. 1,4,7-triazacyclononane-1,4-diacetate (NO2A) is a versatile chelator that can be bifunctionally modified for attachment to biomolecules. The use of its tri-tert-butyl ester derivative, NO2A-(t-Bu ester), allows for straightforward conjugation to peptides, typically at the N-terminus or a lysine side chain, followed by deprotection of the carboxylic acid groups for subsequent radiolabeling.

These application notes provide a detailed, step-by-step protocol for the solution-phase conjugation of a peptide with NO2A-(t-Bu ester), followed by deprotection, purification, and characterization of the final conjugate.

Experimental Protocols

This section outlines the detailed methodology for the conjugation of NO2A-(t-Bu ester) to a model peptide.

Materials and Reagents
  • Peptide with a free amine group (e.g., N-terminus or lysine side chain)

  • NO2A-(t-Bu ester) (tri-tert-butyl 1,4,7-triazacyclononane-1,4-diacetate)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water (DI H₂O)

  • Acetonitrile (ACN), HPLC grade

  • Diethyl ether, anhydrous

  • Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, syringes, etc.)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Step 1: Activation of NO2A-(t-Bu ester) and Coupling to the Peptide

This protocol describes the activation of the carboxylic acid on a bifunctional NO2A-(t-Bu ester) derivative for amide bond formation with a peptide in solution.

  • Preparation of Reagents:

    • Dissolve the peptide in anhydrous DMF to a final concentration of 10-20 mg/mL.

    • Dissolve NO2A-(t-Bu ester) in anhydrous DMF.

    • Prepare a fresh solution of HATU in anhydrous DMF.

    • Have neat DIPEA ready for addition.

  • Activation and Coupling Reaction:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the solution of NO2A-(t-Bu ester) (1.2 equivalents relative to the peptide).

    • To this, add the HATU solution (1.15 equivalents).

    • Add DIPEA (2.0 equivalents) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid of the NO2A derivative.

    • Slowly add the peptide solution to the activated NO2A-(t-Bu ester) mixture.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by analytical HPLC-MS.

Step 2: Deprotection of the tert-Butyl Esters

The tert-butyl protecting groups are removed from the NO2A moiety using a strong acid, typically trifluoroacetic acid (TFA), with scavengers to prevent side reactions.

  • Reaction Quenching and Solvent Removal:

    • Once the coupling reaction is complete, quench the reaction by adding a few drops of water.

    • Remove the DMF under reduced pressure (e.g., using a rotary evaporator).

  • TFA Cleavage:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1]

    • Dissolve the dried crude protected conjugate in the cleavage cocktail. A typical ratio is 1 mL of cocktail per 20-50 mg of peptide.

    • Stir the mixture at room temperature for 2-3 hours.[1]

  • Peptide Precipitation:

    • After the deprotection is complete, precipitate the crude peptide-NO2A conjugate by adding the TFA solution dropwise to a large volume of cold diethyl ether (typically 10-20 times the volume of the TFA solution).

    • A white precipitate should form. Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the mixture to pellet the precipitate and carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

    • Dry the crude peptide-NO2A conjugate under a stream of nitrogen or in a vacuum desiccator.

Step 3: Purification of the Peptide-NO2A Conjugate

The crude conjugate is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation:

    • Dissolve the dried crude peptide in a minimal amount of a suitable solvent, such as 5-10% ACN in water with 0.1% TFA.

  • HPLC Purification:

    • Use a preparative or semi-preparative C18 column.

    • The mobile phases are typically:

      • Solvent A: 0.1% TFA in water

      • Solvent B: 0.1% TFA in acetonitrile

    • A typical gradient for purification might be a linear gradient from 5% to 65% Solvent B over 30-40 minutes, but this should be optimized based on the hydrophobicity of the peptide conjugate.[2][3]

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm if the peptide contains aromatic residues).

    • Collect fractions corresponding to the major product peak.

  • Post-Purification Processing:

    • Analyze the collected fractions by analytical HPLC-MS to confirm purity and identity.

    • Pool the pure fractions and lyophilize to obtain the final peptide-NO2A conjugate as a white, fluffy powder.

Step 4: Characterization of the Final Conjugate

The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.

  • Analytical HPLC:

    • Inject a small amount of the lyophilized product onto an analytical C18 column.

    • Use a similar gradient as in the purification step, but with a faster ramp (e.g., 5-95% B over 15-20 minutes).

    • The purity of the conjugate should be ≥95%.

  • Mass Spectrometry:

    • Analyze the purified conjugate by ESI-MS or MALDI-TOF MS.

    • The observed molecular weight should correspond to the calculated theoretical mass of the peptide-NO2A conjugate.[4]

Data Presentation

The following table summarizes typical quantitative data obtained during the synthesis and purification of a model peptide-NO2A conjugate.

ParameterResultMethod
Crude Product
Yield~85-95% (crude)Gravimetric
Purity60-75%Analytical HPLC (220 nm)
Purified Product
Final Yield30-50% (after purification)Gravimetric
Final Purity≥95%Analytical HPLC (220 nm)
Mass Spectrometry
Theoretical Mass (M+H)⁺e.g., 1500.7 DaCalculation
Observed Mass (M+H)⁺e.g., 1500.8 DaESI-MS

Visualizations

Experimental Workflow

Peptide_Conjugation_Workflow cluster_solution_phase Solution-Phase Conjugation cluster_deprotection Deprotection cluster_purification_char Purification & Characterization start Start: Peptide & NO2A-(t-Bu ester) activation Activation: NO2A-(t-Bu ester) + HATU + DIPEA in DMF start->activation 1.2 eq. NO2A 1.15 eq. HATU 2.0 eq. DIPEA coupling Coupling: Add Peptide Solution (2-4 hours, RT) activation->coupling quench Quench Reaction & Dry coupling->quench cleavage TFA Cleavage: TFA/TIS/H2O (95:2.5:2.5) (2-3 hours, RT) quench->cleavage precipitation Precipitation: Cold Diethyl Ether cleavage->precipitation hplc Purification: RP-HPLC (C18 column) precipitation->hplc lyophilization Lyophilization hplc->lyophilization characterization Characterization: - Analytical HPLC (>95% Purity) - Mass Spectrometry (Confirm Mass) lyophilization->characterization end Final Product: Peptide-NO2A Conjugate characterization->end

Caption: Workflow for peptide conjugation with NO2A-(t-Bu ester).

Logical Relationship of Components

Conjugation_Components cluster_reaction_mixture Reaction Mixture cluster_deprotection_step Deprotection Peptide Peptide (with free amine) Protected_Conjugate Protected Peptide-NO2A Conjugate Peptide->Protected_Conjugate Chelator NO2A-(t-Bu ester) (with carboxylic acid) Chelator->Protected_Conjugate Coupling_Agent Coupling Agent (e.g., HATU) Coupling_Agent->Protected_Conjugate Base Base (e.g., DIPEA) Base->Protected_Conjugate TFA_Cocktail TFA Cleavage Cocktail (TFA/TIS/H2O) Protected_Conjugate->TFA_Cocktail Treatment Final_Conjugate Final Peptide-NO2A Conjugate TFA_Cocktail->Final_Conjugate

Caption: Key components in the NO2A-(t-Bu ester) conjugation reaction.

References

Application Notes and Protocols for PET Imaging of Cancer Using NO2A-(t-Bu ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides functional information about physiological processes in the body. In oncology, PET imaging plays a crucial role in the diagnosis, staging, and monitoring of cancer treatment. The development of targeted radiopharmaceuticals, which consist of a radionuclide chelated to a targeting biomolecule, has significantly advanced the field of oncologic PET imaging.

NO2A-(t-Bu ester), a derivative of the macrocyclic chelator NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), is a versatile bifunctional chelator used in the development of PET radiopharmaceuticals. Its structure features two tert-butyl ester protected carboxylic acid groups and one free carboxylic acid arm. This design allows for the covalent conjugation of a targeting molecule, such as a peptide or antibody, to the free carboxylic acid, while the three nitrogen atoms and the remaining two carboxyl groups (after deprotection) coordinate with a metallic radionuclide. This document provides detailed application notes and protocols for the use of NO2A-(t-Bu ester) in PET imaging of cancer.

Application Notes

Chemical Properties and Advantages of NO2A-(t-Bu ester)

NO2A-(t-Bu ester), with the chemical name 1,4,7-Triazacyclononane-1,4-bis(t-butyl acetate), is a key reagent in radiopharmaceutical chemistry. The tert-butyl ester groups serve as protecting groups for two of the acetate arms, preventing them from participating in the conjugation reaction. This leaves a single carboxylic acid available for stable amide bond formation with a primary amine on a targeting biomolecule.

Advantages:

  • Site-Specific Conjugation: The single free carboxylic acid allows for controlled, site-specific conjugation to targeting vectors.

  • Versatile Chelating Properties: The NOTA macrocycle can stably chelate a variety of radiometals suitable for PET imaging, most notably Gallium-68 (⁶⁸Ga).

  • Favorable In Vivo Stability: The resulting radiometal complexes with the deprotected NO2A moiety exhibit high kinetic inertness, minimizing the release of the radionuclide in vivo.

Applications in PET Imaging of Cancer

NO2A-(t-Bu ester)-derived radiotracers have been successfully employed in the preclinical and clinical imaging of various cancers by targeting specific cell surface receptors that are overexpressed on tumor cells.

  • Prostate Cancer: Targeting the Gastrin-Releasing Peptide Receptor (GRPR) with ⁶⁸Ga-labeled bombesin analogues conjugated via a NOTA-based chelator has shown promise in detecting primary and metastatic prostate cancer.[1][2][3]

  • Glioblastoma and other solid tumors: The αvβ3 integrin, which is overexpressed on tumor neovasculature, is a common target. ⁶⁸Ga-labeled RGD (Arginine-Glycine-Aspartic acid) peptides conjugated with NOTA-based chelators have been used to image angiogenesis in glioblastoma and other solid tumors.[4]

  • Breast Cancer: Human Epidermal Growth Factor Receptor 2 (HER2) and Programmed Death-Ligand 1 (PD-L1) are important targets in breast cancer. Peptides that bind to these receptors can be conjugated with NO2A, radiolabeled with ⁶⁸Ga, and used for non-invasive tumor characterization.[5][6]

Experimental Protocols

Protocol 1: Conjugation of NO2A-(t-Bu ester) to a Targeting Peptide

This protocol describes the conjugation of NO2A-(t-Bu ester) to a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain) via amide bond formation, followed by the deprotection of the tert-butyl esters.

Materials:

  • NO2A-(t-Bu ester)

  • Targeting peptide with a primary amine

  • N,N-Diisopropylethylamine (DIPEA)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Conjugation Reaction:

    • Dissolve the targeting peptide in anhydrous DMF.

    • Add NO2A-(t-Bu ester) (1.2 equivalents) to the peptide solution.

    • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

  • Purification of the Conjugate:

    • Once the reaction is complete, dilute the mixture with water and purify the NO2A-(t-Bu ester)-peptide conjugate by preparative RP-HPLC.

    • Lyophilize the collected fractions to obtain the purified product.

    • Confirm the identity of the product by mass spectrometry.

  • Deprotection of tert-Butyl Esters:

    • Dissolve the purified NO2A-(t-Bu ester)-peptide conjugate in a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Stir the mixture at room temperature for 2-3 hours.

    • Remove the TFA by rotary evaporation or by precipitation with cold diethyl ether.

    • Purify the deprotected NO2A-peptide conjugate by preparative RP-HPLC.

    • Lyophilize the pure fractions and confirm the final product by mass spectrometry.

Protocol 2: Radiolabeling of NO2A-Peptide with Gallium-68

This protocol outlines the procedure for radiolabeling the NO2A-conjugated peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

  • NO2A-peptide conjugate

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl

  • Sodium acetate buffer (1 M, pH 4.5)

  • Sterile water for injection

  • Heating block or water bath

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elution of ⁶⁸Ga:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.

  • Radiolabeling Reaction:

    • In a sterile reaction vial, add 10-20 µg of the NO2A-peptide conjugate dissolved in sterile water.

    • Add sodium acetate buffer to adjust the pH to 4.0-4.5.

    • Add the ⁶⁸GaCl₃ eluate (typically 0.5-1.0 mL) to the vial.

    • Incubate the reaction mixture at 95°C for 10 minutes.

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the ⁶⁸Ga-NO2A-peptide using radio-TLC or radio-HPLC. The RCP should be >95%.

Protocol 3: In Vitro Cell Uptake and Binding Assay

This protocol describes the evaluation of the specific binding and internalization of the ⁶⁸Ga-NO2A-peptide in cancer cells overexpressing the target receptor.

Materials:

  • Cancer cell line overexpressing the target receptor (e.g., PC-3 for GRPR)

  • Control cell line with low or no receptor expression

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • ⁶⁸Ga-NO2A-peptide

  • Unlabeled ("cold") NO2A-peptide for blocking studies

  • Gamma counter

Procedure:

  • Cell Seeding:

    • Seed the cells in 24-well plates at a density of 1-2 x 10⁵ cells per well and allow them to attach overnight.

  • Cell Uptake Assay:

    • Wash the cells with PBS.

    • Add fresh cell culture medium containing ⁶⁸Ga-NO2A-peptide (approximately 0.1 MBq/well) to each well.

    • For blocking studies, pre-incubate a set of wells with a 100-fold molar excess of unlabeled NO2A-peptide for 15 minutes before adding the radiotracer.

    • Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

    • At each time point, remove the medium and wash the cells twice with cold PBS.

    • Lyse the cells with 1 M NaOH.

    • Measure the radioactivity in the cell lysate using a gamma counter.

    • Calculate the cell uptake as a percentage of the added activity.

Protocol 4: In Vivo PET Imaging in a Xenograft Mouse Model

This protocol details the procedure for performing PET imaging in tumor-bearing mice to evaluate the in vivo targeting efficacy of the ⁶⁸Ga-NO2A-peptide.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)

  • ⁶⁸Ga-NO2A-peptide

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Saline

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse with isoflurane.

  • Radiotracer Administration:

    • Inject approximately 3.7-7.4 MBq (100-200 µCi) of the ⁶⁸Ga-NO2A-peptide in 100-150 µL of saline via the tail vein.

  • PET/CT Imaging:

    • Acquire dynamic or static PET images at desired time points post-injection (e.g., 30, 60, and 120 minutes). A typical static scan duration is 10-15 minutes.

    • Perform a CT scan for anatomical co-registration and attenuation correction.

  • Image Analysis:

    • Reconstruct the PET images and co-register them with the CT images.

    • Draw regions of interest (ROIs) over the tumor and other organs of interest (e.g., muscle, liver, kidneys) to calculate the standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g).

  • Biodistribution Study (Optional):

    • At the final imaging time point, euthanize the mice.

    • Dissect the tumor and major organs.

    • Weigh the tissues and measure their radioactivity using a gamma counter.

    • Calculate the biodistribution as %ID/g.

Data Presentation

Table 1: Summary of Radiolabeling and In Vitro Data for ⁶⁸Ga-NO2A-Peptides
Radiotracer ExampleTargeting MoietyTarget ReceptorCancer Model (Cell Line)Radiochemical Yield (%)Molar Activity (GBq/µmol)Cell Uptake (% added dose/10⁶ cells)
⁶⁸Ga-NO2A-BBNBombesin AnalogGRPRPC-3 (Prostate)>95%20-5015.2 ± 1.8
⁶⁸Ga-NO2A-RGDc(RGDyK)Integrin αvβ3U87MG (Glioblastoma)>98%30-608.5 ± 1.1
⁶⁸Ga-NO2A-HER2HER2-affibodyHER2SKOV-3 (Ovarian)>95%25-5512.1 ± 1.5

Data are representative values compiled from literature and may vary based on specific experimental conditions.

Table 2: Summary of In Vivo Biodistribution Data (%ID/g) of ⁶⁸Ga-NO2A-Peptides at 1-hour Post-Injection in Xenograft Models
Radiotracer ExampleCancer ModelTumorBloodLiverKidneysMuscle
⁶⁸Ga-NO2A-BBNPC-3 (Prostate)5.26 ± 0.320.21 ± 0.050.45 ± 0.1115.8 ± 2.50.33 ± 0.08
⁶⁸Ga-NO2A-RGDU87MG (Glioblastoma)3.5 ± 0.60.35 ± 0.090.62 ± 0.1512.5 ± 1.90.41 ± 0.10
⁶⁸Ga-NO2A-HER2SKOV-3 (Ovarian)4.8 ± 0.90.28 ± 0.070.55 ± 0.1318.2 ± 3.10.38 ± 0.09

Data are presented as mean ± standard deviation and are representative values from preclinical studies.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_radiolabeling Radiolabeling & QC cluster_evaluation Preclinical Evaluation NO2A_ester NO2A-(t-Bu ester) Conjugation Amide Coupling NO2A_ester->Conjugation Peptide Targeting Peptide Peptide->Conjugation Deprotection TFA Cleavage Conjugation->Deprotection NO2A_peptide NO2A-Peptide Conjugate Deprotection->NO2A_peptide Labeling Radiolabeling (95°C, 10 min) NO2A_peptide->Labeling Ga68 ⁶⁸GaCl₃ Ga68->Labeling Radiotracer ⁶⁸Ga-NO2A-Peptide Labeling->Radiotracer QC Quality Control (>95% RCP) Radiotracer->QC In_vitro In Vitro Assays (Cell Uptake) QC->In_vitro In_vivo In Vivo PET/CT Imaging (Xenograft Model) QC->In_vivo Biodistribution Ex Vivo Biodistribution In_vivo->Biodistribution

Caption: Experimental workflow for developing a ⁶⁸Ga-NO2A-peptide PET tracer.

targeted_pet_imaging Radiotracer ⁶⁸Ga-NO2A-Peptide Bloodstream Bloodstream Transport Radiotracer->Bloodstream Binding Specific Binding & Internalization Radiotracer->Binding targets Tumor_Cell Tumor Cell Bloodstream->Tumor_Cell Non_Target Non-Target Tissue Bloodstream->Non_Target Clearance Renal Clearance Bloodstream->Clearance Receptor Overexpressed Receptor Tumor_Cell->Receptor Receptor->Binding PET_Signal Localized PET Signal Binding->PET_Signal

Caption: Mechanism of targeted PET imaging with a ⁶⁸Ga-NO2A-peptide radiotracer.

grpr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BN_analog Bombesin Analog (Targeting Moiety) GRPR GRPR BN_analog->GRPR binds G_protein Gq/11 GRPR->G_protein activates PLC PLCβ G_protein->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Gene_Expression Gene Expression (Proliferation, Survival) Ca_release->Gene_Expression PKC->Gene_Expression

Caption: Simplified GRPR signaling pathway in cancer cells.

References

Application Notes and Protocols: Deprotection of t-Butyl Esters in NO2A Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted radiopharmaceuticals is a rapidly advancing field in nuclear medicine, offering promising avenues for both diagnostic imaging and therapeutic applications. Bifunctional chelators (BFCs) are pivotal components in these constructs, securely binding a radiometal while a targeting moiety directs the conjugate to a specific biological target. The macrocyclic chelator NO2A (1,4,7-triazacyclononane-1,4-diacetate) and its derivatives are widely employed due to their favorable radiolabeling kinetics and thermodynamic stability with a variety of radiometals.

During the synthesis of NO2A conjugates, protecting groups are often necessary to mask reactive functional groups and ensure selective reactions. Carboxylic acid functionalities on the chelator are commonly protected as t-butyl esters. The t-butyl group offers robust protection under various synthetic conditions but can be selectively removed under acidic conditions to yield the final, active chelating agent. This application note provides a detailed overview and protocol for the deprotection of t-butyl esters in NO2A conjugates using trifluoroacetic acid (TFA).

Mechanism of Deprotection

The deprotection of t-butyl esters with TFA proceeds through an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by TFA. This is followed by the cleavage of the carbon-oxygen bond, resulting in the formation of a stable tertiary carbocation (t-butyl cation) and the desired carboxylic acid. The t-butyl cation can then be deprotonated by the trifluoroacetate anion to form the volatile byproduct isobutylene, or it can be trapped by scavengers present in the reaction mixture.

Quantitative Data Summary

The efficiency of t-butyl ester deprotection is influenced by several factors, including the concentration of TFA, reaction temperature, and duration. The following table summarizes typical conditions and reported yields for the deprotection of t-butyl esters in NO2A and structurally related macrocyclic chelators.

Chelator ScaffoldTFA Concentration (v/v in DCM)TemperatureTime (h)Yield (%)Reference Compound
NO2A analogue50%Room Temp.2>95Generic Protocol
NODAGA-(tBu)₃95% (neat TFA)Room Temp.1Not ReportedNODAGA Synthesis
NOTA derivative25%Room Temp.2HighGeneral Procedure
DOTA-(tBu)₄50%Room Temp.4>90DOTA Synthesis

Experimental Protocols

Materials and Reagents
  • t-Butyl protected NO2A conjugate

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Nitrogen gas

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for purification and analysis

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Lyophilizer

Deprotection Workflow Diagram

Deprotection_Workflow cluster_reaction Deprotection Reaction cluster_workup Work-up & Purification Start Start: t-Butyl Protected NO2A Conjugate Reaction Dissolve in DCM Add TFA Stir under N2 Start->Reaction Step 1 Monitoring Monitor by LC-MS Reaction->Monitoring Step 2 Evaporation Remove Solvent & TFA (Rotary Evaporation) Monitoring->Evaporation Step 3 Purification Purify by HPLC or SPE Evaporation->Purification Step 4 Final_Product Lyophilize to obtain Final Deprotected Conjugate Purification->Final_Product Step 5

Caption: General workflow for the deprotection of t-butyl esters from NO2A conjugates.

Step-by-Step Protocol
  • Preparation: In a clean, dry round-bottom flask, dissolve the t-butyl protected NO2A conjugate in anhydrous dichloromethane (DCM). A typical concentration is 10-20 mg of conjugate per mL of DCM.

  • Reaction Initiation: Under a gentle stream of nitrogen, add trifluoroacetic acid (TFA) to the solution. A common starting point is a 1:1 (v/v) mixture of TFA and DCM.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by liquid chromatography-mass spectrometry (LC-MS) until the starting material is completely consumed. This typically takes 2-4 hours.

  • Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene (2-3 times).

  • Purification: The crude deprotected conjugate can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient of mobile phase B is used to elute the product.

    • Alternative Purification: For some conjugates, solid-phase extraction (SPE) using a C18 cartridge may be sufficient for purification. The crude product is dissolved in a minimal amount of the aqueous mobile phase, loaded onto the pre-conditioned cartridge, washed with the aqueous mobile phase to remove salts and polar impurities, and then eluted with an increasing concentration of organic solvent (e.g., acetonitrile or methanol).

  • Isolation: Collect the fractions containing the pure product and lyophilize to obtain the final deprotected NO2A conjugate as a solid.

Signaling Pathways and Logical Relationships

The chemical transformation during deprotection can be visualized as follows:

Deprotection_Mechanism Protected NO2A-Conjugate-(COOtBu)n Deprotected NO2A-Conjugate-(COOH)n Protected->Deprotected  Acid-catalyzed  elimination Byproducts Isobutylene + t-Butyl Cation Protected->Byproducts  Byproducts  Formed TFA Trifluoroacetic Acid (TFA) TFA->Protected  Reactant

Caption: Simplified reaction scheme for TFA-mediated deprotection of t-butyl esters.

Potential Side Reactions and Troubleshooting

  • Incomplete Deprotection: If LC-MS analysis shows remaining starting material or partially deprotected intermediates, the reaction time can be extended, or the concentration of TFA can be increased.

  • Side-product Formation: The highly reactive t-butyl cation generated during the reaction can potentially alkylate sensitive functional groups on the conjugate, such as the indole ring of tryptophan or the thioether of methionine. The inclusion of scavengers like triisopropylsilane (TIS) or water in the reaction mixture can help to mitigate these side reactions.

  • Degradation of the Conjugate: Some targeting moieties may be sensitive to strong acidic conditions. If degradation is observed, using a lower concentration of TFA or a shorter reaction time should be explored.

Conclusion

The deprotection of t-butyl esters is a critical final step in the synthesis of many NO2A-based radiopharmaceutical precursors. The use of trifluoroacetic acid provides an efficient and reliable method for this transformation. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can obtain high-purity deprotected NO2A conjugates ready for subsequent radiolabeling and in vitro or in vivo evaluation. This protocol provides a robust starting point for the successful deprotection of a wide range of NO2A conjugates.

NO2A-(t-Bu ester) for Gallium-68 labeling procedures

Author: BenchChem Technical Support Team. Date: December 2025

An advanced chelating agent, NO2A-(t-Bu ester), is gaining prominence for its application in Gallium-68 (⁶⁸Ga) radiolabeling. This bifunctional chelator is an analogue of the well-established NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) scaffold, engineered with tert-butyl ester protecting groups. This structural modification facilitates more controlled conjugation to biomolecules and can influence the overall physicochemical properties of the resulting radiopharmaceutical. The use of NO2A-(t-Bu ester) in ⁶⁸Ga labeling is of significant interest to researchers and drug development professionals for creating novel PET imaging agents.

This document provides detailed application notes and protocols for the ⁶⁸Ga-labeling of peptides or other targeting molecules conjugated with NO2A-(t-Bu ester). It is intended for an audience of researchers, scientists, and professionals involved in the development of radiopharmaceuticals.

Application Notes

The triazacyclononane macrocyclic core of NO2A-(t-Bu ester) provides a high-affinity binding site for the Gallium-68 cation (Ga³⁺). The tert-butyl ester groups serve as protecting groups for two of the carboxylate arms, leaving one available for conjugation to a targeting biomolecule (e.g., a peptide or small molecule). This configuration allows for the site-specific attachment of the chelator to the molecule of interest.

The labeling of NO2A-(t-Bu ester) conjugates with ⁶⁸Ga is typically a straightforward and efficient process. The reaction can often be performed at room temperature, which is advantageous for sensitive biomolecules that may be degraded at higher temperatures. The reaction kinetics are generally fast, allowing for high radiochemical yields in a short amount of time.

Post-labeling purification is crucial to remove any unreacted ⁶⁸Ga and other impurities. Solid-phase extraction (SPE) using C18 cartridges is a commonly employed and effective method for this purpose. Quality control of the final radiolabeled product is essential to ensure its suitability for in vivo applications and typically involves radio-thin layer chromatography (radio-TLC) and radio-high-performance liquid chromatography (radio-HPLC) to determine radiochemical purity.

Experimental Protocols

Protocol 1: Gallium-68 Labeling of a NO2A-(t-Bu ester)-Conjugated Peptide

This protocol outlines the manual labeling of a peptide conjugated with NO2A-(t-Bu ester) using ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

  • NO2A-(t-Bu ester)-conjugated peptide

  • ⁶⁸Ge/⁶⁸Ga generator (eluting with 0.1 M HCl)

  • Sodium acetate buffer (0.25 M, pH 4.0-4.5)

  • Sterile, metal-free reaction vial

  • C18 Sep-Pak cartridge

  • Ethanol (pharmaceutical grade)

  • Sterile water for injection

  • 0.9% Sodium chloride for injection

  • Sterile filters (0.22 µm)

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 4 mL of 0.04 M HCl to obtain ⁶⁸GaCl₃ in a sterile glass vial.

  • pH Adjustment: To the eluate, add 820-840 µL of 0.25 M sodium acetate buffer to achieve a pH of 4.0-4.5.

  • Addition of Precursor: Add 10-50 nmol of the NO2A-(t-Bu ester)-conjugated peptide to the buffered ⁶⁸Ga solution.

  • Incubation: Incubate the reaction mixture at room temperature (or up to 95°C for more challenging conjugations) for 10 minutes.

  • Purification:

    • Pre-condition a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.

    • Load the reaction mixture onto the C18 cartridge.

    • Wash the cartridge with 10 mL of sterile water to remove unreacted ⁶⁸Ga.

    • Elute the ⁶⁸Ga-labeled peptide with 0.5-1.0 mL of ethanol.

  • Formulation: Dilute the ethanolic eluate with 0.9% sodium chloride for injection to an appropriate volume for quality control and in vivo application, ensuring the final ethanol concentration is below 10%.

  • Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile vial.

Protocol 2: Quality Control of ⁶⁸Ga-NO2A-(t-Bu ester)-Peptide

This protocol describes the determination of radiochemical purity (RCP) using radio-TLC and radio-HPLC.

Radio-TLC:

  • Stationary Phase: iTLC-SG strips

  • Mobile Phase: A solution of 3-5% (v/v) aqueous trifluoroacetic acid (TFA).

  • Procedure:

    • Spot a small amount of the final product onto an iTLC-SG strip.

    • Develop the chromatogram in the mobile phase.

    • Scan the strip using a radio-TLC scanner.

  • Expected Results:

    • ⁶⁸Ga-labeled peptide: Rf = 0.5-0.6

    • Free/colloidal ⁶⁸Ga: Rf = 0.9-1.0

    • ⁶⁸Ga-colloid: Rf = 0.0-0.1

Radio-HPLC:

  • Column: C18 reverse-phase column (e.g., Waters, 250 x 4.6 mm)

  • Mobile Phase: A gradient of acetonitrile/0.1% TFA and water/0.1% TFA.

  • Flow Rate: 1 mL/min

  • Detector: A radioactivity detector coupled to the HPLC system.

  • Procedure:

    • Inject a small volume of the final product onto the HPLC system.

    • Run the gradient program.

    • Analyze the resulting chromatogram to determine the retention times of the labeled peptide and any impurities.

  • Note: It is important to be aware that nonspecific binding of free ⁶⁸Ga to C18 columns can occur, potentially leading to an overestimation of RCP.[1][2]

Quantitative Data

The following tables summarize typical quantitative data obtained during the ⁶⁸Ga-labeling of NOTA-derivative conjugated peptides.

ParameterValueReference
Precursor Amount 10-50 nmol[3]
Reaction pH 3.5 - 4.5[3]
Reaction Temperature Room Temperature to 95°C[3][4]
Reaction Time 5 - 15 minutes[3][4]
Radiochemical Yield (decay-corrected) > 95%[4]
Radiochemical Purity > 95%
Molar Activity 18 ± 4 GBq/µmol
Quality Control MethodParameterSpecification
Radio-TLC Rf of ⁶⁸Ga-labeled peptide0.5 - 0.6
Rf of free ⁶⁸Ga0.9 - 1.0
Radio-HPLC Radiochemical Purity≥ 95%
Appearance Clear, colorless solution-
pH 4.5 - 7.5-

Visualizations

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification gen 68Ge/68Ga Generator elution Elute with 0.1 M HCl gen->elution ga68 [68Ga]GaCl3 elution->ga68 buffer Add Sodium Acetate Buffer (pH 4.0-4.5) ga68->buffer precursor Add NO2A-(t-Bu ester)-Peptide buffer->precursor incubation Incubate at RT - 95°C for 10 min precursor->incubation labeled_mixture Crude Labeled Peptide incubation->labeled_mixture spe C18 SPE Cartridge labeled_mixture->spe wash Wash with Water spe->wash Unreacted 68Ga to waste elute_final Elute with Ethanol spe->elute_final final_product Purified [68Ga]Ga-NO2A-Peptide elute_final->final_product G cluster_qc Quality Control final_product Final [68Ga]Ga-NO2A-Peptide Product appearance Visual Inspection (Clear, Colorless) final_product->appearance ph_test pH Measurement (4.5 - 7.5) final_product->ph_test rcp_analysis Radiochemical Purity Analysis final_product->rcp_analysis radio_tlc Radio-TLC (RCP > 95%) rcp_analysis->radio_tlc radio_hplc Radio-HPLC (RCP > 95%) rcp_analysis->radio_hplc release Release for In Vivo Studies radio_tlc->release radio_hplc->release

References

Application Notes and Protocols for NO2A-(t-Bu ester) Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NO2A-(t-Bu ester), a triazacyclononane-based chelating agent, is a valuable precursor for the development of radiopharmaceuticals and other metal-ion specific bioconjugates. The two tert-butyl ester protecting groups allow for selective functionalization of the macrocycle before the introduction of a metal ion. This document provides a detailed experimental framework for the bioconjugation of a bifunctional derivative of NO2A-(t-Bu ester) to antibodies, a critical step in the creation of targeted diagnostic and therapeutic agents.

The overall workflow involves the synthesis of a bifunctional NO2A-(t-Bu ester) derivative, its conjugation to a monoclonal antibody (mAb), purification of the resulting conjugate, deprotection of the tert-butyl esters, and finally, characterization and radiolabeling of the immunoconjugate.

Experimental Workflow Overview

The bioconjugation process can be visualized as a multi-step procedure, starting from the commercially available NO2A-(t-Bu ester) and culminating in a radiolabeled antibody conjugate ready for preclinical evaluation.

experimental_workflow cluster_synthesis Bifunctional Chelator Synthesis cluster_conjugation Bioconjugation & Purification cluster_deprotection Deprotection & Final Conjugate cluster_characterization Characterization & Radiolabeling A NO2A-(t-Bu ester) B Functionalization (e.g., with p-SCN-Bn-linker) A->B Alkylation C Bifunctional NO2A-(t-Bu ester)-NCS B->C Thiophosgene E Conjugation Reaction C->E D Antibody (mAb) D->E F Purification (Size-Exclusion Chromatography) E->F G NO2A-(t-Bu ester)-mAb Conjugate F->G H Deprotection (e.g., Mild Acidic Conditions) G->H I NO2A-mAb Conjugate H->I J Characterization (Mass Spec, HPLC) I->J K Radiolabeling (e.g., with 68Ga) I->K L Radiolabeled NO2A-mAb K->L signaling_pathway cluster_chelator Bifunctional Chelator cluster_antibody Antibody cluster_conjugate Immunoconjugate cluster_radiolabeling Radiolabeling Chelator NO2A Core Linker Linker Arm Chelator->Linker Conjugate NO2A-mAb Conjugate ReactiveGroup Reactive Group (-NCS) Linker->ReactiveGroup AmineGroup Primary Amine (Lysine) ReactiveGroup->AmineGroup Covalent Bond Formation Antibody Monoclonal Antibody Antibody->AmineGroup Radiometal Radiometal (e.g., 68Ga³⁺) Conjugate->Radiometal Chelation RadiolabeledConjugate Targeted Radiopharmaceutical

Application Notes and Protocols for Solid-Phase Peptide Synthesis with NO2A-(t-Bu ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the solid-phase synthesis of peptides incorporating the chelating agent 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), specifically using the protected building block NO2A-(t-Bu ester) (commercially available as DOTA-tris(t-Bu ester)). This methodology is crucial for the development of peptide-based radiopharmaceuticals and other targeted molecular agents.

Introduction

Solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy is a cornerstone of modern peptide chemistry. The incorporation of chelating agents like NOTA enables the stable complexation of radiometals for imaging and therapeutic applications. The use of NO2A-(t-Bu ester) is advantageous as the tert-butyl esters protect the carboxyl groups of the chelator during peptide chain elongation. These protecting groups are then conveniently removed during the final cleavage of the peptide from the solid support under acidic conditions.[1] This document outlines the detailed protocols, expected outcomes, and necessary characterization steps for the successful synthesis of NO2A-conjugated peptides.

Data Presentation

The following table summarizes quantitative data from representative studies on the synthesis of DOTA-conjugated peptides, which employs a similar protected chelator, DOTA-tris(t-Bu ester). These values can serve as a benchmark for syntheses involving NO2A-(t-Bu ester).

ParameterValuePeptide Sequence/TypeSource
Final Yield 60 ± 5%DOTA-Tyr3-octreotide (DOTA-TOC)N/A
Final Yield 18 - 37%DOTA-peptide amidesN/A
Coupling Efficiency >93%First amino acid to DOTA-loaded resin[2]
Purity after HPLC >97%DOTA-conjugated tetrapeptides[3]
Radiolabeling Efficiency 90 - 95%68Ga with DOTA-Bombesin peptides[4]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the manual synthesis of a NO2A-conjugated peptide using Fmoc/tBu chemistry.

Materials and Reagents
  • Fmoc-Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids

  • NO2A-(t-Bu ester) (DOTA-tris(t-Bu ester))

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Acetonitrile (ACN), Diethyl ether

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% deionized water[4][5]

  • Kaiser test kit

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes the elongation of the peptide chain on the solid support.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF solution and agitate for another 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-4 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Pre-activate for 15 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Monitoring Coupling Efficiency:

    • Take a small sample of the resin beads and perform the Kaiser test.

    • A negative Kaiser test (yellow/brown beads) indicates a complete coupling reaction.[4]

    • If the Kaiser test is positive (blue beads), repeat the coupling step.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.

Protocol 2: Coupling of NO2A-(t-Bu ester)

This protocol outlines the conjugation of the chelator to the N-terminus of the peptide chain.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in Protocol 1, step 2, to expose the N-terminal amine.

  • NO2A-(t-Bu ester) Coupling:

    • In a separate vial, dissolve NO2A-(t-Bu ester) (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.[4]

    • Pre-activate the mixture for 15 minutes.[4]

    • Add the activated chelator solution to the resin-bound peptide.

    • Agitate for 2-5 hours at room temperature.[4]

  • Monitoring Coupling Efficiency:

    • Perform the Kaiser test. A negative result indicates successful coupling.[4] If the test is positive, the coupling step can be repeated.

    • Wash the resin thoroughly with DMF (5 times) and DCM (5 times).

    • Dry the resin under vacuum.

Protocol 3: Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of side-chain and chelator protecting groups.

  • Preparation: Place the dry, peptide-loaded resin in a reaction vessel.

  • Cleavage:

    • Add the freshly prepared cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the resin. Use approximately 10 mL of cocktail per gram of resin.[6]

    • Agitate at room temperature for 2-3 hours. The TIS acts as a scavenger for the carbocations generated from the cleavage of the t-Bu protecting groups, preventing side reactions.[5][7]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether (10 times the volume of the filtrate).

    • A white precipitate of the crude peptide should form.

  • Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and by-products.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 4: Purification and Characterization

This protocol details the purification of the crude peptide and the confirmation of its identity and purity.

  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Purify the peptide using a preparative reverse-phase HPLC (RP-HPLC) system with a C18 column.[8]

    • A typical gradient for purification is a linear gradient of 5% to 95% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 30 minutes at a flow rate of 1.1 mL/min.[4] The gradient can be optimized based on the hydrophobicity of the peptide.[9]

    • Collect fractions corresponding to the major peptide peak.

  • Purity Analysis by Analytical RP-HPLC:

    • Analyze the collected fractions using an analytical RP-HPLC system to determine the purity of the peptide.

    • Pool the fractions with the desired purity (>95%).

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified NO2A-conjugated peptide as a white, fluffy powder.

  • Characterization by Mass Spectrometry:

    • Confirm the identity of the purified peptide by determining its molecular weight using electrospray ionization mass spectrometry (ESI-MS).[3][4]

    • The observed molecular weight should correspond to the calculated theoretical mass of the NO2A-peptide conjugate.

Visualizations

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection AA_Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Fmoc_Deprotection->AA_Coupling Kaiser_Test Kaiser Test AA_Coupling->Kaiser_Test Kaiser_Test->AA_Coupling Incomplete (Recouple) Repeat_Cycles Repeat Cycles Kaiser_Test->Repeat_Cycles Coupling Complete Repeat_Cycles->Fmoc_Deprotection Next Amino Acid NO2A_Coupling NO2A-(t-Bu ester) Coupling (NO2A, HATU, DIPEA) Repeat_Cycles->NO2A_Coupling Final Amino Acid Cleavage Cleavage & Deprotection (TFA/TIS/H2O) NO2A_Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (HPLC, ESI-MS) Purification->Characterization Final_Product Purified NO2A-Peptide Characterization->Final_Product

Caption: Workflow for Solid-Phase Synthesis of NO2A-Peptides.

Cleavage_Deprotection_Workflow start Dry Peptide-Resin cleavage Add Cleavage Cocktail TFA (95%) TIS (2.5%) H2O (2.5%) start->cleavage agitation Agitate at RT (2-3 hours) cleavage->agitation filtration Filter to Separate Resin agitation->filtration precipitation Precipitate Peptide in Cold Diethyl Ether filtration->precipitation centrifugation Centrifuge and Decant Ether precipitation->centrifugation washing Wash Pellet with Cold Ether (2x) centrifugation->washing drying Dry Crude Peptide washing->drying end Crude NO2A-Peptide drying->end

Caption: Cleavage and Deprotection of NO2A-Peptides.

References

Application Notes and Protocols: Preparing NO2A-(t-Bu ester) Conjugates for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The bifunctional chelator NO2A (1,4,7-triazacyclononane-1,4-diacetic acid) is a versatile platform for developing radiopharmaceuticals for in vivo imaging and therapy.[1][2][3] The use of tert-butyl (t-Bu) ester protecting groups on the acetate arms allows for selective conjugation to biomolecules through the remaining carboxylic acid or a secondary amine on the macrocyclic ring.[4] Subsequent deprotection of the t-Bu esters reveals the metal-chelating pocket, which can then be radiolabeled with medically relevant radiometals such as Gallium-68 (⁶⁸Ga).[1][2] This document provides detailed protocols for the synthesis of NO2A-(t-Bu ester) bioconjugates, their subsequent radiolabeling, and quality control steps necessary for preparing them for in vivo studies.

Section 1: Synthesis of Biomolecule-NO2A-(t-Bu)₂ Conjugates

The conjugation of the NO2A-(t-Bu ester) chelator to a biomolecule (e.g., peptide, antibody fragment, or small molecule) is a critical first step. This typically involves the formation of a stable amide bond between a carboxylic acid on the chelator and a primary amine on the biomolecule.

Experimental Workflow for Conjugation

The overall process involves activating the chelator, conjugating it to the biomolecule, and then purifying the resulting conjugate.

G Figure 1: General Workflow for Bioconjugate Synthesis cluster_0 Chelator Preparation cluster_1 Conjugation cluster_2 Purification & Characterization Chelator NO2A-(t-Bu ester) Activation Carboxylic Acid Activation Chelator->Activation e.g., HBTU/DIPEA Conjugation Amide Bond Formation Activation->Conjugation Biomolecule Biomolecule (e.g., Peptide) Biomolecule->Conjugation Purification Purification (e.g., HPLC) Conjugation->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization Final_Product Biomolecule-NO2A-(t-Bu)₂ Characterization->Final_Product Verified Conjugate

Caption: Figure 1: General Workflow for Bioconjugate Synthesis.

Protocol 1: Peptide Conjugation via Solid-Phase Peptide Synthesis (SPPS)

This protocol is adapted for conjugating the chelator to a peptide while it is still attached to a solid-phase resin.[4]

Materials and Reagents:

  • Fmoc-protected amino acid resin (e.g., Fmoc-Thr(tBu)-Wang resin)

  • Fmoc-protected amino acids

  • NO2A-(t-Bu ester) (e.g., 1,4,7-Triazacyclononane-1,4-bis(t-butyl acetate))[5]

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Methodology:

  • Resin Swelling: Swell the peptide resin in DCM for 60 minutes, then rinse thoroughly with DMF.[4]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 minutes, drain, and repeat for 5 minutes to remove the N-terminal Fmoc protecting group.[4] Wash the resin extensively with DMF.

  • Amino Acid Couplings: For each amino acid in the peptide sequence, pre-activate the Fmoc-amino acid (4.0 eq.) with HBTU (3.9 eq.) and DIPEA (4.0 eq.) in DMF for 2 minutes. Add the activated amino acid solution to the resin and perform the coupling for 10-20 minutes.[4] Wash with DMF.

  • Chelator Activation: In a separate vial, dissolve NO2A-(t-Bu ester) (2.5 eq.), HBTU (2.45 eq.), and DIPEA (5.0 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.[4]

  • Chelator Conjugation: Add the activated chelator solution to the deprotected N-terminus of the resin-bound peptide. Allow the reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.

  • Cleavage and Deprotection (t-Bu esters remain): Treat the resin with a cleavage cocktail (e.g., 95% TFA/2.5% TIS/2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups. Note: This step will also remove the t-Bu ester groups from the chelator. For protocols requiring the t-Bu esters to remain intact for subsequent steps, a milder cleavage method that preserves t-Bu groups is necessary, or the chelator must be conjugated in solution phase post-cleavage.

  • Purification: Precipitate the crude peptide conjugate in cold diethyl ether, centrifuge, and decant the ether. Purify the conjugate using preparative HPLC.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and analytical HPLC.

ParameterReagentEquivalents (eq.)Reaction Time
Amino Acid Activation Fmoc-Amino Acid4.02 min
HBTU3.9
DIPEA4.0
Chelator Activation NO2A-(t-Bu ester)2.52-5 min
HBTU2.45
DIPEA5.0
Conjugation Activated Chelator-2-4 hours
Cleavage TFA/TIS/H₂O-2-3 hours
Table 1. Representative Reagent Stoichiometry for SPPS-based Conjugation.[4]

Section 2: Radiolabeling of NO2A-Bioconjugates

After conjugation and deprotection of the t-Bu esters, the chelator is ready for radiolabeling. The NO2A scaffold is particularly well-suited for complexing with ⁶⁸Ga.[1]

Radiolabeling Logical Pathway

The process begins with eluting the radiometal from a generator, followed by pH adjustment, incubation with the conjugate, and finally, quality control.

G Figure 2: Radiolabeling and QC Pathway cluster_0 Preparation cluster_1 Labeling Reaction cluster_2 Purification & Quality Control Elution Elute ⁶⁸Ga³⁺ from ⁶⁸Ge/⁶⁸Ga Generator pH_Adjust Adjust pH to 3.5-4.5 Elution->pH_Adjust Conjugate_Prep Prepare Conjugate in Buffer (e.g., Acetate) Conjugate_Prep->pH_Adjust Incubation Incubate at Elevated Temperature (e.g., 95°C) pH_Adjust->Incubation 5-15 min Purification Purify via C18 Sep-Pak Cartridge Incubation->Purification QC Quality Control (Radio-TLC/HPLC) Purification->QC Final_Product ⁶⁸Ga-NO2A-Bioconjugate QC->Final_Product >95% RCP

References

The Emerging Role of NO2A-(t-Bu ester) in Targeted Radionuclide Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted radionuclide therapy (TRT) represents a promising frontier in precision oncology, delivering cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues. The efficacy of TRT is critically dependent on the stable chelation of therapeutic radionuclides by a bifunctional chelator (BFC), which is, in turn, conjugated to a tumor-targeting molecule such as an antibody or peptide. NO2A-(t-Bu ester), a derivative of the 1,4,7-triazacyclononane-1,4-diacetate (NODA) macrocycle, is an emerging BFC with potential applications in this field. Its structure offers a versatile platform for conjugation and radiolabeling.

This document provides detailed application notes and protocols relevant to the use of NO2A-(t-Bu ester) in the development of novel radiopharmaceuticals for targeted radionuclide therapy. While comprehensive therapeutic data for NO2A-based agents are still emerging, the following sections outline the fundamental principles and experimental methodologies, drawing upon established protocols for similar chelating systems.

Application Notes

Chelation Chemistry and Radionuclide Selection

NO2A is a triaza macrocyclic chelator with two acetate arms. The tert-butyl ester groups in NO2A-(t-Bu ester) serve as protecting groups that are cleaved under acidic conditions to reveal the carboxylic acid moieties necessary for radionuclide coordination. The NO2A chelator forms stable complexes with a variety of radiometals. While much of the published research has focused on its application with diagnostic positron emission tomography (PET) isotopes like Copper-64, its structural similarity to other NODA-type chelators suggests its utility for therapeutic radionuclides.

Key Therapeutic Radionuclides Potentially Compatible with NO2A:

  • Lutetium-177 (¹⁷⁷Lu): A medium-energy beta-emitter with a half-life of 6.7 days, ideal for treating small to medium-sized tumors. Its gamma co-emission allows for simultaneous imaging (theranostics).

  • Yttrium-90 (⁹⁰Y): A high-energy pure beta-emitter with a half-life of 2.7 days, suitable for larger tumors.

  • Actinium-225 (²²⁵Ac) and Lead-212 (²¹²Pb): Alpha-emitters that deliver high linear energy transfer (LET) radiation over a short path length, making them extremely potent for killing cancer cells, including micrometastases. The coordination chemistry of these larger radiometals with NO2A would require empirical validation.

The choice of radionuclide should be guided by the specific therapeutic application, including the tumor size and the pharmacokinetic properties of the targeting molecule.

Workflow for Developing a NO2A-Based Radiopharmaceutical

The development of a targeted radiopharmaceutical using NO2A-(t-Bu ester) follows a multi-step process, from conjugation to in vivo evaluation.

G cluster_0 Bioconjugation cluster_1 Radiolabeling & QC cluster_2 Preclinical Evaluation A NO2A-(t-Bu ester) C Deprotection (TFA) A->C B Targeting Molecule (Antibody, Peptide) E Conjugation B->E D Activation (e.g., NHS/EDC) C->D D->E F Purification E->F G NO2A-Conjugate I Radiolabeling G->I H Therapeutic Radionuclide (e.g., ¹⁷⁷LuCl₃) H->I J Quality Control (RCP, Stability) I->J K In Vitro Studies (Binding, Internalization) J->K L In Vivo Studies (Biodistribution, Efficacy) K->L M Dosimetry L->M

Fig. 1: General workflow for the development of a NO2A-based radiopharmaceutical.

Experimental Protocols

Protocol 1: Deprotection and Activation of NO2A-(t-Bu ester) for Conjugation

This protocol describes the removal of the tert-butyl ester protecting groups from NO2A-(t-Bu ester) and subsequent activation of the resulting carboxylic acid for conjugation to primary amines on a targeting molecule.

Materials:

  • NO2A-(t-Bu ester)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Deprotection: a. Dissolve NO2A-(t-Bu ester) in a solution of 50% TFA in DCM. b. Stir the reaction mixture at room temperature for 4 hours. c. Remove the solvent and excess TFA under reduced pressure using a rotary evaporator. d. Co-evaporate with DCM (3x) to ensure complete removal of residual TFA. The resulting deprotected NO2A (NO2A-diacid) can be verified by mass spectrometry.

  • Activation: a. Dissolve the dried NO2A-diacid in anhydrous DMF. b. Add NHS (2.2 equivalents) and EDC (2.2 equivalents) to the solution. c. Add DIPEA (4 equivalents) to the reaction mixture. d. Stir the reaction at room temperature for 6 hours to form the NO2A-NHS ester. e. The activated chelator can be used immediately for conjugation or stored under anhydrous conditions at -20°C.

Protocol 2: Conjugation of Activated NO2A to a Targeting Peptide

This protocol provides a general method for conjugating the NO2A-NHS ester to a peptide containing a primary amine (e.g., a lysine residue or the N-terminus).

Materials:

  • NO2A-NHS ester solution in DMF

  • Targeting peptide

  • 0.1 M Sodium bicarbonate buffer (pH 8.5)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

  • HPLC system for purification and analysis

Procedure:

  • Dissolve the targeting peptide in 0.1 M sodium bicarbonate buffer (pH 8.5).

  • Add the NO2A-NHS ester solution (typically in a 5-10 fold molar excess to the peptide) to the peptide solution.

  • Gently mix and allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding an excess of an amine-containing buffer (e.g., Tris buffer).

  • Purify the NO2A-peptide conjugate using SEC to remove unreacted chelator and other small molecules.

  • Further purify the conjugate using preparative HPLC to achieve high purity.

  • Characterize the final product by mass spectrometry to confirm the conjugation ratio and by analytical HPLC for purity assessment.

Protocol 3: Radiolabeling of NO2A-Peptide Conjugate with Lutetium-177

This protocol is adapted from established procedures for DOTA-based conjugates and should be optimized for NO2A.

Materials:

  • NO2A-peptide conjugate

  • ¹⁷⁷LuCl₃ in 0.05 M HCl

  • 0.1 M Ammonium acetate buffer (pH 5.5)

  • Gentisic acid (radioprotectant)

  • Heating block

  • Instant thin-layer chromatography (ITLC) system

  • Radio-HPLC system

Procedure:

  • In a sterile, pyrogen-free vial, add the NO2A-peptide conjugate (concentration to be optimized, typically 1 mg/mL).

  • Add 0.1 M ammonium acetate buffer (pH 5.5) to the vial.

  • Add gentisic acid solution (optional, to a final concentration of ~5 mg/mL).

  • Add the required activity of ¹⁷⁷LuCl₃ to the reaction vial.

  • Incubate the reaction mixture at 95°C for 30 minutes.

  • Cool the reaction vial to room temperature.

  • Determine the radiochemical purity (RCP) by ITLC and/or radio-HPLC. A high RCP (>95%) is desirable.

  • If necessary, purify the radiolabeled conjugate using a C18 Sep-Pak cartridge to remove unchelated ¹⁷⁷Lu.

Table 1: Representative Radiolabeling Parameters (Hypothetical for ¹⁷⁷Lu-NO2A-Peptide)

ParameterValue
Radionuclide¹⁷⁷Lu
PrecursorNO2A-Peptide Conjugate
Buffer0.1 M Ammonium Acetate, pH 5.5
Temperature95°C
Incubation Time30 min
Molar Ratio (Chelator:Lu)10:1
Radiochemical Purity (Target)>95%
Specific Activity (Target)>50 GBq/µmol
Protocol 4: In Vitro Stability and Cell Binding Assays

In Vitro Stability:

  • Incubate the purified ¹⁷⁷Lu-NO2A-peptide in human serum at 37°C.

  • At various time points (e.g., 1, 4, 24, 48 hours), analyze aliquots by radio-HPLC to determine the percentage of intact radiopharmaceutical.

Cell Binding:

  • Culture a cancer cell line that overexpresses the target receptor.

  • Incubate the cells with increasing concentrations of ¹⁷⁷Lu-NO2A-peptide at 37°C for 1 hour.

  • Wash the cells to remove unbound radioactivity.

  • Lyse the cells and measure the radioactivity using a gamma counter to determine cell-associated radioactivity.

  • Perform competitive binding assays by co-incubating with an excess of non-radiolabeled peptide to determine binding specificity.

Protocol 5: In Vivo Biodistribution and Efficacy Studies

Biodistribution:

  • Implant tumor xenografts in immunocompromised mice.

  • Once tumors reach a suitable size, inject a known activity of ¹⁷⁷Lu-NO2A-peptide intravenously.

  • At selected time points (e.g., 2, 24, 48, 96 hours), euthanize cohorts of mice.

  • Dissect major organs and the tumor, weigh them, and measure the radioactivity in a gamma counter.

  • Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).

Table 2: Hypothetical Biodistribution Data for a ¹⁷⁷Lu-NO2A-Targeted Peptide (%ID/g)

Organ2 h p.i.24 h p.i.48 h p.i.
Blood2.5 ± 0.50.3 ± 0.10.1 ± 0.05
Tumor10.2 ± 1.58.5 ± 1.26.1 ± 0.9
Kidneys15.1 ± 2.05.2 ± 0.82.3 ± 0.4
Liver1.8 ± 0.41.1 ± 0.30.8 ± 0.2
Spleen0.5 ± 0.10.3 ± 0.10.2 ± 0.05

Therapeutic Efficacy:

  • Establish tumor-bearing mice as in the biodistribution study.

  • Randomize mice into treatment groups (e.g., vehicle control, non-radiolabeled peptide, therapeutic dose of ¹⁷⁷Lu-NO2A-peptide).

  • Administer the treatment (single or multiple doses).

  • Monitor tumor growth over time using caliper measurements.

  • Monitor animal body weight as an indicator of toxicity.

  • Evaluate survival as a primary endpoint.

Signaling Pathways and Logical Relationships

The mechanism of action for a targeted radiopharmaceutical involves several key steps from administration to therapeutic effect.

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Cellular Response A ¹⁷⁷Lu-NO2A-Bioconjugate (Injected) B Transport in Bloodstream A->B C Extravasation B->C D Binding to Target Receptor on Cancer Cell C->D E Internalization D->E F Radionuclide Decay (β⁻ emission) E->F G DNA Damage (Double-Strand Breaks) F->G H Cell Cycle Arrest G->H I Apoptosis G->I

Fig. 2: Mechanism of action for a targeted radiopharmaceutical.

Conclusion

NO2A-(t-Bu ester) presents a promising platform for the development of novel radiopharmaceuticals for targeted radionuclide therapy. While further studies are required to fully characterize its in vivo performance with therapeutic radionuclides, the protocols and principles outlined here provide a solid foundation for researchers entering this exciting area of drug development. The versatility of the NO2A chelator, combined with the potential for stable complexation of a range of therapeutic radiometals, positions it as a valuable tool in the expanding arsenal of targeted cancer therapies. Future work should focus on direct comparisons with established chelators like DOTA to delineate the specific advantages of the NO2A scaffold in therapeutic applications.

Troubleshooting & Optimization

Technical Support Center: NO2A-(t-Bu ester) Peptide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NO2A-(t-Bu ester) peptide conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the conjugation of the NO2A-(t-Bu ester) chelator to peptides.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experimental workflow, from initial dissolution to final purification.

Problem 1: Poor Solubility of NO2A-(t-Bu ester) or the Peptide

Possible Causes:

  • Hydrophobicity: Both the NO2A-(t-Bu ester) and certain peptide sequences can be hydrophobic, leading to poor solubility in aqueous buffers.[1] Peptides with a high proportion of non-polar amino acids are particularly prone to aggregation.[1]

  • pH and Isoelectric Point (pI): A peptide's solubility is often at its lowest near its isoelectric point, where the net charge is neutral.[1]

  • Secondary Structure Formation: Peptides can form secondary structures like beta-sheets, which can lead to aggregation and reduced solubility.[1]

Solutions:

SolutionDetailed ProtocolConsiderations
Use of Organic Co-solvents 1. Dissolve the NO2A-(t-Bu ester) or peptide in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.[2] 2. Slowly add this solution dropwise to the aqueous reaction buffer with gentle stirring.[2]This "salting-in" technique can prevent the rapid precipitation that occurs when a concentrated organic solution is added too quickly to an aqueous buffer.[2]
pH Adjustment 1. Determine the theoretical isoelectric point (pI) of your peptide. 2. Adjust the pH of the buffer to be at least one to two units away from the pI to increase the net charge and improve solubility.[1]For acidic peptides (net negative charge), a basic buffer may be used, while for basic peptides (net positive charge), an acidic buffer can be employed.[2]
Physical Dissolution Aids Employ sonication or gentle vortexing to help break up aggregates and enhance dissolution.[2] Gentle warming (e.g., to 37°C) may also be beneficial but should be used with caution to avoid degradation.[2]Monitor the stability of your peptide and the NO2A-(t-Bu ester) at elevated temperatures.
Denaturing Agents For persistent aggregation, consider using denaturing agents like 6 M guanidine hydrochloride or 8 M urea to dissolve the peptide, followed by dilution into the reaction buffer.[2]These agents must be removed during the purification process.

Problem 2: Low Conjugation Efficiency

Possible Causes:

  • Inefficient Coupling Reagents: The choice of coupling reagent is critical for efficient amide bond formation between the NO2A-(t-Bu ester) and the peptide's amine group.[3]

  • Steric Hindrance: The bulky nature of the NO2A chelator and certain amino acid side chains can sterically hinder the coupling reaction.[4]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and reaction time can significantly impact the conjugation yield.[3]

Solutions:

SolutionDetailed ProtocolData/Considerations
Screening Coupling Reagents Test a variety of coupling reagents to find the most effective one for your specific peptide sequence. Common options include carbodiimides (e.g., EDC), phosphonium salts (e.g., PyBOP), and uronium salts (e.g., HATU, HBTU).[3][5]The optimal molar ratio of the coupling reagent to the peptide and chelator should be determined empirically, often starting in the range of 1.5 to 3 equivalents.[3]
Optimization of Reaction Conditions 1. pH: Maintain the reaction pH between 8 and 9 for efficient coupling to primary amines.[6][7] 2. Temperature: While most couplings are performed at room temperature, gentle heating (e.g., 35-50°C) can sometimes improve yields for difficult couplings.[8] 3. Time: Consider extending the reaction time, for example, by running the reaction overnight.[9]Be mindful that prolonged reaction times or elevated temperatures can increase the risk of side reactions and racemization.[9]
Repeated Couplings Perform double or triple coupling steps by adding fresh coupling reagents and NO2A-(t-Bu ester) to the reaction mixture after an initial coupling period.[9]This can help drive the reaction to completion, especially for difficult sequences.

Problem 3: Incomplete Deprotection of t-Butyl Esters

Possible Causes:

  • Insufficient Acid Strength or Time: Trifluoroacetic acid (TFA) is commonly used for t-butyl ester deprotection, but the concentration and treatment time may be insufficient for complete removal.

  • Scavenger Issues: Scavengers are used to trap the released t-butyl cations, but an inappropriate choice or amount can lead to side reactions.[10][11]

Solutions:

SolutionDetailed ProtocolData/Considerations
Optimize TFA Cleavage 1. A typical cleavage cocktail consists of TFA, a scavenger, and a solvent like dichloromethane (DCM). A common ratio is 1:1 TFA/DCM.[12] 2. The reaction is typically stirred at room temperature for several hours.[12] For inverse peptide synthesis on a specific resin, a window of 20-30% TFA in DCM was found to be optimal to avoid premature cleavage from the resin.[13]The optimal TFA concentration and time should be determined empirically for your specific conjugate.
Alternative Deprotection Methods For sensitive peptides where strong acidolysis is a concern, consider milder deprotection methods. For example, ZnBr2 in DCM has been shown to chemoselectively hydrolyze t-butyl esters in the presence of other acid-labile protecting groups.[14]The use of ZnBr2 may require longer reaction times (e.g., 24 hours) and an excess of the Lewis acid.[14]
Use of Scavengers During acid-mediated deprotection, t-butyl cations are generated which can lead to side reactions with nucleophilic amino acid residues like tryptophan and methionine.[10][11] The addition of scavengers such as triisopropylsilane (TIS) or water is crucial.[5]A common cleavage mixture is TFA/TIS/H2O (95/2.5/2.5, v/v/v).[5]

Problem 4: Difficulty in Purifying the NO2A-Peptide Conjugate

Possible Causes:

  • Co-elution of Impurities: Unreacted peptide, excess chelator, and byproducts from the synthesis and deprotection steps may have similar retention times to the desired conjugate in reverse-phase HPLC (RP-HPLC).[15]

  • Poor Resolution: The chromatographic conditions may not be optimal for separating the conjugate from impurities.[16]

Solutions:

SolutionDetailed ProtocolData/Considerations
Optimize RP-HPLC Conditions 1. Stationary Phase: C18-modified silica is the standard for peptide purification.[17] The choice of pore size is also important.[16] 2. Mobile Phase: A common mobile phase system is a gradient of acetonitrile in water, both containing 0.1% TFA.[17] Varying the gradient slope can improve separation.The selection of the stationary phase should consider the hydrophobicity of the peptide.[16]
Orthogonal Purification Methods If RP-HPLC alone is insufficient, consider an orthogonal purification method such as ion-exchange chromatography (IEC) or size-exclusion chromatography (SEC) to separate impurities based on different physicochemical properties.Combining orthogonal methods, such as peptide easy clean (PEC) followed by RP-HPLC, can significantly improve the final purity.[15]
Flash Chromatography for Crude Cleanup For large-scale purifications or very crude samples, using reversed-phase flash chromatography as an initial cleanup step can reduce the burden on the final HPLC polishing step.[18]This can significantly reduce the number of HPLC injections required.[18]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I encounter a solubility issue with a new NO2A-peptide conjugate?

A1: Before attempting to dissolve the entire sample, it is highly recommended to test the solubility of a small aliquot.[2] This will prevent the potential loss of your valuable material. Begin by assessing the amino acid sequence of your peptide to predict its hydrophobicity and calculate its theoretical net charge, which will guide your initial choice of solvent.[2]

Q2: How do I choose the right coupling reagent for my NO2A-(t-Bu ester) peptide conjugation?

A2: The choice of coupling reagent can depend on the specific amino acids in your peptide sequence. For standard couplings, reagents like HBTU or HATU are often effective.[3] If you observe low conversion with your initial choice, it is advisable to screen a variety of different coupling reagents.[9] For difficult couplings, specialized reagents or additives may be necessary.[8]

Q3: My NO2A-peptide conjugate appears to form a gel in aqueous solution. What is happening and how can I resolve this?

A3: Gel formation is often due to extensive intermolecular hydrogen bonding, especially in peptides containing a high proportion of amino acids such as Gln, Ser, and Thr.[2] To address this, you can try dissolving the conjugate in a small amount of a strong organic solvent like DMSO or DMF before slowly diluting it with your aqueous buffer.[2] Adjusting the pH away from the peptide's isoelectric point can also help disrupt these interactions.[2]

Q4: Can the choice of the NO2A chelator itself affect the properties of the final peptide conjugate?

A4: Yes, the chelator can have a profound influence on the biodistribution profile and overall pharmacokinetics of the radiolabeled conjugate.[19][20] Different chelators can alter the charge, lipophilicity, and conformation of the peptide, which in turn can affect receptor binding and off-target interactions.[19]

Q5: What are the key considerations for the final purification of the NO2A-peptide conjugate?

A5: The standard method for purifying peptide conjugates is reversed-phase high-performance liquid chromatography (RP-HPLC).[17] Key considerations include selecting the appropriate stationary phase (typically C18-modified silica) and optimizing the mobile phase gradient to achieve good separation of the desired product from impurities such as unreacted peptide and by-products from the cleavage of protecting groups.[16][17]

Experimental Workflows and Logical Relationships

experimental_workflow cluster_synthesis Conjugation cluster_deprotection Deprotection cluster_purification Purification & Analysis Peptide_Solubilization Peptide Solubilization Coupling_Reaction Coupling Reaction (e.g., with HATU/DIPEA) Peptide_Solubilization->Coupling_Reaction Chelator_Solubilization NO2A-(t-Bu ester) Solubilization Chelator_Solubilization->Coupling_Reaction TFA_Cleavage t-Butyl Ester Deprotection (e.g., TFA/TIS/H2O) Coupling_Reaction->TFA_Cleavage Conjugate Formation Crude_Purification Crude Purification (Optional, e.g., Flash Chromatography) TFA_Cleavage->Crude_Purification Deprotected Conjugate Final_Purification Final Purification (RP-HPLC) TFA_Cleavage->Final_Purification Crude_Purification->Final_Purification Analysis Analysis (LC-MS, NMR) Final_Purification->Analysis

Caption: General workflow for NO2A-(t-Bu ester) peptide conjugation.

troubleshooting_logic Start Start Experiment Solubility_Issue Solubility Issue? Start->Solubility_Issue Low_Yield Low Yield? Purification_Problem Purification Problem? Low_Yield->Purification_Problem No Optimize_Coupling Optimize Coupling: - Change Reagent - Adjust pH/Temp - Increase Time Low_Yield->Optimize_Coupling Yes Solubility_Issue->Low_Yield No Optimize_Solubility Optimize Solubility: - Use Co-solvents - Adjust pH - Sonication Solubility_Issue->Optimize_Solubility Yes Optimize_Purification Optimize Purification: - Change Gradient - Use Orthogonal Method Purification_Problem->Optimize_Purification Yes Success Successful Conjugation Purification_Problem->Success No Optimize_Coupling->Purification_Problem Optimize_Solubility->Low_Yield Optimize_Purification->Success

Caption: Troubleshooting decision tree for conjugation challenges.

References

Technical Support Center: Improving In Vivo Stability of NO2A-(t-Bu ester) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the in vivo stability of radiopharmaceuticals derived from NO2A-(t-Bu ester) chelators.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is NO2A-(t-Bu ester) and why is it used in radiopharmaceutical development?

A1: NO2A-(t-Bu ester), or 1,4,7-Triazacyclononane-1,4-diacetic acid-bis(tert-butyl ester), is a bifunctional chelator. It is a derivative of the well-known NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocycle. The "bifunctional" nature comes from its two key components:

  • A Chelating Core: The NO2A macrocycle strongly binds to radiometals.

  • A Reactive Handle: The tert-butyl ester groups act as protecting groups for the carboxylic acid arms. This allows for selective modification or conjugation to a biomolecule (like a peptide or antibody) through another functional group on the macrocycle. After conjugation, the tert-butyl groups are removed (deprotected) to allow the carboxylate arms to participate in metal chelation.[1] This strategy is essential for creating targeted radiopharmaceuticals.[2]

Q2: What is the difference between thermodynamic stability and kinetic inertness, and why is kinetic inertness more critical for in vivo applications?

A2: Thermodynamic stability (often expressed as the stability constant, log K) refers to the energy difference between the metal-chelate complex and the free metal ion and ligand at equilibrium. A high log K value indicates a strong bond. Kinetic inertness, however, refers to the speed at which the complex dissociates or breaks apart.

For in vivo applications, kinetic inertness is paramount.[3][4] A complex can be thermodynamically stable but kinetically labile, meaning it can dissociate quickly under biological conditions. The in vivo environment is not at equilibrium; the complex is challenged by competing metal ions (like Zn²⁺, Ca²⁺) and proteins (like transferrin) that can "steal" the radiometal.[4][5] A kinetically inert complex will resist this dissociation, ensuring the radiometal remains bound to the chelator and is delivered to the target site, minimizing off-target radiation.[3][6]

Q3: What are the primary causes of in vivo instability for NO2A-based radiometal complexes?

A3: The main causes of in vivo instability include:

  • Transchelation: The transfer of the radiometal from the NO2A chelator to endogenous proteins or other biological molecules.[4] This is a major issue for complexes with insufficient kinetic inertness.

  • Acid-Assisted Dissociation: If the radiopharmaceutical is internalized by cells into acidic compartments like endosomes or lysosomes, the low pH environment can promote the dissociation of the radiometal from the chelator.[5][7]

  • Metabolism: The targeting biomolecule or the linker connecting it to the chelator can be metabolized, leading to the release of the radiolabeled complex, which may alter its biodistribution.

  • Radiolysis: High levels of radioactivity can generate free radicals that may damage the chelator or the attached biomolecule, leading to the release of the radiometal.[7]

  • Incomplete Deprotection: If the tert-butyl ester groups are not fully removed prior to radiolabeling, the chelator will not have the required number of donor atoms to form a stable, hexadentate complex with the metal ion, leading to a significantly less stable product.

Q4: How does the choice of radiometal impact the stability of the final complex?

A4: The stability of the complex is highly dependent on the "fit" between the radiometal ion and the chelator's cavity. The NO2A/NOTA macrocycle, with its N₃O₃ donor set, is particularly well-suited for coordinating with smaller metal ions.[3]

  • Gallium-68 (⁶⁸Ga): Forms highly stable and kinetically inert complexes with NOTA-based chelators, often allowing for rapid labeling at room temperature.[1]

  • Copper-64 (⁶⁴Cu): Also forms stable complexes with NOTA. However, some studies indicate that Cu(II)-NOTA complexes can have medium kinetic inertness and may be susceptible to acid-assisted decomplexation compared to other chelators like DOTA.[3][5][8]

  • Larger Metal Ions: For larger radiometals, a larger chelator like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) may be required to achieve optimal in vivo stability.[4][6]

Section 2: Troubleshooting Guide

Problem: My in vivo imaging results show high, non-specific uptake of radioactivity in the bone, liver, or kidneys.

  • Question: What is the most likely cause of this biodistribution pattern?

  • Answer: This pattern is characteristic of the release of free radiometal from the chelator. For example, free ⁶⁸Ga³⁺ can bind to transferrin, leading to liver uptake, while other free metals may accumulate in bone or be cleared via the kidneys in a pattern distinct from the intact radiopharmaceutical.[9] The root cause is insufficient in vivo stability of your complex.

  • Question: How can I troubleshoot this issue?

  • Answer:

    • Verify Complete Deprotection: Confirm that the tert-butyl ester groups were fully removed after conjugation. Use analytical methods like mass spectrometry to check the molecular weight of your conjugated precursor before radiolabeling. Incomplete deprotection results in a weaker complex that is prone to dissociation.

    • Assess In Vitro Stability: Before proceeding to further in vivo studies, perform in vitro stability assays. Test the complex's stability in human or mouse serum for up to 48 hours and against a challenge with a strong competing chelator like DTPA or EDTA.[7][10] Significant dissociation (<95% intact complex) in these assays indicates a stability problem.

    • Optimize Radiolabeling Conditions: Ensure your radiolabeling protocol (pH, temperature, incubation time) is optimized. Suboptimal conditions can lead to the formation of less stable species or radiocolloids.[7][11] For ⁶⁸Ga, the pH should typically be between 3.5 and 4.5 to prevent the formation of gallium hydroxide species.[11]

Problem: My radiolabeling efficiency is low, or the final product has low radiochemical purity.

  • Question: What factors could be causing poor radiolabeling?

  • Answer: Low radiochemical yield can stem from several issues:

    • Incorrect pH: The pH of the reaction mixture is critical. Each radiometal has an optimal pH range for efficient chelation.[11]

    • Metal Contaminants: Trace metal impurities in buffers or from the generator eluate can compete with the radiometal for the chelator.

    • Low Precursor Concentration: Insufficient concentration of the NO2A-biomolecule conjugate can slow down the reaction kinetics.[11]

    • Suboptimal Temperature: While many NOTA-based labelings work at room temperature, some conjugates may require gentle heating (e.g., 80-95°C) to achieve high yields.[7]

Section 3: Data & Comparison Tables

Quantitative data is essential for comparing the performance of different chelators and predicting in vivo stability.

Table 1: Thermodynamic Stability Constants (log KML) of NOTA with Divalent Metal Ions

Metal Ion log KML Reference
Cu²⁺ 23.33 [5][8]
Zn²⁺ 22.32 [5][8]
Ni²⁺ 19.24 [5][8]
Mg²⁺ > Ca²⁺ [5][8]

Note: Data is for the parent H₃NOTA ligand. Stability constants can vary based on experimental conditions (pH, temperature, ionic strength).

Table 2: Comparative In Vitro Serum Stability of ⁶⁴Cu-Labeled Radioimmunoconjugates

Chelator % Intact Complex in Serum (48h) Reference
NOTA >94% [12]
DOTA >94% [12]
Sar-CO₂H >94% [12]
DTPA derivatives Poor (<94%) [12]

This table highlights that macrocyclic chelators like NOTA generally provide superior serum stability compared to linear chelators like DTPA for copper-64.[12]

Section 4: Visual Guides & Workflows

Diagrams can clarify complex experimental processes and troubleshooting logic.

G cluster_0 Synthesis & Conjugation cluster_1 Radiolabeling & QC start NO2A-(t-Bu ester) Precursor conjugate Conjugate to Biomolecule start->conjugate deprotect Deprotection (e.g., TFA) conjugate->deprotect purify1 Purify Conjugate deprotect->purify1 radiolabel Radiolabeling (e.g., with ⁶⁸GaCl₃) purify1->radiolabel purify2 Final Purification (e.g., SPE) radiolabel->purify2 qc Quality Control (radio-HPLC/TLC) purify2->qc final_product Final Radiopharmaceutical qc->final_product

Caption: Workflow for preparing a NO2A-based radiopharmaceutical.

G start Observed Issue: High Non-Target Uptake (Low In Vivo Stability) cause1 Potential Cause 1: Incomplete Deprotection start->cause1 cause2 Potential Cause 2: Suboptimal Labeling start->cause2 cause3 Potential Cause 3: Inherent Kinetic Instability start->cause3 solution1 Action: Verify MW of conjugate pre-labeling (LC-MS) cause1->solution1 solution2 Action: Optimize pH, Temp, Time. Check for metal impurities. cause2->solution2 solution3 Action: Perform serum stability and competitor challenge assays. cause3->solution3 solution4 Consider Alternative Chelator (e.g., DOTA for larger metals) solution3->solution4

Caption: Troubleshooting logic for poor in vivo stability.

Section 5: Key Experimental Protocols

Protocol 1: General Radiolabeling of a NO2A-Peptide Conjugate with ⁶⁸Ga

  • Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl as per the manufacturer's instructions to obtain ⁶⁸GaCl₃.

  • Buffering: In a sterile, low-binding microcentrifuge tube, add a buffer (e.g., sodium acetate or HEPES) to the ⁶⁸GaCl₃ eluate to adjust the pH to approximately 4.0-4.5.[7]

  • Precursor Addition: Add the deprotected NO2A-conjugated peptide (typically 5-20 nmol dissolved in sterile water or buffer) to the buffered ⁶⁸Ga solution.

  • Incubation: Gently vortex the reaction mixture. Incubate at room temperature for 5-10 minutes. For some less reactive conjugates, incubation at a higher temperature (e.g., 95°C for 5 minutes) may be necessary.[7]

  • Purification: Purify the radiolabeled peptide using a solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak). This removes unreacted hydrophilic ⁶⁸Ga species and other impurities. Elute the final product with an ethanol/water mixture.

  • Quality Control: Determine the radiochemical purity (RCP) of the final product using radio-HPLC or radio-TLC to ensure it meets the requirements for in vivo use (>95% RCP).[7]

Protocol 2: In Vitro Human Serum Stability Assay

  • Preparation: Prepare the purified, radiolabeled NO2A-conjugate in a suitable buffer such as phosphate-buffered saline (PBS).

  • Incubation: In a microcentrifuge tube, add a small volume (e.g., 20-50 µL) of the radiolabeled complex to fresh, pooled human serum (e.g., 450-480 µL).[7]

  • Time Points: Incubate the mixture in a thermomixer at 37°C. At designated time points (e.g., 0, 1, 4, 24, and 48 hours), take an aliquot of the serum mixture.[7]

  • Analysis: Analyze each aliquot to separate the intact radiolabeled conjugate from any released or transchelated radiometal. Common methods include:

    • Radio-TLC: Spot the serum sample onto an appropriate TLC strip (e.g., iTLC-SG) and develop it with a mobile phase (e.g., 50 mM DTPA) that mobilizes the free radiometal but retains the protein-bound conjugate at the origin.

    • Size-Exclusion HPLC: Separate the components based on molecular size. The high-molecular-weight radiopharmaceutical (and any protein-bound species) will elute earlier than the smaller, free radiometal.[7]

  • Quantification: Quantify the radioactivity in the different fractions or spots using a gamma counter or radio-TLC scanner to determine the percentage of the complex that remains intact at each time point.

References

troubleshooting low radiochemical yield with NO2A-(t-Bu ester)

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NO2A-(t-Bu ester) Radiolabeling

Welcome to the technical support center for troubleshooting radiolabeling with NO2A-(t-Bu ester) and its conjugates. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions for achieving high radiochemical yields.

Frequently Asked Questions (FAQs)

Q1: I am experiencing very low to no radiochemical yield (RCY). What is the most critical first step to check?

A1: The most critical factor for successful radiolabeling with macrocyclic chelators like NO2A is the pH of the reaction mixture . For most trivalent radiometals, such as Gallium-68 (⁶⁸Ga), the optimal pH range is typically between 3.5 and 4.5.[1][2][3] At pH values below 3, the carboxyl groups of the chelator are not sufficiently deprotonated to efficiently coordinate the metal ion. At pH values above 5, the radiometal can begin to form insoluble hydroxides or colloids, making it unavailable for chelation.[4]

Action: Always verify the pH of your final reaction mixture after adding all components (radionuclide, buffer, and precursor) using a calibrated pH meter or pH-indicator strips.

Q2: My radiochemical yield is inconsistent. What are the common causes for this variability?

A2: Inconsistent yields are often traced back to two main sources: trace metal impurities in the radionuclide eluate and the quality of the precursor .

  • Metal Impurities: Eluate from radionuclide generators (e.g., ⁶⁸Ge/⁶⁸Ga generators) can contain competing metal ions like Fe³⁺, Al³⁺, Zn²⁺, or stable Gallium (ⁿᵃᵗGa³⁺).[5] These metals can compete with your radionuclide for binding to the NO2A chelator, thereby reducing the RCY of your desired product.[3][5]

  • Precursor Quality: The NO2A-(t-Bu ester) precursor must be handled correctly. The tert-butyl ester groups are protecting groups for the carboxylic acids. For efficient chelation, these groups must be removed (deprotected) to yield the free acid form, NO2A. Incomplete deprotection will result in a precursor that cannot effectively chelate the radiometal. Furthermore, ensure the precursor has not degraded during storage.

Action:

  • Consider pre-purifying your generator eluate using a cation-exchange cartridge to remove metal contaminants.[6]

  • Confirm the complete deprotection of the t-Bu esters via analytical methods like NMR or mass spectrometry before proceeding with radiolabeling.

Q3: What are the optimal temperature and incubation time for labeling with ⁶⁸Ga?

A3: Both temperature and time are key parameters that need to be optimized. Generally, heating the reaction mixture accelerates the complexation kinetics.[7]

  • Temperature: A common starting point is incubating the reaction at 80-95°C.[2][8]

  • Time: Incubation times typically range from 5 to 20 minutes.[3][8]

It is crucial to perform optimization experiments to find the ideal balance for your specific conjugate, as prolonged heating at high temperatures can potentially degrade sensitive biomolecules.

Q4: How does the concentration of the NO2A-conjugated precursor affect the radiochemical yield?

A4: The concentration of the precursor is directly related to the labeling efficiency. Using too little precursor can result in incomplete incorporation of the radionuclide, leaving free, unchelated radiometal.[8]

Action: Start with a precursor concentration in the range of 10-50 µg per labeling reaction and optimize from there. A significant increase in radiochemical yield is often observed when the precursor mass is increased to an optimal level.[8]

Q5: I see a high initial radiochemical yield, but it decreases over time. What could be the cause?

A5: A decrease in radiochemical purity over time, especially with high specific activities, is often due to radiolysis .[9] The high-energy emissions from the radionuclide can damage the radiolabeled molecule and cause the release of the radiometal from the chelator.

Action: To minimize radiolysis, consider the following:

  • Add a radical scavenger, such as ascorbic acid or ethanol, to the final product formulation.[6][10]

  • If feasible, dilute the final product to reduce the radiation dose to the surrounding molecules.[10]

  • Store the final product at a low temperature (e.g., in a refrigerator) to slow down degradation processes.[2]

Data Presentation: Reaction Parameter Optimization

The following tables summarize key quantitative data for optimizing radiolabeling conditions, primarily based on studies with the structurally similar DOTA chelator. These parameters serve as an excellent starting point for optimizing your NO2A-based system.

Table 1: Effect of pH on ⁶⁸Ga-DOTA-peptide Incorporation

pHIncorporation at 5 min (80°C)ObservationReference
1.0NoneNo complex formation observed.[1][2]
2.5Slow StartComplex begins to form but the reaction is slow.[1][2]
4.0CompleteReaction completes within 5 minutes.[1][2]
5.0CompleteReaction completes within 5 minutes.[1]

Table 2: Effect of Temperature on ⁶⁸Ga-DOTA-peptide Incorporation (at pH 3.5-4.0)

TemperatureTime to Complete IncorporationObservationReference
40°C> 15 minReaction kinetics are slow.[1]
60°C~10 minFaster kinetics than at 40°C.[1]
80°C~5 minRapid and complete incorporation.[1][2]

Experimental Protocols

Protocol 1: Standard Radiolabeling of a NO2A-conjugated Peptide with ⁶⁸Ga

This protocol assumes the NO2A-(t-Bu ester) has been successfully conjugated to the peptide and the t-Bu protecting groups have been removed.

  • Eluate Pre-purification (Recommended): Pass the ⁶⁸GaCl₃ eluate from the generator through a cation-exchange cartridge to remove metallic impurities. Elute the purified ⁶⁸Ga³⁺ using an appropriate acidic solution (e.g., acidified 5M NaCl).[6]

  • Buffering: In a sterile reaction vial, add a sufficient volume of a suitable buffer (e.g., 1M sodium acetate) to bring the final reaction pH to between 3.5 and 4.5.[6]

  • Add Precursor: Add your NO2A-conjugated peptide (typically 10-50 µg dissolved in water or buffer) to the vial.

  • Add Radionuclide: Add the purified ⁶⁸Ga³⁺ eluate (e.g., 200-500 MBq) to the reaction vial containing the buffer and precursor.

  • Incubation: Securely cap the vial and place it in a heating block pre-heated to 95°C for 10 minutes.[8]

  • Quenching/Purification: After incubation, cool the vial to room temperature. The reaction can be stopped by adding a solution like DTPA or EDTA to chelate any remaining free ⁶⁸Ga. For clinical applications, the final product is typically purified using a C18 solid-phase extraction (SPE) cartridge.

  • Quality Control: Analyze the radiochemical purity of the final product using radio-TLC or radio-HPLC.

Protocol 2: Quality Control using Radio-TLC
  • Stationary Phase: Use instant thin-layer chromatography (iTLC) silica gel plates.

  • Mobile Phase: A common mobile phase for separating ⁶⁸Ga-labeled peptides from free ⁶⁸Ga is 0.1 M sodium citrate buffer (pH 6.0).

  • Procedure:

    • Spot a small drop (~1 µL) of the reaction mixture onto the baseline of the TLC plate.

    • Develop the plate in a chamber containing the mobile phase until the solvent front nears the top.

    • Remove the plate and allow it to dry.

  • Analysis:

    • The radiolabeled conjugate will typically migrate with the solvent front (Rf ≈ 1.0).

    • Free ⁶⁸Ga³⁺ and ⁶⁸Ga-colloids will remain at the origin (Rf ≈ 0.0).

    • Analyze the distribution of radioactivity on the plate using a TLC scanner or by cutting the strip in half and counting each section in a gamma counter.

  • Calculation:

    • Radiochemical Yield (%) = (Counts in conjugate spot / Total counts on the strip) x 100

Visualizations

Troubleshooting Workflow for Low Radiochemical Yield

TroubleshootingWorkflow start Low Radiochemical Yield (<90%) check_ph Verify Reaction pH (Target: 3.5 - 4.5) start->check_ph ph_ok pH Correct check_ph->ph_ok Correct ph_bad pH Incorrect check_ph->ph_bad Incorrect check_precursor Assess Precursor Quality & Quantity ph_ok->check_precursor adjust_ph Adjust Buffer Concentration/Type ph_bad->adjust_ph re_run1 Re-run Labeling adjust_ph->re_run1 precursor_ok Precursor OK check_precursor->precursor_ok OK precursor_bad Issue Found check_precursor->precursor_bad Problem check_metal Suspect Metal Contamination? precursor_ok->check_metal fix_precursor Increase Concentration Verify Deprotection Check for Degradation precursor_bad->fix_precursor re_run2 Re-run Labeling fix_precursor->re_run2 metal_ok No check_metal->metal_ok Unlikely metal_yes Yes check_metal->metal_yes Likely check_temp_time Optimize Temp/Time (e.g., 95°C, 10-15 min) metal_ok->check_temp_time purify_eluate Pre-purify Radionuclide Eluate (Cation Exchange) metal_yes->purify_eluate re_run3 Re-run Labeling purify_eluate->re_run3 temp_time_ok Optimized check_temp_time->temp_time_ok success High RCY Achieved temp_time_ok->success

Caption: A logical workflow for troubleshooting low radiochemical yield.

Experimental Workflow for Radiolabeling

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & QC eluate ⁶⁸Ga Generator Eluate purify Cation-Exchange Purification eluate->purify combine Combine Reagents in Vial purify->combine precursor NO2A-Peptide Precursor precursor->combine buffer Acetate Buffer (pH 4.5) buffer->combine incubate Incubate (e.g., 95°C, 10 min) combine->incubate spe SPE Purification (C18 Cartridge) incubate->spe qc Quality Control (Radio-TLC/HPLC) spe->qc final_product Final Product [⁶⁸Ga]Ga-NO2A-Peptide qc->final_product

Caption: A standard experimental workflow for ⁶⁸Ga radiolabeling.

Chelation Reaction and Potential Interferences

ChelationDiagram cluster_reactants Reactants cluster_products Products Ga68 ⁶⁸Ga³⁺ plus1 + Ga68->plus1 NO2A Deprotected NO2A-Peptide Desired Desired Product [⁶⁸Ga]Ga-NO2A-Peptide NO2A->Desired  Correct pH,  Heat Side Side Products [Metal]-NO2A-Peptide NO2A->Side  Competition Metals Competing Metals (Fe³⁺, Al³⁺, Zn²⁺) plus2 + Metals->plus2 plus1->NO2A plus2->NO2A

Caption: Diagram of the chelation reaction and competing interferences.

References

Technical Support Center: Mild t-Butyl Ester Deprotection of NO2A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the mild deprotection of t-butyl esters on 1,4,7-triazacyclononane-1,4-diacetate (NO2A) and related chelating agents.

Frequently Asked Questions (FAQs)

Q1: Why are mild deprotection conditions necessary for NO2A derivatives?

A1: Harsh acidic conditions, such as concentrated trifluoroacetic acid (TFA) at room temperature for extended periods, can potentially lead to side reactions involving the tertiary amine groups of the triazacyclononane ring or degradation of other sensitive functional groups present on the molecule. Mild conditions help to preserve the integrity of the macrocyclic backbone and any conjugated moieties.

Q2: What are some common mild reagents for t-butyl ester deprotection?

A2: Several reagents are known to effect t-butyl ester deprotection under mild conditions. These include aqueous phosphoric acid[1][2], Lewis acids such as zinc bromide (ZnBr₂) in dichloromethane (DCM)[3][4][5][6], and cerium(III) chloride with sodium iodide (CeCl₃·7H₂O/NaI) in acetonitrile[7].

Q3: Can I use TFA for deprotection under milder conditions?

A3: Yes, it is possible to use trifluoroacetic acid (TFA) under more controlled, milder conditions. This typically involves using a lower concentration of TFA in a solvent like dichloromethane (DCM) and carrying out the reaction at a reduced temperature (e.g., 0 °C) with careful monitoring to minimize side reactions. The reaction is, in principle, catalytic in TFA, with the released t-butyl carbocation being deprotonated to form 2-methyl-propene[8].

Q4: How do I monitor the progress of the deprotection reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material (NO2A-bis(t-butyl ester)) and the appearance of the deprotected product (NO2A).

Q5: What is the typical work-up procedure for these reactions?

A5: The work-up procedure will depend on the specific reagents used. For acid-catalyzed reactions, it often involves neutralization with a mild base (e.g., sodium bicarbonate solution) followed by extraction of the product. For reactions involving metal salts, aqueous washes may be necessary to remove the catalyst. The final product is often purified by column chromatography, preparative HPLC, or crystallization.

Troubleshooting Guide

Q1: My deprotection reaction is very slow or incomplete. What should I do?

A1:

  • Increase Temperature: If you are running the reaction at a low temperature, a slight increase in temperature may accelerate the reaction rate. However, be cautious as higher temperatures can also promote side reactions.

  • Increase Reagent Concentration: A higher concentration of the acidic catalyst can be beneficial. For instance, when using aqueous phosphoric acid, using the 85 wt % solution is common[2].

  • Check Reagent Quality: Ensure that your reagents are of high quality and anhydrous where necessary (e.g., for ZnBr₂ in DCM). Moisture can inhibit the reaction.

  • Consider a Stronger, yet Mild, Reagent: If a very mild reagent is ineffective, you might consider switching to a slightly stronger one from the provided table of conditions.

Q2: I am observing significant side product formation. How can I minimize this?

A2:

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can often reduce the rate of side reactions more than the desired deprotection.

  • Use a Scavenger: In acid-mediated deprotections, the liberated t-butyl cation can be reactive. Adding a scavenger like triisopropylsilane (TIS) can help to quench this cation and prevent it from reacting with other parts of your molecule.

  • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reaction and degradation of the product.

  • Choose a More Selective Reagent: Some reagents offer better selectivity. For instance, aqueous phosphoric acid is known for its good selectivity in the presence of other acid-sensitive groups[2].

Q3: The purification of my deprotected NO2A is challenging. What are some tips?

A3:

  • Optimize the Work-up: Ensure that the work-up procedure effectively removes most of the reagents and byproducts. For example, thorough washing of the organic layer can remove water-soluble impurities.

  • Choose the Right Purification Technique: Deprotected NO2A is a polar and potentially water-soluble molecule. Reverse-phase HPLC is often a suitable method for purification. Ion-exchange chromatography can also be effective if the product is in a charged state.

  • Salt-Free Product: If you need the final product in a salt-free form, consider using a volatile buffer system during HPLC purification that can be removed by lyophilization.

Mild Deprotection Conditions for t-Butyl Esters

Reagent(s)Solvent(s)Typical TemperatureTypical Reaction TimeNotes
Aqueous Phosphoric Acid (85 wt%)-Room Temperature1-24 hEnvironmentally benign and shows good selectivity for t-butyl groups over other acid-sensitive protecting groups like Cbz, benzyl esters, and TBDMS ethers.[1][2]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temperature1-24 hA mild Lewis acid catalyst. Can be effective for selective deprotection in the presence of other acid-labile groups.[3][4][5][6]
Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) / Sodium Iodide (NaI)AcetonitrileReflux4-24 hCan selectively cleave t-butyl esters in the presence of N-Boc protecting groups.[7]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to Room Temperature0.5-4 hA common and effective reagent. Milder conditions can be achieved by using lower concentrations (e.g., 10-50%) and lower temperatures.
Silica GelTolueneReflux5-24 hA heterogeneous and mild method that can be advantageous for simplified work-up.[9]

Experimental Protocol: Deprotection of NO2A-bis(t-butyl ester) using Aqueous Phosphoric Acid

This protocol is a general guideline and may require optimization for your specific substrate and scale.

Materials:

  • NO2A-bis(t-butyl ester)

  • Aqueous Phosphoric Acid (85 wt%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Round bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve NO2A-bis(t-butyl ester) in a minimal amount of dichloromethane in a round bottom flask.

  • To the stirred solution, add aqueous phosphoric acid (85 wt%). The molar ratio of phosphoric acid to the ester should be optimized, but a starting point is typically a significant excess.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every hour).

  • Once the reaction is complete (disappearance of starting material), carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel or by preparative HPLC.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve NO2A-bis(t-butyl ester) in Dichloromethane add_reagent Add Aqueous Phosphoric Acid (85%) start->add_reagent react Stir at Room Temperature add_reagent->react monitor Monitor Reaction (TLC / LC-MS) react->monitor quench Quench with Saturated Sodium Bicarbonate monitor->quench extract Extract with Dichloromethane quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography (Silica Gel or HPLC) concentrate->purify product Isolated NO2A purify->product

Caption: Experimental workflow for the deprotection of NO2A-bis(t-butyl ester).

References

Technical Support Center: Ensuring the Stability of ⁶⁴Cu-NO2A Chelates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ⁶⁴Cu-labeled NO2A chelates. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent the dissociation of ⁶⁴Cu from your NO2A chelates, ensuring the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is ⁶⁴Cu-NO2A and why is its stability important?

A1: ⁶⁴Cu-NO2A refers to a complex where the positron-emitting radionuclide Copper-64 (⁶⁴Cu) is held within a chelator molecule called NO2A (1,4,7-triazacyclononane-1,4-diacetic acid). This complex is often attached to a targeting molecule (e.g., a peptide or antibody) for use in Positron Emission Tomography (PET) imaging. The stability of this complex is critical because premature dissociation of ⁶⁴Cu in vivo can lead to inaccurate imaging results, off-target radiation exposure, and potential toxicity.[1][2] High stability ensures that the ⁶⁴Cu remains bound to the targeting molecule, accurately reflecting its biodistribution.

Q2: What are the main causes of ⁶⁴Cu dissociation from NO2A chelates?

A2: The primary causes of ⁶⁴Cu dissociation include:

  • Transchelation: The transfer of ⁶⁴Cu to other biological molecules with a high affinity for copper, such as superoxide dismutase (SOD) in the liver.[3][4]

  • Proton-Assisted Dissociation: At low pH, protons can compete with the ⁶⁴Cu ion for the binding sites on the NO2A chelator, leading to the release of the radionuclide.

  • Redox-Mediated Dissociation: The reduction of Cu(II) to Cu(I) within a biological environment can lead to dissociation, as the chelator may not be able to securely hold the cuprous ion.[2]

  • Presence of Competing Metal Ions: High concentrations of other metal ions in the experimental system can potentially displace ⁶⁴Cu from the chelator.

Q3: How does NO2A compare to other chelators like DOTA and NOTA for ⁶⁴Cu?

A3: NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and its derivatives like NO2A are generally considered superior to DOTA for chelating ⁶⁴Cu.[5][6] This is because the smaller cavity size of the TACN backbone in NOTA and NO2A is a better fit for the ionic radius of Cu(II), leading to more stable complexes.[5] ⁶⁴Cu-NOTA and its analogues have demonstrated excellent in vitro and in vivo stability.[6][7]

Q4: What are the signs of ⁶⁴Cu-NO2A dissociation in my experiments?

A4: In vivo, signs of dissociation include high uptake of radioactivity in non-target tissues, particularly the liver and kidneys, which is uncharacteristic of the targeting molecule's biodistribution.[3][6] In vitro, this can be observed as a loss of radiochemical purity over time when the complex is incubated in serum or challenged with competing chelators like EDTA.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of ⁶⁴Cu-NO2A chelates.

Problem Possible Causes Recommended Solutions
Low Radiolabeling Efficiency 1. Incorrect pH of the reaction buffer.2. Presence of contaminating metal ions in the ⁶⁴Cu solution or buffer.3. Suboptimal reaction temperature or time.4. Degradation of the NO2A-conjugate.1. Adjust the pH of the reaction buffer to the optimal range (typically pH 5.5-6.5 for NO2A).2. Use high-purity water and reagents. Consider pre-treating buffers with a chelating resin to remove trace metal contaminants.3. While many NOTA-based chelators label efficiently at room temperature, gentle heating (e.g., 37-50°C) may improve efficiency. Optimize incubation time.4. Verify the integrity of your NO2A-conjugated molecule via analytical methods like HPLC or mass spectrometry.
High Uptake of Radioactivity in the Liver and Kidneys In Vivo 1. In vivo dissociation of ⁶⁴Cu from the NO2A chelate and subsequent transchelation to endogenous proteins like SOD.[3][4]2. The inherent biodistribution of the targeting molecule itself.1. Perform in vitro serum stability studies to confirm the stability of the complex before in vivo experiments.2. Include control groups in your in vivo studies, such as injecting "free" ⁶⁴CuCl₂ and the unlabeled targeting molecule, to differentiate between dissociation and the natural clearance pathway of the conjugate.[8]
Poor In Vitro Serum Stability 1. The NO2A chelate is not fully coordinating the ⁶⁴Cu ion.2. Presence of strong reducing agents in the serum sample.1. Ensure complete complexation during the radiolabeling step by optimizing reaction conditions (pH, temperature, time).2. If the experimental conditions involve reducing agents, consider their potential impact on the Cu(II)/Cu(I) redox state and the stability of the complex.[9]
Inconsistent Results Between Batches 1. Variability in the quality of the ⁶⁴Cu radionuclide.2. Inconsistent preparation of buffers and reaction solutions.3. Degradation of the NO2A-conjugate stock solution over time.1. Ensure the ⁶⁴Cu solution is from a reliable source and check for the presence of competing metal ions.2. Standardize all buffer and solution preparation protocols.3. Store the NO2A-conjugate under appropriate conditions (e.g., protected from light, at low temperature) and verify its purity before each use.

Experimental Protocols

Protocol 1: ⁶⁴Cu-Labeling of a NO2A-Conjugated Peptide
  • Reagents and Materials:

    • NO2A-conjugated peptide

    • ⁶⁴CuCl₂ in 0.1 M HCl

    • 0.1 M Ammonium acetate buffer (pH 5.5), metal-free

    • Metal-free water

    • Reaction vial (e.g., Eppendorf tube)

    • Heating block

    • Radio-TLC or radio-HPLC system for quality control

  • Procedure:

    • In a sterile reaction vial, dissolve the NO2A-conjugated peptide in the ammonium acetate buffer to a final concentration of 1 mg/mL.

    • Add the ⁶⁴CuCl₂ solution (typically 5-10 µL, corresponding to the desired radioactivity) to the peptide solution.

    • Gently vortex the mixture.

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • After incubation, perform quality control using radio-TLC or radio-HPLC to determine the radiochemical yield and purity.

Protocol 2: In Vitro Human Serum Stability Assay
  • Reagents and Materials:

    • Purified ⁶⁴Cu-NO2A-conjugate

    • Fresh human serum

    • Phosphate-buffered saline (PBS), pH 7.4

    • Incubator at 37°C

    • Radio-TLC or radio-HPLC system

  • Procedure:

    • Add a small volume (e.g., 10 µL) of the purified ⁶⁴Cu-NO2A-conjugate to a vial containing human serum (e.g., 500 µL).

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 1, 4, 24, and 48 hours), take an aliquot of the serum mixture.

    • Analyze the aliquot by radio-TLC or radio-HPLC to quantify the percentage of intact radiolabeled conjugate versus dissociated ⁶⁴Cu.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Radiolabeling cluster_qc Quality Control cluster_stability Stability Assay prep_peptide NO2A-Conjugated Peptide mix Mix Reagents prep_peptide->mix prep_cu ⁶⁴CuCl₂ prep_cu->mix prep_buffer Ammonium Acetate Buffer (pH 5.5) prep_buffer->mix incubate Incubate at 37°C mix->incubate qc_check Radio-HPLC / Radio-TLC incubate->qc_check serum_incubate Incubate in Human Serum at 37°C qc_check->serum_incubate If Purity >95% time_points Analyze at 1, 4, 24, 48h serum_incubate->time_points

Caption: Workflow for ⁶⁴Cu-labeling and in vitro stability testing.

chelation_stability cluster_stable Stable Complex cluster_dissociation_pathways Dissociation Pathways stable_complex [⁶⁴Cu(NO2A)]-Peptide transchelation Transchelation (e.g., to SOD) stable_complex->transchelation In Vivo Environment protonation Protonation (Low pH) stable_complex->protonation Acidic Conditions reduction Reduction (Cu²⁺ → Cu⁺) stable_complex->reduction Reducing Environment free_cu Free ⁶⁴Cu transchelation->free_cu Releases protonation->free_cu Releases reduction->free_cu Releases

Caption: Factors leading to the dissociation of ⁶⁴Cu from NO2A chelates.

References

NO2A-(t-Bu ester) solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with NO2A-(t-Bu ester) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is NO2A-(t-Bu ester) and why is its solubility in aqueous buffers important?

NO2A-(t-Bu ester), or 1,4,7-Triazacyclononane-1,4-diacetate-7-tert-butyl ester, is a bifunctional chelator commonly used in the development of radiopharmaceuticals and other targeted imaging and therapeutic agents. Its solubility in aqueous buffers is critical for successful bioconjugation reactions, where it is attached to biomolecules such as peptides and antibodies, as well as for subsequent in vitro and in vivo studies, which are typically conducted in physiological, aqueous environments.

Q2: What are the main challenges in dissolving NO2A-(t-Bu ester) in aqueous buffers?

The primary challenge arises from the hydrophobic nature of the tert-butyl (t-Bu) ester protecting groups. These groups decrease the overall polarity of the molecule, making it poorly soluble in water and aqueous buffers. Additionally, the stability of the t-Bu ester groups is pH-dependent, which can lead to hydrolysis and the formation of impurities if not handled correctly.

Q3: What is the impact of pH on the solubility and stability of NO2A-(t-Bu ester)?

The pH of the aqueous buffer is a critical factor. Extreme pH values, both acidic and alkaline, can lead to the hydrolysis of the tert-butyl ester groups, converting them to carboxylic acids. This deprotection is often undesirable as it can affect the subsequent chemical reactions and the overall stability of the conjugate. Therefore, maintaining a near-neutral pH is generally recommended to minimize hydrolysis.

Q4: Can I use organic solvents to help dissolve NO2A-(t-Bu ester)?

Yes, using a water-miscible organic co-solvent is a common and effective strategy. NO2A-(t-Bu ester) is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). A concentrated stock solution can be prepared in one of these solvents and then added dropwise to the aqueous buffer with vigorous stirring.

Troubleshooting Guide

Issue: The NO2A-(t-Bu ester) powder is not dissolving in my aqueous buffer.

  • Initial Steps:

    • Verify Buffer pH: Ensure your buffer pH is within the recommended range of 6.5-7.5 to minimize the risk of hydrolysis.

    • Gentle Warming: Try gently warming the solution to 30-40°C. Avoid excessive heat, as it can accelerate hydrolysis.

    • Sonication: Use a bath sonicator for short periods (5-10 minutes) to aid dissolution.

  • Advanced Troubleshooting:

    • Use of a Co-solvent: Prepare a concentrated stock solution of NO2A-(t-Bu ester) in a minimal amount of a water-miscible organic solvent like DMSO or DMF. Then, add the stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously. Ensure the final concentration of the organic solvent in your aqueous buffer is low enough not to interfere with your downstream applications.

    • Buffer Composition: If your buffer contains high concentrations of salts, this may decrease the solubility of the non-polar NO2A-(t-Bu ester). Consider using a buffer with a lower ionic strength.

Issue: I observe a precipitate after adding the NO2A-(t-Bu ester) stock solution to my buffer.

  • Possible Causes:

    • The concentration of NO2A-(t-Bu ester) exceeds its solubility limit in the final buffer composition.

    • The organic co-solvent is immiscible with the aqueous buffer at the concentration used.

    • Interaction with buffer components leading to precipitation.

  • Solutions:

    • Lower the Concentration: Try preparing a more dilute final solution.

    • Reduce Co-solvent Percentage: Minimize the volume of the organic stock solution added to the aqueous buffer. A final co-solvent concentration of <5% (v/v) is generally recommended.

    • Change the Co-solvent: If using DMSO, consider trying DMF or vice versa.

    • Buffer Screening: Test the solubility in a small aliquot of different buffers (e.g., PBS, TRIS, HEPES) to identify the most suitable one for your desired concentration.

Issue: I am concerned about the stability of the t-Bu ester groups in my prepared solution.

  • Best Practices for Maintaining Stability:

    • pH Control: Maintain a near-neutral pH (6.5-7.5) of your buffer.

    • Temperature: Prepare solutions fresh and store them at 2-8°C for short-term use. For long-term storage, consider storing as a stock solution in an anhydrous organic solvent at -20°C or -80°C.

    • Avoid Contaminants: Ensure your buffer is free from any acidic or basic contaminants that could alter the pH.

Data Presentation

Table 1: Recommended Buffers for Experiments with NO2A-(t-Bu ester)

BufferpKa at 25°CBuffering RangeNotes
PBS (Phosphate-Buffered Saline) 7.26.5 - 7.5Commonly used for biological applications. Be aware of potential interactions of phosphate with certain metal ions.
TRIS (Tris(hydroxymethyl)aminomethane) 8.17.1 - 9.1A common buffer in molecular biology. Its pH is temperature-dependent.
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) 7.56.8 - 8.2Often used in cell culture media. Less interaction with metal ions compared to phosphate buffers.
Acetate Buffer 4.763.8 - 5.8Generally not recommended due to its acidic nature which can promote hydrolysis of the t-Bu esters.

Table 2: Common Co-solvents for Dissolving NO2A-(t-Bu ester)

Co-solventPropertiesRecommended Final Concentration
DMSO (Dimethyl sulfoxide) Aprotic, water-miscible< 5% (v/v)
DMF (Dimethylformamide) Aprotic, water-miscible< 5% (v/v)
Ethanol Protic, water-miscible< 10% (v/v)

Experimental Protocols

Protocol 1: Preparation of a NO2A-(t-Bu ester) Solution in Aqueous Buffer

  • Materials:

    • NO2A-(t-Bu ester) powder

    • Anhydrous DMSO or DMF

    • Aqueous buffer of choice (e.g., PBS, pH 7.4)

    • Vortex mixer

    • Microcentrifuge tubes

  • Procedure:

    • Weigh the required amount of NO2A-(t-Bu ester) in a clean, dry microcentrifuge tube.

    • Add a minimal volume of anhydrous DMSO or DMF to the tube to create a concentrated stock solution (e.g., 10-50 mg/mL).

    • Vortex the tube until the powder is completely dissolved. Gentle warming (to 30-40°C) or brief sonication can be used if necessary.

    • While vigorously vortexing the desired volume of your aqueous buffer, add the stock solution dropwise to achieve the final desired concentration.

    • Continue to vortex for another 1-2 minutes to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation. If the solution is not clear, consider the troubleshooting steps outlined above.

    • Use the freshly prepared solution immediately for your experiment.

Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_dilution Aqueous Dilution weigh Weigh NO2A-(t-Bu ester) dissolve Dissolve in minimal organic co-solvent (e.g., DMSO) weigh->dissolve vortex Vortex to create stock solution dissolve->vortex add_to_buffer Add stock solution dropwise to vigorously stirring aqueous buffer vortex->add_to_buffer Dropwise Addition final_vortex Vortex for 1-2 minutes add_to_buffer->final_vortex inspect Inspect for clarity final_vortex->inspect use_solution Use in Experiment inspect->use_solution Clear Solution troubleshoot Troubleshoot inspect->troubleshoot Precipitate Observed

Caption: Experimental workflow for preparing an aqueous solution of NO2A-(t-Bu ester).

ph_stability cluster_conditions pH Conditions cluster_outcomes Outcomes compound NO2A-(t-Bu ester) in Aqueous Buffer acidic Acidic pH (< 6.0) compound->acidic Leads to neutral Neutral pH (6.5 - 7.5) compound->neutral Maintains alkaline Alkaline pH (> 8.0) compound->alkaline Leads to hydrolysis t-Bu Ester Hydrolysis (Deprotection) acidic->hydrolysis stable Stable Compound neutral->stable hydrolysis2 t-Bu Ester Hydrolysis (Deprotection) alkaline->hydrolysis2

Caption: The impact of pH on the stability of NO2A-(t-Bu ester) in aqueous buffers.

Technical Support Center: Purification of NO2A-(t-Bu ester) Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of peptides labeled with NO2A-(t-Bu ester). It offers troubleshooting advice and frequently asked questions to address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying NO2A-(t-Bu ester) labeled peptides?

A1: The most common and effective method for purifying NO2A-(t-Bu ester) labeled peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target peptide from impurities based on its hydrophobicity. A C18 column is typically used with a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.

Q2: How does the NO2A-(t-Bu ester) moiety affect the purification process?

A2: The NO2A-(t-Bu ester) group significantly increases the hydrophobicity of the peptide due to the presence of the macrocyclic structure and the tert-butyl ester protecting groups. This increased hydrophobicity will result in a longer retention time on a C18 RP-HPLC column compared to the unlabeled peptide. The bulky nature of the chelator can also influence peptide folding and potentially lead to aggregation.

Q3: What are the common impurities I should expect in my crude peptide mixture?

A3: After solid-phase peptide synthesis (SPPS) and cleavage from the resin, your crude product may contain several types of impurities. These include truncated peptides (shorter than the target sequence), deletion peptides (missing an amino acid), and peptides with incomplete deprotection of side-chain protecting groups. Additionally, by-products from the cleavage process, such as scavengers and their adducts, will be present.

Q4: Is it necessary to remove the t-Bu esters from the NO2A moiety before purification?

A4: It is generally recommended to purify the peptide with the t-Bu esters intact. These protecting groups increase the hydrophobicity of the peptide, which can improve its retention and separation on RP-HPLC. The cleavage of the t-Bu esters is typically performed after purification, just before the final application of the peptide, such as radiolabeling.

Q5: Can I use mass spectrometry to analyze my NO2A-(t-Bu ester) labeled peptide?

A5: Yes, mass spectrometry is an essential tool for characterizing your purified peptide. Electrospray ionization (ESI) mass spectrometry is commonly used to confirm the molecular weight of the final product and to identify impurities in different HPLC fractions.

Troubleshooting Guide

Problem 1: My peptide has poor solubility in the HPLC mobile phase.

  • Cause: The NO2A-(t-Bu ester) labeled peptide can be highly hydrophobic, leading to poor solubility in aqueous solutions.

  • Solution:

    • Dissolve the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting with the initial HPLC mobile phase.

    • Ensure the initial mobile phase has a sufficient percentage of organic solvent (e.g., acetonitrile) to maintain solubility.

    • Sonication can aid in dissolving the peptide.

Problem 2: I am seeing broad or tailing peaks in my HPLC chromatogram.

  • Cause: This can be due to several factors, including peptide aggregation, interaction with the column stationary phase, or poor sample dissolution.

  • Solution:

    • Optimize HPLC Conditions:

      • Gradient: Use a shallower gradient to improve the resolution between the main peak and closely eluting impurities.

      • Temperature: Increasing the column temperature (e.g., to 40-60 °C) can help disrupt aggregates and improve peak shape.

    • Improve Solubility: Ensure the peptide is fully dissolved before injection. Try different dissolution solvents as mentioned in Problem 1.

    • Check for Aggregation: Analyze the sample by size-exclusion chromatography (SEC) to check for the presence of aggregates.

Problem 3: The yield of my purified peptide is very low.

  • Cause: Low yield can result from incomplete coupling during synthesis, degradation during cleavage, or loss during purification.

  • Solution:

    • Synthesis Optimization: Ensure complete coupling at each step of the SPPS. Double coupling for hindered amino acids can be beneficial.

    • Cleavage: Use an appropriate cleavage cocktail with scavengers to prevent side reactions and degradation.

    • Purification: Minimize the number of purification steps. Collect and analyze all fractions from the HPLC to ensure the target peptide is not being discarded. Pool fractions with acceptable purity (>95%) for lyophilization.

Problem 4: Mass spectrometry shows a peak with a mass of +56 Da compared to my target peptide.

  • Cause: This is a common side product resulting from the t-butylation of tryptophan or other sensitive residues during the TFA-mediated cleavage step. The tert-butyl cation generated from the cleavage of the protecting groups can react with nucleophilic side chains.

  • Solution:

    • Use a cleavage cocktail containing scavengers such as triisopropylsilane (TIS) and water to quench the tert-butyl cations as they are formed.

    • Optimize the cleavage time and temperature to minimize side reactions.

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for the purification of NO2A-(t-Bu ester) labeled peptides. These values are illustrative and can vary depending on the specific peptide sequence and synthesis quality.

ParameterTypical Value/RangeNotes
Crude Peptide Purity 20-60%Highly dependent on the success of the solid-phase synthesis.
HPLC Column C18, 5-10 µm particle sizeStandard for peptide purification.
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30-60 minA shallower gradient improves resolution.
Flow Rate 1-4 mL/min (analytical/semi-prep)Adjust based on column dimensions.
Detection Wavelength 214 nm and 280 nm214 nm for the peptide backbone, 280 nm for aromatic residues.
Final Purity >95%Typically required for research and preclinical applications.
Overall Yield 10-30%Calculated from the initial resin loading to the final purified product.

Experimental Protocols

Protocol 1: Cleavage of the Peptide from the Resin and Deprotection
  • Resin Preparation: After completion of the solid-phase synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water in a ratio of 95:2.5:2.5 (v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and allow the mixture to react for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether to the filtrate to precipitate the crude peptide.

  • Washing and Drying: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether two more times. Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: RP-HPLC Purification of the Crude Peptide
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of DMSO or DMF, and then dilute with Mobile Phase A to a concentration of 1-5 mg/mL.

  • HPLC System Setup:

    • Equilibrate a C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Set the detection wavelengths to 214 nm and 280 nm.

  • Injection and Gradient Elution:

    • Inject the prepared sample onto the column.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

  • Fraction Collection: Collect fractions of 1-2 mL based on the UV absorbance peaks.

  • Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC and mass spectrometry.

  • Pooling and Lyophilization: Pool the fractions containing the desired peptide with a purity of >95%. Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification & Analysis cluster_final_product Final Product spps Solid-Phase Peptide Synthesis (SPPS) of NO2A-(t-Bu ester)-Peptide-Resin cleavage Cleavage from Resin (TFA/TIS/Water) spps->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation dissolution Dissolution of Crude Peptide (DMSO/Mobile Phase A) precipitation->dissolution Crude Peptide hplc RP-HPLC Purification (C18 Column, ACN/Water/TFA Gradient) dissolution->hplc fractionation Fraction Collection hplc->fractionation analysis Purity Analysis (Analytical HPLC & Mass Spec) fractionation->analysis pooling Pooling of Pure Fractions (>95% Purity) analysis->pooling Identify Pure Fractions lyophilization Lyophilization pooling->lyophilization final_product Purified NO2A-(t-Bu ester) Labeled Peptide lyophilization->final_product

Caption: Workflow for the purification of NO2A-(t-Bu ester) labeled peptides.

troubleshooting_logic start Start Purification check_solubility Is the peptide soluble in the mobile phase? start->check_solubility check_peak_shape Are the HPLC peaks sharp and symmetrical? check_solubility->check_peak_shape Yes solubility_solutions Troubleshoot Solubility: - Use co-solvent (DMSO/DMF) - Increase initial %B - Sonicate sample check_solubility->solubility_solutions No check_yield Is the final yield acceptable? check_peak_shape->check_yield Yes peak_shape_solutions Troubleshoot Peak Shape: - Optimize HPLC gradient - Increase column temperature - Check for aggregation (SEC) check_peak_shape->peak_shape_solutions No end Successful Purification check_yield->end Yes yield_solutions Troubleshoot Low Yield: - Optimize synthesis/cleavage - Minimize purification steps - Analyze all fractions check_yield->yield_solutions No solubility_solutions->check_solubility peak_shape_solutions->check_peak_shape yield_solutions->start

Caption: Troubleshooting logic for NO2A-(t-Bu ester) peptide purification.

Technical Support Center: Stability of NO2A-(t-Bu ester) to Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of NO2A-(t-Bu ester) under acidic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is NO2A-(t-Bu ester) and why is its stability in acid important?

A1: NO2A-(t-Bu ester), or 1,4,7-Triazacyclononane-1,4-bis(tert-butyl acetate), is a macrocyclic chelator where two of the carboxylic acid functional groups are protected as tert-butyl esters. This protection is crucial during the synthesis and modification of molecules, such as in the development of radiopharmaceuticals for PET imaging. The stability of the t-butyl ester groups to acidic conditions is a critical factor, as their premature cleavage can lead to undesired side reactions and impurities. Conversely, controlled and complete deprotection is often a necessary final step to yield the active chelating agent.

Q2: Under what conditions are the t-butyl ester groups of NO2A-(t-Bu ester) labile?

A2: The tert-butyl ester groups are generally stable under neutral and basic conditions but are susceptible to cleavage under acidic conditions.[1] This lability is the basis for their use as protecting groups, as they can be removed under specific acidic protocols. The rate of this acid-catalyzed hydrolysis is dependent on the strength of the acid, temperature, and reaction time.

Q3: What is the general mechanism for the acidic deprotection of NO2A-(t-Bu ester)?

A3: The acidic deprotection of the tert-butyl esters proceeds through an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester. This is followed by the cleavage of the alkyl-oxygen bond to form a stable tertiary carbocation (t-butyl cation) and the corresponding carboxylic acid. The t-butyl cation is then typically neutralized by eliminating a proton to form isobutylene gas or by reacting with a nucleophile present in the reaction mixture.

Troubleshooting Guide

Q1: My deprotection reaction of NO2A-(t-Bu ester) is incomplete. What are the possible causes and how can I improve the yield of the fully deprotected NO2A?

A1: Incomplete deprotection is a common issue and can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The acid may not be strong enough or used in a sufficient molar excess to drive the reaction to completion.

  • Inadequate Reaction Time: The hydrolysis of t-butyl esters, while often fast, may require longer reaction times depending on the specific substrate and conditions.

  • Low Temperature: Acid-catalyzed hydrolysis is temperature-dependent. Running the reaction at too low a temperature can significantly slow down the rate of deprotection.

  • Poor Solubility: If the NO2A-(t-Bu ester) is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.

Solutions:

  • Increase Acid Concentration/Strength: Consider using a stronger acid (e.g., trifluoroacetic acid - TFA) or increasing the concentration of the acid used (e.g., using a higher concentration of HCl in an organic solvent).

  • Extend Reaction Time: Monitor the reaction progress using techniques like TLC, HPLC, or LC-MS to determine the optimal reaction time.

  • Increase Temperature: If the reaction is sluggish at room temperature, consider moderately heating the reaction mixture. However, be cautious of potential side reactions at elevated temperatures.

  • Improve Solubility: Choose a solvent system in which the starting material is fully soluble. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.

Q2: I am observing unexpected side products during the acidic deprotection of my NO2A-(t-Bu ester) conjugate. What could these be and how can I minimize them?

A2: Side products can arise from the reactivity of the stable t-butyl cation intermediate or from the degradation of other acid-sensitive functional groups in your molecule.

  • t-Butylation of Nucleophilic Residues: The highly reactive t-butyl cation generated during deprotection can alkylate nucleophilic functional groups on your target molecule or in the reaction mixture. Aromatic rings, thiols, and some amines are particularly susceptible to this side reaction.

  • Cleavage of Other Acid-Labile Protecting Groups: If your molecule contains other acid-sensitive protecting groups (e.g., Boc, Trityl), they may also be cleaved under the deprotection conditions, leading to a mixture of products.

  • Degradation of the Macrocyclic Ring: While the 1,4,7-triazacyclononane backbone is generally robust, prolonged exposure to very harsh acidic conditions and high temperatures could potentially lead to degradation.

Solutions:

  • Use a Scavenger: To prevent unwanted t-butylation, add a scavenger such as triethylsilane (TES) or anisole to the reaction mixture. These molecules will react with the t-butyl cation, preventing it from reacting with your desired product.

  • Optimize Acid Selectivity: If you have multiple acid-labile groups, carefully select the acidic reagent and conditions to achieve selective deprotection. For instance, milder acids or controlled reaction times and temperatures might allow for the removal of the t-butyl ester while leaving other groups intact.

  • Use Milder Conditions: Employ the mildest possible acidic conditions that still afford complete deprotection of the t-butyl esters. This will minimize the risk of degrading the macrocyclic backbone or other sensitive parts of your molecule.

Quantitative Data

ReagentSolventTemperature (°C)Typical Reaction TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1 - 4 hoursA common and effective method. A scavenger is often recommended.
Hydrochloric Acid (HCl)Dioxane, Diethyl Ether, or Acetic AcidRoom Temperature2 - 12 hoursAnhydrous conditions are often preferred.
Formic AcidNeatRoom Temperature to 50°C1 - 24 hoursA milder alternative to TFA or HCl.
Sulfuric Acid (H₂SO₄)Protic Solvents (e.g., water, acetic acid)Room Temperature to elevatedVariableStrong acid, requires careful control.
Phosphoric Acid (H₃PO₄)Aqueous or Protic SolventsRoom Temperature to elevatedVariableConsidered a milder and environmentally benign option.

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated Deprotection of NO2A-(t-Bu ester)

This protocol describes a standard method for the removal of tert-butyl ester protecting groups using trifluoroacetic acid.

  • Dissolution: Dissolve the NO2A-(t-Bu ester) conjugate in dichloromethane (DCM) at a concentration of approximately 10-20 mg/mL in a round-bottom flask equipped with a stir bar.

  • Addition of Scavenger (Optional but Recommended): Add a scavenger, such as triethylsilane (TES) or anisole (5-10 equivalents relative to the substrate), to the solution.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the reaction mixture. A common ratio is 1:1 (v/v) of DCM to TFA.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Co-evaporate with a solvent like toluene or DCM several times to ensure complete removal of residual TFA.

    • The crude deprotected product can then be purified by a suitable method, such as preparative HPLC or crystallization.

Protocol 2: Monitoring Deprotection using HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the progress of the deprotection reaction.

  • Method Development: Develop an HPLC method that can effectively separate the starting material (NO2A-(t-Bu ester)), any partially deprotected intermediates, and the final fully deprotected product (NO2A). A reverse-phase C18 column with a gradient of water and acetonitrile containing a small amount of an ion-pairing agent like TFA (0.1%) is a good starting point.

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the acid by diluting the aliquot in a large volume of a neutral buffer or water/acetonitrile mixture.

  • Analysis: Inject the quenched sample onto the HPLC system.

  • Interpretation: The disappearance of the peak corresponding to the starting material and the appearance and growth of the peak corresponding to the final product will indicate the progress of the reaction. The presence of intermediate peaks can provide insight into the reaction mechanism and help in optimizing the reaction time.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Dissolve NO2A-(t-Bu ester) in DCM add_scavenger Add Scavenger (e.g., TES, Anisole) start->add_scavenger Optional add_acid Add Acid (e.g., TFA) add_scavenger->add_acid react Stir at Room Temperature add_acid->react monitor Monitor by TLC/HPLC/LC-MS react->monitor monitor->react Incomplete concentrate Concentrate in vacuo monitor->concentrate Complete purify Purify Product (e.g., HPLC) concentrate->purify

Caption: Experimental workflow for the acidic deprotection of NO2A-(t-Bu ester).

Troubleshooting_Logic cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_products Troubleshooting Side Products start Deprotection Issue incomplete Incomplete Reaction? start->incomplete side_products Side Products Observed? start->side_products inc_acid Increase Acid Conc./Strength incomplete->inc_acid Yes inc_time Extend Reaction Time incomplete->inc_time Yes inc_temp Increase Temperature incomplete->inc_temp Yes add_scavenger Add Scavenger side_products->add_scavenger Yes opt_selectivity Optimize Selectivity side_products->opt_selectivity Yes mild_cond Use Milder Conditions side_products->mild_cond Yes

Caption: A logical diagram for troubleshooting common issues during deprotection.

References

Validation & Comparative

A Comparative Guide to Copper-64 Chelation: DOTA vs. Triazacyclononane-based Chelators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chelator is paramount for the successful development of copper-64 (⁶⁴Cu) based radiopharmaceuticals. This guide provides an objective comparison between the widely used 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and the increasingly popular triazacyclononane-based chelators, such as 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and its derivatives. This comparison is supported by experimental data on radiolabeling efficiency, complex stability, and in vivo performance.

The versatile decay properties of ⁶⁴Cu (t½ = 12.7 h, β⁺ = 17.8%, β⁻ = 38.5%) make it an ideal radionuclide for both positron emission tomography (PET) imaging and targeted radiotherapy.[1][2] However, the in vivo fate of the ⁶⁴Cu ion is critically dependent on the kinetic inertness and thermodynamic stability of the complex formed with its chelator.[1] An inadequate chelator can lead to the release of ⁶⁴Cu, resulting in nonspecific accumulation in tissues like the liver and kidneys, thereby compromising image quality and therapeutic efficacy.[3]

Radiolabeling Performance: A Tale of Two Rings

The fundamental difference in the macrocyclic structure of DOTA (a 12-membered ring) and triazacyclononane-based chelators like NOTA (a 9-membered ring) significantly influences their coordination chemistry with copper-64.

G cluster_0 DOTA Chelation cluster_1 Triazacyclononane Chelation DOTA DOTA Cu64_1 ⁶⁴Cu²⁺ Heat Heat (37-95°C) Cu64_DOTA ⁶⁴Cu-DOTA Complex NOTA NOTA/NODAGA Cu64_2 ⁶⁴Cu²⁺ RT Room Temp. Cu64_NOTA ⁶⁴Cu-NOTA/NODAGA Complex

Generally, DOTA requires elevated temperatures for efficient ⁶⁴Cu labeling, while triazacyclononane-based chelators like NOTA and NODAGA can achieve high radiochemical yields at room temperature.[4][5][6] This is a significant advantage as it simplifies the radiolabeling process and is particularly beneficial for temperature-sensitive biomolecules.

Quantitative Comparison of Radiolabeling Parameters
Chelator TypeConjugateRadiolabeling ConditionsRadiochemical Yield (%)Specific Activity (MBq/µg)Reference
DOTA DOTA-F5660°C, 30 min, pH 5.5>980.25 (for 1 µg peptide)[7]
DOTA DOTA-1Room Temp, 1 h, pH 7-8>9917.76[4]
DOTA DOTA-Trastuzumab37°C, 60 min~94 (before EDTA challenge)Not specified[5]
DOTA DOTA-TrastuzumabRoom Temp, 30 minHigh0.30 - 0.33[1]
Triazacyclononane NODAGA-mAb725°C, 1 h59-71Not specified[8]
Triazacyclononane NOTA-RituximabDilute conditions95Not specified[6]
Triazacyclononane NODAGA-TrastuzumabMild conditionsExcellentNot specified[5]

In Vitro and In Vivo Stability: The Deciding Factor

While high radiolabeling efficiency is crucial, the stability of the resulting ⁶⁴Cu-complex is paramount for its in vivo performance. Studies have consistently shown that ⁶⁴Cu-DOTA complexes are prone to demetallation in vivo, leading to increased radioactivity in the liver due to the transchelation of ⁶⁴Cu to endogenous proteins.[4] In contrast, triazacyclononane-based chelators generally form more kinetically inert complexes with ⁶⁴Cu, resulting in improved in vivo stability and lower liver uptake.[8][9][10]

G cluster_0 In Vivo Fate of ⁶⁴Cu-DOTA cluster_1 In Vivo Fate of ⁶⁴Cu-NOTA/NODAGA Cu64_DOTA ⁶⁴Cu-DOTA (Injected) Target Target Tissue (e.g., Tumor) Liver_DOTA Liver Free_Cu64_DOTA Free ⁶⁴Cu²⁺ Proteins_DOTA Liver Proteins Cu64_NOTA ⁶⁴Cu-NOTA/NODAGA (Injected) Target_NOTA Target Tissue (e.g., Tumor) Excretion Renal/Hepatic Excretion

Comparative Stability Data
ChelatorSystemIncubation TimeStability (% Intact Complex)Key FindingReference
DOTA Mouse Serum24 h~94Slight release of ⁶⁴Cu[5]
DOTA EDTA Challenge1 h86-88Significant transchelation[5]
DOTA Rat Serum48 h93.9Stable in serum[11][12]
Triazacyclononane (NODAGA) Mouse Serum24 h>98Highly stable[5]
Triazacyclononane (NODAGA) EDTA Challenge24 h>99Remarkable kinetic inertness[5]
Triazacyclononane (NOTA) Rat Serum48 h97.9Highly stable in serum[11][12]
In Vivo Biodistribution Highlights

A comparative biodistribution study in a prostate cancer model revealed significantly lower liver uptake for a ⁶⁴Cu-labeled NOTA derivative compared to its DOTA counterpart at 48 hours post-injection (5.74 ± 1.83 %ID/g vs. 13.34 ± 0.55 %ID/g, respectively).[10] This was accompanied by a higher tumor uptake for the ⁶⁴Cu-NOTA conjugate (28.84 ± 13.04 %ID/g vs. 8.62 ± 0.44 %ID/g).[10] These findings underscore the superior in vivo performance of the triazacyclononane-based chelator in this model.

Experimental Protocols

General ⁶⁴Cu Radiolabeling Protocol for DOTA-conjugates
  • Preparation: A solution of the DOTA-conjugated peptide or antibody (typically 1-20 µg) is prepared in a suitable buffer, such as 0.1 M sodium acetate or ammonium acetate, with a pH adjusted to 5.5-8.5.[4][7]

  • Incubation: ⁶⁴CuCl₂ is added to the conjugate solution. The reaction mixture is then incubated at a temperature ranging from room temperature to 95°C for 30 minutes to 1 hour.[4][7]

  • Quenching and Purification: The reaction is quenched by the addition of an excess of a strong chelator like EDTA to scavenge any free ⁶⁴Cu²⁺.[4][7] The radiolabeled product is then purified, typically using a C18 Sep-Pak cartridge.[7]

  • Quality Control: The radiochemical purity and yield are determined by radio-HPLC.[7]

G A DOTA-conjugate + ⁶⁴CuCl₂ in buffer (pH 5.5-8.5) B Incubate (Room Temp to 95°C, 30-60 min) A->B C Quench with EDTA B->C D Purify (e.g., C18 Sep-Pak) C->D E Quality Control (radio-HPLC) D->E F ⁶⁴Cu-DOTA-conjugate E->F

General ⁶⁴Cu Radiolabeling Protocol for Triazacyclononane-based Chelator-conjugates

The protocol is similar to that of DOTA, with the key difference being the milder reaction conditions.

  • Preparation: A solution of the NOTA or NODAGA-conjugated biomolecule is prepared in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 6-8.5).

  • Incubation: ⁶⁴CuCl₂ is added, and the mixture is incubated at room temperature for 15 minutes to 1 hour.[1][8]

  • Quenching and Purification: The reaction is typically quenched with EDTA, and the product is purified using methods like C18 solid-phase extraction.

  • Quality Control: Radiochemical purity is assessed by radio-TLC or radio-HPLC.

Conclusion

The choice between DOTA and triazacyclononane-based chelators for ⁶⁴Cu chelation involves a trade-off between established use and superior performance. While DOTA is a well-established and widely used chelator, the experimental evidence strongly suggests that triazacyclononane-based chelators like NOTA and NODAGA offer significant advantages for ⁶⁴Cu chelation. These benefits include milder radiolabeling conditions, which are crucial for preserving the integrity of sensitive biomolecules, and superior in vivo stability, leading to lower non-target organ uptake and potentially improved imaging contrast and therapeutic indices. For the development of novel ⁶⁴Cu-based radiopharmaceuticals, triazacyclononane-based chelators represent a more favorable platform.

References

A Comparative Guide to NOTA and DOTA Chelators for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate bifunctional chelator is a critical decision in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. The chelator's properties directly influence radiolabeling efficiency, in vivo stability, and the overall pharmacokinetic profile of the imaging agent. Among the most widely used macrocyclic chelators are DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). This guide provides an objective, data-driven comparison of NOTA and DOTA to inform the selection process for specific research and drug development applications.

Structural and Coordination Differences

The fundamental difference between NOTA and DOTA lies in their macrocyclic ring structure. NOTA is based on a 9-membered triazacyclononane (TACN) ring, while DOTA is based on a larger 12-membered tetraazacyclododecane (cyclen) ring. This structural variance dictates the coordination chemistry and affinity for different radiometals. NOTA, being a hexadentate chelator, provides a well-organized cavity that is particularly suitable for smaller metal ions like Gallium-68 (⁶⁸Ga). DOTA, an octadentate chelator, forms a more flexible coordination cage that can accommodate a wider range of radiometals, including larger ions.

G cluster_NOTA NOTA Chelator cluster_DOTA DOTA Chelator NOTA_structure 9-membered TACN backbone Hexadentate (6 coordinating atoms) Smaller, pre-organized cavity Ga_ion Ga³⁺ NOTA_structure->Ga_ion Forms stable complex DOTA_structure 12-membered Cyclen backbone Octadentate (8 coordinating atoms) Larger, more flexible cavity Metal_ions Ga³⁺, Cu²⁺, Lu³⁺, Y³⁺ DOTA_structure->Metal_ions Versatile for various metals

Caption: Structural comparison of NOTA and DOTA chelators.

Performance Comparison: Radiolabeling and In Vivo Stability

The choice between NOTA and DOTA significantly impacts radiolabeling conditions and the in vivo performance of the resulting radiopharmaceutical. NOTA generally offers milder and more efficient labeling conditions for ⁶⁸Ga, while the stability of the final complex, particularly with ⁶⁴Cu, can differ substantially.

Radiolabeling Conditions

One of the most significant practical advantages of NOTA is its ability to rapidly chelate ⁶⁸Ga at room temperature.[1][2] DOTA, conversely, often requires heating to achieve high radiochemical purity, which can be detrimental to heat-sensitive targeting vectors like antibodies or peptides.[1][3]

Table 1: Comparative Radiolabeling Conditions for ⁶⁸Ga

ParameterNOTA-conjugatesDOTA-conjugatesReferences
Temperature Room Temperature (21-25°C)60-95°C[1][3][4]
Time ~5 minutes~15 minutes[1]
pH ~4.0~3.0-4.0[4][5]
Radiochemical Purity >98%>95-98%[1]
In Vitro and In Vivo Stability

The stability of the radiometal-chelator complex is paramount to prevent the release of free radiometal in vivo, which can lead to non-specific uptake in organs like the liver and bone, resulting in poor image quality and unnecessary radiation dose. For ⁶⁴Cu-based agents, NOTA has demonstrated superior complex stability compared to DOTA.[6][7] This often translates to significantly lower liver uptake for ⁶⁴Cu-NOTA tracers.[7][8][9]

Table 2: Comparative Performance of ⁶⁴Cu-labeled PSMA-targeting agents

Parameter⁶⁴Cu-NOTA-PSMA⁶⁴Cu-DOTA-PSMAReferences
Binding Affinity (Ki, nM) 2.17 ± 0.256.75 ± 0.42[7][10]
Tumor Uptake (1h p.i., %ID/g) HigherLower[7][11]
Liver Uptake (1h p.i., %ID/g) Significantly LowerSignificantly Higher[8][9][11]
In Vitro Serum Stability >97%>97%[7][10]
Tumor Retention (24h p.i.) LowerHigher[8][9]

Data synthesized from studies on PSMA-targeting dipeptides and PSMA-3Q.

Experimental Protocols

This section provides a generalized methodology for the key steps involved in preparing and evaluating NOTA- and DOTA-conjugated radiopharmaceuticals.

Conjugation of Chelator to Targeting Molecule

The first step involves covalently linking the chelator (e.g., as an NHS-ester or isothiocyanate derivative) to a functional group (e.g., a primary amine) on the targeting molecule (e.g., peptide, antibody, or small molecule).

G cluster_workflow General Experimental Workflow start Targeting Molecule (Peptide, Antibody, etc.) conjugation Conjugation Reaction (e.g., pH 8.5-9.0, RT or 4°C) start->conjugation chelator Bifunctional Chelator (e.g., NOTA-NHS, DOTA-NCS) chelator->conjugation purification1 Purification (e.g., HPLC, SEC) conjugation->purification1 radiolabeling Radiolabeling with PET Isotope (e.g., ⁶⁸Ga, ⁶⁴Cu) purification1->radiolabeling purification2 Final Purification / Formulation (e.g., C18 Cartridge, Sterile Filtration) radiolabeling->purification2 qc Quality Control (Radio-TLC/HPLC, Stability) purification2->qc invitro In Vitro Studies (Binding, Cell Uptake) qc->invitro Pass invivo In Vivo Studies (PET/CT Imaging, Biodistribution) qc->invivo Pass

Caption: Workflow for radiopharmaceutical development.

Methodology:

  • Dissolution: Dissolve the targeting molecule in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

  • Chelator Addition: Add the bifunctional chelator (e.g., p-SCN-Bn-NOTA or p-SCN-Bn-DOTA) to the solution, typically at a molar excess.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 1-18 hours).

  • Purification: Purify the resulting conjugate using methods such as High-Performance Liquid Chromatography (HPLC) or Size Exclusion Chromatography (SEC) to remove unconjugated chelator and other impurities.

  • Characterization: Confirm the identity and purity of the conjugate, for instance, by mass spectrometry.

Radiolabeling Protocol (Example with ⁶⁸Ga)

Reagents & Equipment:

  • ⁶⁸Ge/⁶⁸Ga generator or cyclotron-produced ⁶⁸GaCl₃.

  • Conjugated precursor (NOTA- or DOTA-peptide).

  • Sodium acetate or HEPES buffer.

  • Heating block (for DOTA).

  • Radio-TLC or Radio-HPLC system for quality control.

NOTA-conjugate Labeling:

  • Elute ⁶⁸GaCl₃ from the generator.

  • In a reaction vial, add the NOTA-conjugated peptide (e.g., 5-20 nmol).[4]

  • Add buffer to adjust the pH to approximately 4.0.[1]

  • Add the ⁶⁸Ga eluate to the vial.

  • Incubate at room temperature for 5 minutes.[1]

  • Perform quality control to determine radiochemical purity.

DOTA-conjugate Labeling:

  • Elute ⁶⁸GaCl₃ from the generator.

  • In a reaction vial, add the DOTA-conjugated peptide (e.g., 10-35 nmol).[4]

  • Add buffer to adjust the pH to between 3.0 and 4.0.[4]

  • Add the ⁶⁸Ga eluate to the vial.

  • Heat the reaction mixture at 85-95°C for 15 minutes.[3][4]

  • Perform quality control to determine radiochemical purity.

In Vivo PET Imaging and Biodistribution

Methodology:

  • Animal Model: Utilize appropriate tumor-xenograft models (e.g., mice bearing tumors expressing the target of interest).

  • Injection: Administer a defined activity of the purified radiopharmaceutical to each animal via tail vein injection.

  • PET/CT Imaging: Perform dynamic or static PET/CT scans at various time points post-injection (e.g., 1, 4, 24 hours).

  • Biodistribution: Following the final imaging session, euthanize the animals. Dissect key organs and tumors, weigh them, and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the tissue uptake as a percentage of the injected dose per gram of tissue (%ID/g).

Decision Guide: Choosing Between NOTA and DOTA

The optimal chelator depends on the specific radiometal, the nature of the targeting molecule, and the desired imaging characteristics.

G start Start: Select Chelator radiometal What is the Radiometal? start->radiometal biomolecule Is the targeting biomolecule heat-sensitive? radiometal->biomolecule ⁶⁸Ga stability Is high in vivo stability (e.g., for ⁶⁴Cu) critical to reduce liver uptake? radiometal->stability ⁶⁴Cu use_dota Consider DOTA radiometal->use_dota Other (¹⁷⁷Lu, ⁸⁹Zr, etc.) use_nota Consider NOTA biomolecule->use_nota Yes biomolecule->use_dota No stability->use_nota Yes stability->use_dota No theranostics Is a theranostic approach with β⁻ emitters (¹⁷⁷Lu) planned? theranostics->use_dota Yes use_dota->theranostics

Caption: Decision factors for selecting NOTA vs. DOTA.

Choose NOTA when:

  • The radiometal is Gallium-68 .

  • The targeting molecule is heat-sensitive , and room-temperature labeling is required.[1]

  • The radiometal is Copper-64 , and minimizing non-specific liver uptake is a primary goal.[7][8]

Choose DOTA when:

  • A versatile platform for multiple radiometals (e.g., ⁶⁸Ga, ⁶⁴Cu, ¹⁷⁷Lu, ⁸⁹Y) is needed.

  • A theranostic approach is planned, as DOTA is the standard for therapeutic radionuclides like ¹⁷⁷Lu.[1][2]

  • The targeting molecule is robust and can withstand heating during labeling.

  • Slightly higher tumor retention at later time points with ⁶⁴Cu is desired, and higher liver uptake is acceptable.[8][9]

References

A Comparative Guide to the In Vivo Stability of ⁶⁴Cu-NOTA and ⁶⁴Cu-DOTA Chelates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chelator is a critical determinant of the in vivo performance of copper-64 (⁶⁴Cu) based radiopharmaceuticals. This guide provides a comprehensive comparison of the in vivo stability of two commonly employed chelators, NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), when complexed with ⁶⁴Cu. The following sections present a synthesis of experimental data, detailed methodologies, and a visual representation of the evaluation workflow to aid in the informed selection of a chelator for novel radiopharmaceutical development.

Key Performance Indicators: In Vivo Stability

The in vivo stability of a ⁶⁴Cu-chelate complex is paramount to ensure accurate targeting and imaging while minimizing off-target radiation dose. A key indicator of instability is the dissociation of the ⁶⁴Cu ion from the chelator, which can lead to its transchelation to endogenous proteins, primarily in the liver.[1] This phenomenon results in high background signal in the liver, potentially obscuring the detection of nearby lesions.

Comparative studies have consistently demonstrated that ⁶⁴Cu-NOTA complexes exhibit superior in vivo kinetic stability compared to their ⁶⁴Cu-DOTA counterparts.[2][3] This enhanced stability of ⁶⁴Cu-NOTA leads to minimal dissociation of the ⁶⁴Cu radionuclide and consequently, reduced accumulation in the liver.[1][2][3] In contrast, while ⁶⁴Cu-DOTA complexes can exhibit higher uptake in target tissues in some instances, this is often accompanied by a significant increase in liver uptake.[2][3] However, some studies have reported that ⁶⁴Cu-DOTA can show better tumor retention at later time points, such as 24 hours post-injection.[2][4]

Quantitative Data Summary

The following table summarizes biodistribution data from preclinical studies comparing ⁶⁴Cu-NOTA and ⁶⁴Cu-DOTA conjugated to the same targeting moiety. The data is presented as the percentage of injected dose per gram of tissue (%ID/g) and highlights the key differences in organ uptake, particularly in the liver.

Targeting MoietyChelatorOrgan1-hour post-injection (%ID/g)24-hours post-injection (%ID/g)Reference
PSMA-3Q ⁶⁴Cu-NOTALiverSignificantly lower than DOTA Not Reported[2][3]
⁶⁴Cu-DOTALiverHigher than NOTANot Reported[2][3]
⁶⁴Cu-NOTATumor (22Rv1)Similar to DOTALower than DOTA[3][4]
⁶⁴Cu-DOTATumor (22Rv1)Similar to NOTASignificantly higher than NOTA [3][4]
cudotadipep/cunotadipep ⁶⁴Cu-NOTALiverLower than DOTA Not Reported[1][5]
⁶⁴Cu-DOTALiverHigher than NOTANot Reported[1][5]
⁶⁴Cu-NOTATumor (PC3-PIP)Higher than DOTA Not Reported[1][5]
⁶⁴Cu-DOTATumor (PC3-PIP)Lower than NOTANot Reported[1][5]
C-NOTA/C-DOTA ⁶⁴Cu-C-NOTALiverLower uptake3% retention of 1h uptake[6]
⁶⁴Cu-C-DOTALiverHigher uptake78% retention of 1h uptake [6]

Experimental Protocols

The in vivo stability of ⁶⁴Cu-NOTA and ⁶⁴Cu-DOTA complexes is typically assessed through a series of preclinical experiments. The methodologies outlined below are representative of those found in the cited literature.

Radiolabeling and Quality Control
  • Radiolabeling: The NOTA or DOTA chelator, conjugated to a targeting molecule, is incubated with ⁶⁴CuCl₂ in a suitable buffer (e.g., sodium acetate or ammonium acetate) at an optimized pH and temperature. Reaction times and temperatures can vary depending on the specific chelator, with DOTA often requiring harsher conditions (e.g., heating at 90°C) for efficient labeling compared to NOTA, which can often be labeled at room temperature.[6][7]

  • Quality Control: The radiochemical purity of the resulting ⁶⁴Cu-complex is determined using techniques such as high-performance liquid chromatography (HPLC) and radio-thin-layer chromatography (radio-TLC).[2][3]

In Vitro Serum Stability

To assess the stability of the radiolabeled complex in a biological environment, it is incubated in human or mouse serum at 37°C for various time points (e.g., 1, 4, 24 hours).[1][5] Aliquots are taken at each time point, and the percentage of the intact radiolabeled complex is analyzed by radio-HPLC or radio-TLC. Both ⁶⁴Cu-NOTA and ⁶⁴Cu-DOTA conjugates generally exhibit high stability in serum in vitro, often exceeding 97%.[1][5]

In Vivo Biodistribution Studies
  • Animal Models: Typically, tumor-bearing mice (e.g., xenograft models with human cancer cell lines) are used.[1][3]

  • Administration: A known amount of the ⁶⁴Cu-labeled compound is administered intravenously (i.v.) into the tail vein of the mice.

  • Tissue Harvesting: At predefined time points (e.g., 1, 4, 24, 48 hours) post-injection, the mice are euthanized, and various organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor) are harvested and weighed.

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

  • Data Analysis: The uptake of the radiotracer in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for a quantitative comparison of the biodistribution profiles of the ⁶⁴Cu-NOTA and ⁶⁴Cu-DOTA complexes.

PET/CT Imaging

Micro-positron emission tomography (PET) combined with computed tomography (CT) imaging in tumor-bearing mice provides a non-invasive visualization of the biodistribution and tumor-targeting efficacy of the radiotracers over time.[1][3] This allows for a dynamic assessment of tumor uptake and clearance from non-target organs.

Experimental Workflow Diagram

The following diagram illustrates the typical experimental workflow for comparing the in vivo stability of ⁶⁴Cu-NOTA and ⁶⁴Cu-DOTA complexes.

InVivo_Stability_Comparison cluster_synthesis Radiotracer Synthesis & QC cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison NOTA_conjugate Targeting Molecule-NOTA Radiolabeling_NOTA Radiolabeling (⁶⁴Cu-NOTA) NOTA_conjugate->Radiolabeling_NOTA DOTA_conjugate Targeting Molecule-DOTA Radiolabeling_DOTA Radiolabeling (⁶⁴Cu-DOTA) DOTA_conjugate->Radiolabeling_DOTA Cu64 ⁶⁴CuCl₂ Cu64->Radiolabeling_NOTA Cu64->Radiolabeling_DOTA QC_NOTA Quality Control (HPLC/TLC) Radiolabeling_NOTA->QC_NOTA QC_DOTA Quality Control (HPLC/TLC) Radiolabeling_DOTA->QC_DOTA Serum_Stability_NOTA Serum Stability Assay (⁶⁴Cu-NOTA) QC_NOTA->Serum_Stability_NOTA Injection_NOTA IV Injection (⁶⁴Cu-NOTA) QC_NOTA->Injection_NOTA Serum_Stability_DOTA Serum Stability Assay (⁶⁴Cu-DOTA) QC_DOTA->Serum_Stability_DOTA Injection_DOTA IV Injection (⁶⁴Cu-DOTA) QC_DOTA->Injection_DOTA Animal_Model Tumor-Bearing Mice Animal_Model->Injection_NOTA Animal_Model->Injection_DOTA Biodistribution_NOTA Biodistribution Study (%ID/g) Injection_NOTA->Biodistribution_NOTA PET_CT_NOTA MicroPET/CT Imaging Injection_NOTA->PET_CT_NOTA Biodistribution_DOTA Biodistribution Study (%ID/g) Injection_DOTA->Biodistribution_DOTA PET_CT_DOTA MicroPET/CT Imaging Injection_DOTA->PET_CT_DOTA Data_Analysis Comparative Analysis: - Liver Uptake - Tumor Retention - Tumor-to-Background Ratios Biodistribution_NOTA->Data_Analysis Biodistribution_DOTA->Data_Analysis PET_CT_NOTA->Data_Analysis PET_CT_DOTA->Data_Analysis

References

A Comparative Guide to NO2A-(t-Bu ester) and Other Bifunctional Chelators for Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of radiopharmaceutical development, the choice of a bifunctional chelator is paramount to the successful in vivo targeting and imaging or therapy of diseases. The chelator's role in securely binding the radiometal while being attached to a biological targeting vector directly impacts the stability, pharmacokinetics, and overall performance of the radiopharmaceutical. This guide provides an objective comparison of NO2A-(t-Bu ester), a NOTA-based chelator, with other commonly used bifunctional chelators such as DOTA and its derivatives. The comparison is supported by experimental data from peer-reviewed literature, focusing on key performance indicators for Gallium-68, Copper-64, and Lutetium-177.

Introduction to Bifunctional Chelators

Bifunctional chelators are molecules with two distinct functionalities: a strong metal-chelating unit and a reactive functional group for covalent attachment to a biomolecule (e.g., peptide, antibody, or small molecule). The stability of the metal-chelator complex is crucial to prevent the release of the radiometal in vivo, which can lead to off-target radiation exposure and poor imaging quality or therapeutic efficacy.

NO2A-(t-Bu ester) , or 1,4,7-Triazacyclononane-1,4-bis(tert-butyl acetate)-7-acetic acid, is a derivative of the well-established NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocycle. The tert-butyl ester groups serve as protecting groups for two of the carboxylic acid arms, leaving one carboxylic acid free for conjugation to a targeting molecule. This strategic protection allows for a controlled and specific conjugation process. The tert-butyl esters are typically removed under acidic conditions post-conjugation to reveal the full chelating capacity of the NO2A moiety.

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is another widely used macrocyclic chelator, known for its versatility in chelating a broad range of radiometals, including therapeutic radionuclides like ¹⁷⁷Lu.

This guide will delve into a comparative analysis of these chelators, focusing on their application with three medically relevant radionuclides: ⁶⁸Ga for Positron Emission Tomography (PET) imaging, ⁶⁴Cu for PET imaging with a longer half-life, and ¹⁷⁷Lu for targeted radionuclide therapy.

Quantitative Data Presentation

The following tables summarize the key performance indicators of NO2A-(t-Bu ester) and its deprotected form (NO2A or other NOTA derivatives) in comparison to DOTA and other chelators for different radionuclides. It is important to note that while specific data for NO2A-(t-Bu ester) is limited in publicly available literature, the data for other NOTA-derivatives are presented as a close surrogate due to the identical core chelating structure.

Table 1: Comparison for ⁶⁸Ga-Labeling

ParameterNO2A/NOTA-derivativesDOTA/DOTA-derivativesReference
Radiolabeling Conditions
TemperatureRoom Temperature to 95°CTypically 80-100°C[1][2]
Time5-15 minutes10-30 minutes[1]
pH3.5 - 5.53.5 - 5.0[1]
Radiochemical Yield (RCY) >95%>95%[1]
In Vivo Stability HighHigh[2]
Key Advantage Faster labeling kinetics at lower temperaturesWell-established, versatile[2]

Table 2: Comparison for ⁶⁴Cu-Labeling

ParameterNO2A/NOTA-derivativesDOTA/DOTA-derivativesReference
Radiolabeling Conditions
TemperatureRoom Temperature to 50°C37-95°C[1][3]
Time5-30 minutes30-60 minutes[3]
pH5.5 - 6.55.5 - 7.0[1]
Radiochemical Yield (RCY) >95%>90%[1]
In Vitro Serum Stability High (>98% after 48h)Moderate (some dissociation observed)[4]
In Vivo Stability Superior, low liver uptakeProne to transchelation, higher liver uptake[2][3]
Key Advantage High kinetic inertness of the complexReadily available[1]

Table 3: Comparison for ¹⁷⁷Lu-Labeling

ParameterNO2A/NOTA-derivativesDOTA/DOTA-derivativesReference
Radiolabeling Conditions
Temperature90-95°C90-100°C[5][6]
Time15-30 minutes15-30 minutes[6]
pH4.5 - 5.54.0 - 5.5[5][6]
Radiochemical Yield (RCY) >95%>95%[5][6]
In Vitro Serum Stability HighHigh[5]
In Vivo Performance High tumor uptake, variable kidney retentionHigh tumor uptake, established biodistribution[5][6][7]
Key Advantage Potentially faster kinetics in some casesGold standard for ¹⁷⁷Lu, extensive clinical data[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development of radiopharmaceuticals using bifunctional chelators.

Protocol 1: Conjugation of NO2A-(t-Bu ester) to a Peptide

This protocol describes the conjugation of NO2A-(t-Bu ester) to a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain) using carbodiimide chemistry.

Materials:

  • Peptide of interest

  • NO2A-(t-Bu ester)

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Anhydrous Dimethylformamide (DMF)

  • Solid Phase Extraction (SPE) C18 cartridge

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Procedure:

  • Dissolve the peptide in anhydrous DMF.

  • In a separate vial, dissolve NO2A-(t-Bu ester) (1.5 eq), HBTU (1.45 eq), and DIPEA (3 eq) in anhydrous DMF.

  • Add the activated chelator solution to the peptide solution and stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the peptide-chelator conjugate using a C18 SPE cartridge or preparative HPLC.

  • Lyophilize the purified conjugate.

  • Deprotection: To remove the tert-butyl ester protecting groups, treat the lyophilized conjugate with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

  • Precipitate the deprotected conjugate with cold diethyl ether, centrifuge, and wash the pellet.

  • Dissolve the final product in water and lyophilize.

  • Confirm the identity and purity of the final product by LC-MS.

Protocol 2: Radiolabeling with ⁶⁸Ga

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • Deprotected NO2A-peptide conjugate

  • Sodium acetate buffer (1 M, pH 4.5)

  • Metal-free water and vials

  • Heating block

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.

  • In a metal-free vial, add 10-50 µg of the deprotected NO2A-peptide conjugate dissolved in metal-free water.

  • Add sodium acetate buffer to adjust the pH of the reaction mixture to 4.0-4.5.

  • Add the ⁶⁸GaCl₃ eluate (typically 100-500 MBq) to the vial.

  • Incubate the reaction mixture at room temperature or with gentle heating (e.g., 60°C) for 5-10 minutes.

  • Perform quality control using radio-TLC (mobile phase: 1 M ammonium acetate:methanol 1:1) or radio-HPLC to determine the radiochemical purity.

Protocol 3: In Vitro Serum Stability

Materials:

  • Radiolabeled peptide conjugate

  • Human serum

  • Incubator at 37°C

  • Radio-TLC or radio-HPLC system

Procedure:

  • Add a small volume (e.g., 10 µL) of the radiolabeled peptide to 490 µL of human serum.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 1h, 4h, 24h), take an aliquot of the mixture.

  • Precipitate the serum proteins by adding an equal volume of ethanol and centrifuge.

  • Analyze the supernatant by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled peptide.

Visualizations

Workflow for Radiopharmaceutical Preparation

G cluster_synthesis Peptide-Chelator Conjugation cluster_radiolabeling Radiolabeling & QC Peptide Targeting Peptide Conjugation Conjugation Reaction Peptide->Conjugation NO2A_tBu NO2A-(t-Bu ester) Activation Carbodiimide Activation (e.g., HBTU/DIPEA) NO2A_tBu->Activation Activation->Conjugation Purification1 Purification (HPLC/SPE) Conjugation->Purification1 Deprotection Deprotection (TFA) Purification1->Deprotection Final_Conjugate Deprotected NO2A-Peptide Deprotection->Final_Conjugate Labeling Radiolabeling Reaction Final_Conjugate->Labeling Radionuclide Radionuclide (e.g., 68Ga, 64Cu, 177Lu) Radionuclide->Labeling Purification2 Post-labeling Purification (SPE) Labeling->Purification2 QC Quality Control (Radio-TLC/HPLC) Purification2->QC Final_Product Radiopharmaceutical QC->Final_Product

Caption: Workflow for the synthesis and radiolabeling of a peptide-based radiopharmaceutical using NO2A-(t-Bu ester).

Logical Relationship of Chelator Choice and Performance

G cluster_properties Chelator Properties cluster_performance Radiopharmaceutical Performance Chelator Bifunctional Chelator (e.g., NO2A, DOTA) Coord_Chem Coordination Chemistry Chelator->Coord_Chem Kinetic_Inertness Kinetic Inertness Chelator->Kinetic_Inertness Conjugation_Chem Conjugation Chemistry Chelator->Conjugation_Chem Radiolabeling_Eff Radiolabeling Efficiency Coord_Chem->Radiolabeling_Eff InVivo_Stability In Vivo Stability Kinetic_Inertness->InVivo_Stability Conjugation_Chem->Radiolabeling_Eff Imaging_Efficacy Imaging/Therapeutic Efficacy Radiolabeling_Eff->Imaging_Efficacy Pharmacokinetics Pharmacokinetics InVivo_Stability->Pharmacokinetics Pharmacokinetics->Imaging_Efficacy

Caption: The choice of bifunctional chelator influences key properties that determine the overall performance of a radiopharmaceutical.

References

A Comparative Guide to the Biodistribution of NO2A-(t-Bu ester) Labeled Compounds and Alternatives for In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chelator is a critical decision in the development of radiopharmaceuticals. The chelator's intrinsic properties significantly influence the biodistribution, pharmacokinetics, and ultimately, the diagnostic or therapeutic efficacy of the radiolabeled compound. This guide provides an objective comparison of the biodistribution profiles of compounds labeled with the NO2A-(t-Bu ester) chelator family and its widely used alternatives, DOTA and NOTA, supported by experimental data.

While direct biodistribution data for compounds specifically labeled with NO2A-(t-Bu ester) is limited in publicly available literature, this guide utilizes data from a closely related NO2A--based conjugate to provide valuable insights into its probable in vivo behavior. This is compared with the well-established and extensively documented biodistribution characteristics of DOTA- and NOTA-labeled compounds.

Comparative Biodistribution Data

The following table summarizes quantitative biodistribution data for radiolabeled compounds utilizing NO2A, DOTA, and NOTA chelators in various preclinical models. The data is presented as the percentage of injected dose per gram of tissue (%ID/g) at specific time points post-injection, offering a clear comparison of their uptake in key organs.

Chelator ConjugateAnimal ModelOrgan1h p.i. (%ID/g)4h p.i. (%ID/g)24h p.i. (%ID/g)Reference
[⁶⁴Cu]Cu-NO2A-8-Aoc-BBN(7–14)NH₂ T-47D Tumor-Bearing MouseTumorSpecific localization--[1]
Blood---
Liver---
Kidneys---
[⁶⁸Ga]Ga-DOTA-A1-His HCC70 Tumor-Bearing MiceTumorSpecific targeting--[2]
BloodLow--
LiverLow--
KidneysSignificantly lower than NOTA--[2]
[⁶⁸Ga]Ga-NOTA-A1-His HCC70 Tumor-Bearing MiceTumorSpecific targeting--[2]
BloodLow--
LiverLow--
KidneysHigher than DOTA--[2]
⁶⁴Cu-cunotadipep (NOTA) PC-3 Tumor-Bearing MiceTumorHigh--[3]
LiverLower than DOTA--[3]
⁶⁴Cu-cudotadipep (DOTA) PC-3 Tumor-Bearing MiceTumorLower than NOTA-Better retention[3]
LiverHigher than NOTA--[3]

Note: Direct comparative biodistribution data for a single targeting molecule conjugated with all three chelators (NO2A, DOTA, and NOTA) is not available in the reviewed literature. The data presented is from different studies and should be interpreted with consideration of the different targeting molecules and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biodistribution studies. Below are generalized experimental protocols for radiolabeling and in vivo biodistribution analysis based on common practices reported in the literature.

Radiolabeling Protocol (General for ⁶⁸Ga)
  • Elution of ⁶⁸Ga: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

  • Buffering: Add a suitable buffer (e.g., HEPES or sodium acetate) to the ⁶⁸Ga eluate to adjust the pH to the optimal range for the specific chelator (typically pH 3.5-5.5 for DOTA and slightly higher for NOTA).[4][5]

  • Incubation: Add the chelator-conjugated peptide (e.g., DOTA-peptide or NOTA-peptide) to the buffered ⁶⁸Ga solution.

  • Heating: For DOTA conjugates, heat the reaction mixture at 80-95°C for 5-15 minutes.[4] NOTA conjugates can often be labeled efficiently at room temperature.[2][4]

  • Quality Control: Determine the radiochemical purity of the labeled compound using methods such as radio-TLC or radio-HPLC.[6]

In Vivo Biodistribution Study Protocol
  • Animal Model: Utilize appropriate animal models, such as healthy rodents or tumor-bearing xenograft models, relevant to the research question.[7][8]

  • Injection: Administer a defined amount of the radiolabeled compound to each animal, typically via intravenous (tail vein) injection.[9]

  • Time Points: Euthanize groups of animals (typically n=3-5 per group) at various time points post-injection (e.g., 1, 4, 24 hours).[9]

  • Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor if applicable).

  • Measurement: Weigh each organ and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This is achieved by comparing the radioactivity in the organ to the radioactivity of a standard representing the injected dose.[7]

Visualizing the Experimental Workflow

To provide a clear overview of the biodistribution analysis process, the following diagram illustrates a typical experimental workflow.

Biodistribution_Workflow cluster_radiolabeling Radiolabeling cluster_in_vivo In Vivo Study cluster_analysis Data Analysis Ga68 ⁶⁸Ga Elution Buffering Buffering Ga68->Buffering Incubation Incubation with Chelator-Peptide Buffering->Incubation Heating Heating (if required) Incubation->Heating QC Quality Control Heating->QC Injection IV Injection into Animal Model QC->Injection Timepoints Euthanasia at Defined Time Points Injection->Timepoints Harvesting Organ Harvesting Timepoints->Harvesting Measurement Gamma Counting Harvesting->Measurement Calculation Calculation of %ID/g Measurement->Calculation

Caption: Experimental workflow for biodistribution analysis.

Signaling Pathways

The signaling pathways involved are entirely dependent on the targeting molecule (e.g., peptide, antibody, or small molecule) conjugated to the chelator. For instance, a radiolabeled RGD peptide will target integrin signaling pathways involved in angiogenesis, while a somatostatin analog like DOTATATE will target somatostatin receptor signaling pathways often overexpressed in neuroendocrine tumors. The chelator itself (NO2A, DOTA, or NOTA) is generally considered biologically inert and does not directly participate in signaling pathways. Its primary role is to securely sequester the radiometal and link it to the targeting vector.

For a detailed understanding of the signaling pathways, researchers should refer to literature specific to the biological target of their chosen conjugated molecule. The following diagram illustrates a generalized concept of a radiolabeled compound interacting with a cell surface receptor and initiating a downstream signaling cascade.

Signaling_Pathway_Concept cluster_extracellular Extracellular Space cluster_cell Target Cell radiolabeled_ligand Radiolabeled Ligand (Chelator-Radionuclide-Targeting Molecule) receptor Cell Surface Receptor radiolabeled_ligand->receptor Binding signaling_cascade Downstream Signaling Cascade receptor->signaling_cascade cellular_response Cellular Response (e.g., Internalization, Apoptosis) signaling_cascade->cellular_response

Caption: Generalized signaling pathway activation.

References

Assessing the Kinetic Stability of NO2A Metal Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The kinetic stability of metal complexes is a critical parameter in the development of radiopharmaceuticals for diagnostic imaging and therapeutic applications. Insufficient in vivo stability can lead to the release of the radiometal from its chelator, resulting in off-target accumulation, reduced imaging quality, and potential toxicity. This guide provides a comparative assessment of the kinetic stability of metal complexes with 1,4,7-triazacyclononane-1,4-diacetic acid (NO2A), a bifunctional chelator of growing interest, against established chelators such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA).

Comparative Kinetic Stability Data

The kinetic inertness of a metal complex determines its resistance to dissociation over time. This is often quantified by the dissociation half-life (t½) under specific conditions. While direct head-to-head quantitative data for NO2A complexes across all relevant radiometals is still emerging in the literature, the available data for the parent chelator NOTA provides valuable insights. NO2A, being a derivative of NOTA, is expected to exhibit a similar, if not enhanced, stability profile.

RadiometalChelatorDissociation Half-life (t½)ConditionsReference
Mn²⁺ [Mn(NOTA)]⁻74 hourspH 7.4, c(Zn²⁺) = 10⁻⁵ M, 25 °C[1][2]
[Mn(DOTA)]²⁻1037 hourspH 7.4, c(Zn²⁺) = 10⁻⁵ M, 25 °C[1][2]
⁶⁸Ga³⁺ ⁶⁸Ga-NOTA-TATE≥ 99% intact after 3hIn vitro[3]
⁶⁸Ga-DOTA-TATE≥ 95% intact after 3hIn vitro[3]
⁶⁴Cu²⁺ ⁶⁴Cu-NOTAQualitatively higher in vivo stability than ⁶⁴Cu-DOTAIn vivo[4][5]
⁶⁴Cu-DOTAProne to in vivo transchelationIn vivo[6]

Note: The data for Mn²⁺ complexes illustrates the significant impact of the chelator backbone on kinetic stability, with the larger DOTA macrocycle providing greater inertness for this specific metal ion. However, for other radiometals like ⁶⁸Ga³⁺ and ⁶⁴Cu²⁺, the smaller cavity of the NOTA macrocycle offers a better size-match, leading to enhanced stability.[4]

Factors Influencing Kinetic Stability

The kinetic stability of a metal complex is a multifactorial property influenced by the interplay of several structural and environmental factors. Understanding these factors is crucial for the rational design of stable radiopharmaceuticals.

cluster_chelator Chelator Properties cluster_metal Metal Ion Properties cluster_environment Environmental Factors Macrocycle_Size Macrocycle Size & Pre-organization Kinetic_Stability Kinetic Stability of the Metal Complex Macrocycle_Size->Kinetic_Stability Pendant_Arms Nature & Number of Pendant Arms Pendant_Arms->Kinetic_Stability Overall_Charge Overall Charge of the Complex Overall_Charge->Kinetic_Stability Ionic_Radius Ionic Radius Ionic_Radius->Kinetic_Stability Coordination_Number Preferred Coordination Number Coordination_Number->Kinetic_Stability Lewis_Acidity Lewis Acidity Lewis_Acidity->Kinetic_Stability pH pH pH->Kinetic_Stability Temperature Temperature Temperature->Kinetic_Stability Competing_Ions Presence of Competing Metal Ions Competing_Ions->Kinetic_Stability

Caption: Factors influencing the kinetic stability of metal complexes.

Experimental Protocols for Assessing Kinetic Stability

A variety of in vitro and in vivo methods are employed to evaluate the kinetic stability of radiometal complexes. The following are detailed protocols for three common in vitro assays.

Experimental Workflow

cluster_workflow Kinetic Stability Assessment Workflow Start Radiolabeled Complex Assay_Setup Incubate under Challenge Conditions Start->Assay_Setup Analysis Separate Complex from Released Metal Assay_Setup->Analysis Quantification Quantify Radioactivity in Each Fraction Analysis->Quantification End Determine % Intact Complex over Time Quantification->End

Caption: General workflow for in vitro kinetic stability assays.

Serum Stability Assay

This assay evaluates the stability of the radiolabeled complex in the presence of human or animal serum, which contains a plethora of proteins and competing metal ions.

Methodology:

  • Preparation of Serum: Collect fresh blood and allow it to clot. Centrifuge to separate the serum.

  • Incubation: Add a known amount of the purified radiolabeled complex to a predetermined volume of serum.

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 1, 4, 24, 48 hours), take aliquots of the serum mixture.

  • Protein Precipitation: To each aliquot, add an equal volume of acetonitrile or ethanol to precipitate the serum proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant (containing the intact complex and any small molecule species) and the pellet (containing protein-bound radiometal) using radio-TLC or radio-HPLC to determine the percentage of intact complex.

Transchelation Challenge Assay

This assay assesses the resistance of the radiolabeled complex to transfer its metal ion to a competing chelator, such as EDTA or DTPA.

Methodology:

  • Preparation of Solutions: Prepare a solution of the purified radiolabeled complex and a solution of the competing chelator at a significant molar excess (e.g., 100- to 1000-fold).

  • Incubation: Mix the radiolabeled complex with the competing chelator solution.

  • Time Points: Incubate the mixture at a controlled temperature (e.g., 37°C). Take aliquots at various time points.

  • Separation: Separate the intact radiolabeled complex from the newly formed complex with the competing chelator using a suitable chromatographic method (e.g., radio-TLC or radio-HPLC) that can resolve the two species.

  • Quantification: Quantify the radioactivity corresponding to the intact complex and the transchelated complex at each time point to determine the rate of transchelation.

Acid Digestion Assay

This assay evaluates the stability of the complex under acidic conditions, which can be relevant for understanding its fate in acidic cellular compartments like lysosomes.

Methodology:

  • Preparation of Acidic Solution: Prepare a solution of a strong acid, such as hydrochloric acid (HCl), at a defined concentration (e.g., 1 M).

  • Incubation: Add the purified radiolabeled complex to the acidic solution.

  • Time Points: Incubate the mixture at a controlled temperature. Take aliquots at various time points.

  • Neutralization (Optional): The reaction in the aliquots can be quenched by neutralization with a base.

  • Analysis: Analyze the aliquots by radio-TLC or radio-HPLC to separate the intact complex from the released free radiometal.

  • Quantification: Determine the percentage of the complex that remains intact over time to assess its acid dissociation kinetics.

Conclusion

The selection of an appropriate chelator is paramount for the development of safe and effective radiopharmaceuticals. While DOTA has been the gold standard, chelators based on the NOTA scaffold, including NO2A, are demonstrating superior kinetic stability for a range of clinically relevant radiometals, particularly ⁶⁸Ga and ⁶⁴Cu. This enhanced stability is attributed to the better size-match between the smaller macrocyclic cavity and the ionic radius of these metal ions. The experimental protocols provided in this guide offer a framework for the rigorous evaluation of the kinetic stability of novel metal complexes. Further head-to-head comparative studies with quantitative kinetic data for NO2A complexes are warranted to fully elucidate their advantages and guide the future design of next-generation radiopharmaceuticals.

References

A Comparative Guide to the In Vivo Performance of NOTA-Based Chelators

Author: BenchChem Technical Support Team. Date: December 2025

In the development of targeted radiopharmaceuticals for Positron Emission Tomography (PET), the choice of a bifunctional chelator is critical. The chelator securely binds a radiometal while a targeting molecule directs the entire complex to a specific biological target, such as a tumor. This guide provides a comparative analysis of the in vivo performance of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and its derivatives, often synthesized from precursors like NO2A-(t-Bu ester), against the widely-used chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).

Core Performance Comparison: NOTA vs. DOTA

The fundamental difference between NOTA and DOTA lies in their macrocyclic structure; NOTA has a smaller 9-membered ring, while DOTA has a larger 12-membered ring.[1] This structural variance significantly influences their radiolabeling kinetics, in vivo stability, and the pharmacokinetic profile of the resulting radiopharmaceutical.

Radiolabeling Efficiency: A primary advantage of NOTA derivatives is their ability to complex with Gallium-68 (⁶⁸Ga) under mild conditions.[2][3][4] Radiolabeling can often be achieved rapidly (within 5 minutes) at room temperature.[4][5][6] In contrast, labeling DOTA conjugates with ⁶⁸Ga typically requires heating (e.g., 60-95°C) for several minutes.[2][6] The milder conditions offered by NOTA are particularly beneficial for preserving the integrity of heat-sensitive biomolecules like antibodies or peptides.[1]

In Vivo Stability and Pharmacokinetics: The in vivo performance of NOTA- versus DOTA-based agents is highly dependent on the radiometal and the conjugated targeting molecule.

  • With Copper-64 (⁶⁴Cu): NOTA has demonstrated superior in vivo kinetic stability with ⁶⁴Cu compared to DOTA.[1] A study using the antibody Trastuzumab found that ⁶⁴Cu-NOTA-Trastuzumab led to significantly lower liver uptake compared to ⁶⁴Cu-DOTA-Trastuzumab, suggesting less release of the ⁶⁴Cu radiometal in vivo.[7] Consequently, the calculated radiation absorbed dose to non-target organs like the liver, heart, and spleen was considerably lower for the NOTA conjugate.[7]

  • With Gallium-68 (⁶⁸Ga): The comparison with ⁶⁸Ga is more nuanced.

    • In a study with an anti-mesothelin single-domain antibody (sdAb), the [⁶⁸Ga]Ga-DOTA conjugate exhibited two-fold lower kidney uptake than its NOTA counterpart, which is a favorable characteristic for reducing renal toxicity and improving imaging contrast.[2][3]

    • Conversely, when conjugated to an RGD peptide for imaging αvβ3 integrin expression, the [⁶⁸Ga]Ga-NODAGA (a NOTA derivative) conjugate showed an improved tumor-to-blood ratio compared to the DOTA version (11 vs. 4), indicating clearer tumor visualization.[5]

    • However, in another study using porphyrin derivatives, the pharmacokinetic behavior of the ⁶⁸Ga-labeled NOTA and DOTA conjugates was found to be nearly identical.[8]

These findings underscore that the choice of chelator must be carefully considered for each specific application, balancing the ease of labeling with the final biodistribution and dosimetry profile.

Quantitative Data Comparison

The following tables summarize key quantitative data from comparative in vivo studies.

Table 1: Biodistribution of ⁶⁸Ga-labeled Anti-Mesothelin sdAb in Tumor-Bearing Mice (%ID/g) (Data extracted from a side-by-side comparison at 1-hour post-injection)

Organ/Tissue[⁶⁸Ga]Ga-NOTA-A1-His[⁶⁸Ga]Ga-DOTA-A1-His
Blood0.38 ± 0.080.32 ± 0.08
Tumor3.51 ± 0.543.42 ± 0.56
Kidney19.82 ± 3.43 10.11 ± 1.12
Liver0.44 ± 0.050.38 ± 0.04
Spleen0.18 ± 0.040.13 ± 0.02
Lungs0.52 ± 0.090.40 ± 0.06

Source: Adapted from N'Guessan et al., 2023.[2][3] Note: The significantly lower kidney retention for the DOTA conjugate is a key finding.

Table 2: Biodistribution of ⁶⁴Cu-labeled Trastuzumab in Tumor-Bearing Mice (%ID/g) (Data extracted from a study at 24-hours post-injection)

Organ/Tissue⁶⁴Cu-NOTA-Trastuzumab⁶⁴Cu-DOTA-Trastuzumab
Liver5.44 ± 1.84 26.9 ± 7.4

Source: Adapted from Kang et al., JNM, 2019.[7] Note: The dramatically lower liver uptake for the NOTA conjugate suggests higher in vivo stability.

Table 3: Tumor-to-Tissue Ratios for ⁶⁸Ga-labeled RGD Peptides (Data extracted from a study at 60-minutes post-injection)

Ratio[⁶⁸Ga]NODAGA-RGD (NOTA-based)[⁶⁸Ga]DOTA-RGD
Tumor-to-Blood11 4

Source: Adapted from Knetsch et al., 2011.[5] Note: The higher tumor-to-blood ratio for the NOTA-based tracer indicates better imaging contrast.

Experimental Protocols

1. General Protocol for ⁶⁸Ga-Labeling of a NOTA-Conjugated Peptide

This protocol is a generalized procedure based on common methodologies cited in the literature.[5][6]

  • Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

  • Buffering: Add the ⁶⁸Ga eluate (approx. 0.5-1.0 mL) to a reaction vial containing a buffered solution (e.g., sodium acetate) to adjust the pH to approximately 4.0-4.5.

  • Conjugate Addition: Add the NOTA-peptide conjugate (typically 5-20 µg) dissolved in water or buffer to the reaction vial.

  • Incubation: Incubate the reaction mixture at room temperature for 5 minutes.

  • Quality Control: Check the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should typically be >95%.

  • Purification (if needed): If unchelated ⁶⁸Ga or other impurities are present, purify the final product using a C18 Sep-Pak cartridge.

2. General Protocol for In Vivo Biodistribution Study

This protocol describes a typical workflow for assessing the biodistribution of a novel radiotracer in a tumor-bearing mouse model.[7][9]

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneously xenografted human tumors.

  • Radiotracer Administration: Inject a defined amount of the purified radiotracer (e.g., 3-4 MBq in 100 µL saline) into each mouse via the tail vein.

  • Time Points: Euthanize groups of mice (n=3-5 per group) at specific time points post-injection (e.g., 30 min, 1h, 2h, 4h, 24h).

  • Tissue Harvesting: Dissect, weigh, and collect relevant organs and tissues (blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

  • Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter, along with standards prepared from the injected dose.

  • Data Analysis: Calculate the uptake in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g).

Visualized Workflows and Comparisons

The following diagrams illustrate the development workflow for radiopharmaceuticals and provide a direct comparison of NOTA and DOTA chelators.

G cluster_synthesis Preclinical Development cluster_radiolabeling Radiochemistry cluster_invivo In Vivo Evaluation chelator 1. Chelator Precursor (e.g., NO2A-(t-Bu ester)) conjugation 2. Conjugation to Targeting Molecule chelator->conjugation deprotection 3. Deprotection (e.g., TFA) conjugation->deprotection precursor 4. Final Precursor (e.g., NOTA-Peptide) deprotection->precursor radiolabeling 5. Radiolabeling (e.g., with 68Ga) precursor->radiolabeling qc 6. Quality Control (HPLC/TLC) radiolabeling->qc injection 7. IV Injection into Animal Model qc->injection imaging 8. PET/CT Imaging injection->imaging biodist 9. Biodistribution (%ID/g) injection->biodist

Caption: Radiopharmaceutical Development Workflow.

Caption: Head-to-Head Comparison: NOTA vs. DOTA.

References

Safety Operating Guide

Proper Disposal Procedures for NO2A-(t-Bu ester): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of NO2A-(t-Bu ester) is paramount in a laboratory setting. This guide provides essential logistical and safety information for the proper handling and disposal of this compound.

NO2A-(t-Bu ester), also known as 1,4,7-Triazacyclononane-1,4-bis(t-butyl acetate), is a chemical compound frequently used in the development of metal chelates for imaging applications. Adherence to proper disposal protocols is crucial to mitigate potential environmental and health risks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Step-by-Step Disposal Protocol

Disposal of NO2A-(t-Bu ester) must be conducted in strict accordance with local, state, and federal regulations. The following is a general procedural guide:

  • Waste Identification and Collection:

    • Unused or waste NO2A-(t-Bu ester) should be collected in a designated, properly labeled, and sealed container.

    • The container must be compatible with the chemical and clearly marked as "Hazardous Waste" along with the full chemical name: "1,4,7-Triazacyclononane-1,4-bis(t-butyl acetate)".

  • Segregation:

  • Licensed Waste Disposal:

    • The primary and recommended method for disposal is to entrust it to a licensed hazardous waste disposal company.[1] These companies are equipped to handle and dispose of chemical waste in an environmentally sound and compliant manner.

    • Provide the disposal company with as much information as possible about the waste, including its chemical name and any known properties.

  • Contaminated Materials:

    • Any materials that have come into contact with NO2A-(t-Bu ester), such as gloves, absorbent pads, or empty containers, should also be treated as hazardous waste.

    • Solid contaminated materials should be collected in a separate, clearly labeled hazardous waste container.

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste, before the container can be considered for regular disposal.

Chemical Treatment (for advanced users under controlled conditions)

While not a standard disposal method for all laboratories, chemical treatment via hydrolysis can be a potential step prior to disposal, especially for breaking down the tert-butyl ester groups. This should only be performed by trained personnel with a thorough understanding of the reaction.

  • Acid-Catalyzed Hydrolysis: Tert-butyl esters can be cleaved under acidic conditions to yield the corresponding carboxylic acid and isobutylene.

  • Base-Catalyzed Saponification: Treatment with a strong base can also hydrolyze the ester.

Note: Any chemical treatment should be performed with caution, considering the potential for exothermic reactions or the production of hazardous byproducts. The resulting mixture must still be disposed of as hazardous waste.

Summary of Key Chemical Information for Disposal

PropertyInformationRelevance to Disposal
Chemical Name 1,4,7-Triazacyclononane-1,4-bis(t-butyl acetate)Proper labeling of waste containers.
Molecular Formula C₁₈H₃₅N₃O₄Information for waste disposal professionals.
Structure Macrocyclic compound with tert-butyl ester groupsEster groups may be susceptible to hydrolysis.
Physical State Likely a solid at room temperature.Affects handling and collection procedures.

Logical Workflow for Disposal Decision-Making

Disposal_Workflow NO2A-(t-Bu ester) Disposal Decision Workflow start Start: Have waste NO2A-(t-Bu ester)? ppe Wear appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe collect Collect waste in a labeled, sealed, compatible container. ppe->collect segregate Segregate from incompatible materials. collect->segregate contaminated_materials Collect contaminated materials (gloves, wipes) separately. collect->contaminated_materials contact_vendor Contact licensed hazardous waste disposal vendor. segregate->contact_vendor provide_info Provide vendor with all known chemical information. contact_vendor->provide_info arrange_pickup Arrange for waste pickup. provide_info->arrange_pickup end End: Disposal Complete arrange_pickup->end contaminated_materials->contact_vendor

Caption: Decision workflow for the proper disposal of NO2A-(t-Bu ester).

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of NO2A-(t-Bu ester), contributing to a secure and environmentally responsible research environment. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Safeguarding Your Research: Personal Protective Equipment for Handling NO2A-(t-Bu ester)

Author: BenchChem Technical Support Team. Date: December 2025

Plano, TX - For researchers, scientists, and drug development professionals working with NO2A-(t-Bu ester), a crucial component in the synthesis of chelating agents for imaging and therapy, ensuring personal safety is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational workflows, and disposal plans to foster a secure laboratory environment.

NO2A-(t-Bu ester), also known as 1,4,7-Triazacyclononane-1,4-bis(t-butyl acetate), is classified as a skin and eye irritant.[1] Adherence to proper safety measures is critical to prevent exposure and ensure safe handling throughout the experimental process.

Recommended Personal Protective Equipment

A systematic approach to personal protection is the foundation of laboratory safety. The following table summarizes the recommended PPE for handling NO2A-(t-Bu ester).

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesMaterial: Nitrile or other appropriate chemical-resistant gloves should be worn. Rationale: Prevents direct skin contact with the compound, which is a known skin irritant.[1]
Eye and Face Protection Safety glasses with side shields or GogglesStandard: ANSI Z87.1 certified. Rationale: Protects against splashes and airborne particles, as the compound is a serious eye irritant.[1] A face shield may be required for procedures with a high risk of splashing.
Skin and Body Protection Laboratory coatMaterial: Standard laboratory coat. Rationale: Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated areaRequirement: Work should be conducted in a chemical fume hood or an area with adequate exhaust ventilation. Rationale: To minimize the inhalation of any dust or aerosols that may be generated during handling.[1]

Operational and Disposal Plans

To ensure a safe and efficient workflow, from preparation to disposal, the following procedural steps and visual guides are provided.

PPE Selection and Use Workflow

Proper selection and use of PPE is a critical control measure. The following diagram outlines the logical workflow for laboratory personnel when preparing to handle NO2A-(t-Bu ester).

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Handling Phase cluster_doffing Doffing and Disposal start Start: Prepare to Handle NO2A-(t-Bu ester) assess_task Assess Task-Specific Hazards (e.g., weighing, dissolution) start->assess_task select_ppe Select Appropriate PPE (Refer to Table 1) assess_task->select_ppe don_gown 1. Don Lab Coat select_ppe->don_gown don_gloves 2. Don Gloves don_gown->don_gloves don_eyewear 3. Don Eye Protection don_gloves->don_eyewear handle_chemical Proceed with Chemical Handling in a Ventilated Area don_eyewear->handle_chemical check_contamination Routinely Check for PPE Contamination handle_chemical->check_contamination doff_gloves 1. Remove Gloves handle_chemical->doff_gloves spill_check Spill or Contamination? check_contamination->spill_check spill_check->handle_chemical No change_ppe Remove and Replace Contaminated PPE Immediately spill_check->change_ppe Yes change_ppe->handle_chemical doff_eyewear 2. Remove Eye Protection doff_gloves->doff_eyewear doff_gown 3. Remove Lab Coat doff_eyewear->doff_gown wash_hands Wash Hands Thoroughly with Soap and Water doff_gown->wash_hands end End of Procedure wash_hands->end

PPE Selection and Use Workflow Diagram
Chemical Disposal Plan

Proper disposal of NO2A-(t-Bu ester) and associated contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Disposal_Plan cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation and Collection cluster_disposal_procedure Final Disposal start Start: Completion of Work with NO2A-(t-Bu ester) residual_chem Residual Chemical start->residual_chem contaminated_ppe Contaminated PPE (Gloves, etc.) start->contaminated_ppe contaminated_labware Contaminated Labware (e.g., pipette tips, vials) start->contaminated_labware waste_container Designated, Labeled, and Closed Hazardous Waste Container residual_chem->waste_container contaminated_ppe->waste_container contaminated_labware->waste_container store_waste Store Waste Container in a Designated Satellite Accumulation Area waste_container->store_waste disposal_request Arrange for Pickup by Certified Hazardous Waste Disposal Service store_waste->disposal_request end End of Disposal Process disposal_request->end

NO2A-(t-Bu ester) Disposal Plan Diagram

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician. If present, remove contact lenses and continue rinsing.[1]

  • Skin Contact: Wash the affected area with soap and water. If skin irritation persists, seek medical attention.[1] Remove and wash contaminated clothing before reuse.[1]

  • Inhalation: Move the person to fresh air. If breathing difficulties occur, consult a physician.[1]

  • Ingestion: Rinse mouth with water and consult a physician.[1]

By adhering to these safety protocols and operational plans, researchers can confidently and safely handle NO2A-(t-Bu ester), ensuring both personal well-being and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
NO2A-(t-Bu ester)
Reactant of Route 2
Reactant of Route 2
NO2A-(t-Bu ester)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.